3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUTDFYLNZYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core basic properties of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights for its use in research and drug development.
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to modulate pharmacological activity. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group can also significantly influence the basicity (pKa) of nearby nitrogen atoms, which can have profound effects on a drug's pharmacokinetic profile.[5]
This compound combines the privileged piperidine core with a trifluoromethyl group and a hydroxyl group at the 3-position. This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The hydrochloride salt of 3-(Trifluoromethyl)piperidin-3-ol is typically a more stable, crystalline solid compared to its free base, with enhanced solubility in polar solvents.[6]
| Property | Value | Source |
| CAS Number | 1417794-45-6 | [7][8][9] |
| Molecular Formula | C6H11ClF3NO | [9] |
| Molecular Weight | 205.61 g/mol | |
| Predicted XlogP | 0.6 | [10] |
Basicity (pKa)
Solubility
As a hydrochloride salt, this compound is expected to be soluble in water and polar organic solvents like methanol and ethanol. In contrast, the corresponding free base would exhibit higher solubility in non-polar organic solvents such as dichloromethane, toluene, and hexane.[6] The solubility of piperidine hydrochloride itself is high in water.[11][12]
Synthesis and Chemical Reactivity
A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, the synthesis of analogous α-trifluoromethyl piperidinic derivatives has been extensively reviewed, providing a strong basis for a proposed synthetic pathway.[13] A common approach involves the introduction of the trifluoromethyl group to a piperidine precursor. One potential route could start from a protected 3-piperidone.
The following diagram illustrates a generalized synthetic workflow for related compounds.
Caption: Generalized workflow for the synthesis of this compound.
Key Synthetic Considerations
-
Trifluoromethylating Agents: A widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF3), often referred to as the Ruppert-Prakash reagent.[13]
-
Protecting Groups: The piperidine nitrogen is typically protected during the trifluoromethylation step to prevent side reactions. Common protecting groups include benzyl (Bn) or tert-butoxycarbonyl (Boc).
-
Deprotection and Salt Formation: The final steps involve the removal of the protecting group, followed by treatment with hydrochloric acid to form the stable hydrochloride salt.
Analytical Characterization
Comprehensive analytical data is crucial for confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, the following techniques are standard for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons. The chemical shifts and coupling patterns would be influenced by the presence of the hydroxyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the piperidine ring and the carbon of the trifluoromethyl group. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a singlet for the -CF3 group.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass of the free base is 169.07144 Da.[10] In the mass spectrum, one would expect to observe the protonated molecule [M+H]+ at m/z 170.07872.[10]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine (or ammonium in the salt form), C-H stretches of the piperidine ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.
Applications in Drug Discovery and Development
The trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2][14][15] These properties make this compound a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
The following diagram illustrates the logical flow of utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling piperidine derivatives should be followed. Piperidine hydrochlorides are generally considered toxic if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a piperidine core, a tertiary alcohol, and a metabolically robust trifluoromethyl group provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its predicted properties and potential applications based on established chemical principles and data from closely related analogues. As the demand for novel and effective therapeutics continues to grow, the utility of fluorinated building blocks like this compound in drug discovery programs is certain to expand.
References
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3-(trifluoromethyl)piperidin-3-ol;hydrochloride. (n.d.). Lab Omega. Retrieved January 19, 2026, from [Link]
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Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
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This compound (C6H10F3NO). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Lumbreras, M., & Batanero, B. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). ScienceOpen. [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
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Cong, W., et al. (2020). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1344. [Link]
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Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved January 19, 2026, from
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI. [Link]
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Scott, A. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
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A-Technical-Guide-to-3-Trifluoromethyl-piperidin-3-ol-hydrochloride
A Comprehensive Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals.[3] The combination of these two features in this compound makes it a highly valuable and versatile building block for creating novel therapeutics. This guide details its properties, synthesis, analytical characterization, and applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application. This compound is a stable, crystalline solid under standard conditions.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1417794-45-6 | |
| Molecular Formula | C6H11ClF3NO | |
| Molecular Weight | 205.61 g/mol | |
| Chemical Structure | ||
| InChI Key | SCISXSIATSHKKJ-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.6 | [4] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, sealed in a dry environment | [5] |
Note: Some properties like appearance and predicted values are based on typical supplier data and computational models.
Synthesis and Mechanistic Rationale
The synthesis of α-trifluoromethylpiperidines can be achieved through various routes, including the reduction of trifluoromethyl-substituted pyridines or by constructing the piperidine ring with the trifluoromethyl group already in place.[2] A common and illustrative method involves the nucleophilic addition of a trifluoromethyl group to a suitable piperidone precursor.
General Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis, emphasizing the key transformations.
Caption: Conceptual workflow for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example based on established chemical principles for trifluoromethylation and piperidine synthesis.[2]
Step 1: Trifluoromethylation of N-Benzyl-3-piperidone
-
Rationale: An N-benzyl protecting group is chosen for its stability during the nucleophilic addition and its subsequent facile removal via hydrogenolysis. The Ruppert-Prakash reagent (TMSCF3) is a widely used, safe, and effective source of the nucleophilic CF3 anion.
-
Procedure:
-
To a solution of N-benzyl-3-piperidone (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (N2 or Ar), add a catalytic amount of a suitable initiator (e.g., tetrabutylammonium fluoride, TBAF).
-
Slowly add Ruppert-Prakash reagent (TMSCF3, 1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-3-(trifluoromethyl)piperidin-3-ol.
-
Step 2: N-Deprotection via Hydrogenolysis
-
Rationale: Catalytic hydrogenation is a clean and efficient method for removing the benzyl group without affecting the tertiary alcohol or the trifluoromethyl group.
-
Procedure:
-
Dissolve the crude product from Step 1 in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to obtain the free base, 3-(trifluoromethyl)piperidin-3-ol.
-
Step 3: Hydrochloride Salt Formation
-
Rationale: Converting the free base to its hydrochloride salt often improves crystallinity, stability, and handling characteristics, which is crucial for pharmaceutical applications.
-
Procedure:
-
Dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas) until the solution becomes acidic.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.
-
Analytical Characterization
Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and proton environment analysis. | Signals corresponding to the piperidine ring protons. The chemical shifts will be influenced by the adjacent hydroxyl and CF3 groups. |
| ¹³C NMR | Carbon skeleton confirmation. | A characteristic quartet for the CF3 carbon due to C-F coupling. Signals for the piperidine carbons, with the C3 carbon bearing the OH and CF3 groups showing a significant downfield shift. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group. | A singlet peak in the typical region for a CF3 group attached to a quaternary carbon. |
| Mass Spec (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base [M+H]+. |
| HPLC | Purity assessment. | A single major peak indicating high purity (typically >95%). |
For a detailed example of analytical protocols for a similar compound, see the application notes for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol.[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient itself but rather a critical starting material or scaffold. Its utility lies in its pre-installed stereocenter and the influential CF3 group.
Role as a Versatile Scaffold
The compound provides a rigid piperidine core that can be further functionalized at the nitrogen atom and potentially at other positions on the ring. The trifluoromethyl and hydroxyl groups at the 3-position create a specific stereoelectronic environment that can be exploited for targeted binding interactions with proteins.
Caption: Role of the scaffold in a typical drug discovery pipeline.
Case Studies and Therapeutic Areas
Piperidine derivatives are integral to drugs across many therapeutic areas.[3] The introduction of a trifluoromethyl group can enhance efficacy and pharmacokinetic profiles. For instance, substituted piperidines have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy.[7] While not this exact molecule, the research highlights the value of trifluoromethyl-substituted piperidine cores in designing such inhibitors.[7] Similarly, derivatives have been investigated for their potential as antiviral agents.[8] The unique properties of the trifluoromethyl group often lead to improved metabolic stability and bioavailability.[2]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[5]
-
Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.
Conclusion
This compound is a strategically important building block for medicinal chemistry. Its synthesis is achievable through established organofluorine chemistry, and its structure offers a unique combination of a rigid heterocyclic core and the powerful trifluoromethyl group. This scaffold provides chemists with a valuable starting point for developing novel therapeutic agents with potentially enhanced pharmacological profiles. Its careful application in drug discovery programs can accelerate the generation of new lead compounds and ultimately contribute to the development of next-generation medicines.
References
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- LabSolu. (n.d.). 3-(trifluoromethyl)piperidine hydrochloride.
- Bentham Science Publishers. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization.
- Cossy, J., & Gandon, V. (2018).
- Gonzalez-Lopez de Turiso, F., Sun, D., Rew, Y., Bartberger, M. D., Tao, Z., Canon, J., ... & Hu, B. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7384-7397.
- BLD Pharm. (n.d.). 2306262-40-6|3-(Fluoromethyl)piperidin-3-ol hydrochloride.
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- National Institutes of Health. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.
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An In-Depth Technical Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Potential
This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated heterocyclic compound with significant potential as a building block in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's synthesis, structural elucidation, and the rationale behind its design, grounded in established principles of medicinal chemistry.
Introduction: The Strategic Incorporation of Fluorine in a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and natural alkaloids.[1][2][3][4] Its saturated, six-membered heterocyclic structure provides a stable, three-dimensional framework that can be precisely functionalized to optimize interactions with biological targets.[1] The introduction of a trifluoromethyl (CF3) group into such a scaffold is a deliberate and strategic design choice. The CF3 group is a powerful modulator of physicochemical and biological properties, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique electronic interactions.[5][6][7][8]
This compound combines these two valuable moieties, creating a tertiary alcohol that presents a unique spatial arrangement of functional groups. This guide will explore the synthesis of this intriguing molecule, detail the analytical methods for its characterization, and discuss its potential applications in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key predicted and known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃NO | |
| Molecular Weight | 205.61 g/mol | |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (Predicted) | |
| pKa | (Predicted to be lower than non-fluorinated analogs due to the electron-withdrawing CF3 group) | [8] |
| LogP | (Predicted to be higher than the non-fluorinated parent alcohol, contributing to increased lipophilicity) | [5][6] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is a three-step process starting from commercially available N-Boc-piperidin-3-one. The use of a Boc (tert-butyloxycarbonyl) protecting group is a common strategy in organic synthesis to prevent side reactions involving the secondary amine of the piperidine ring.
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An In-depth Technical Guide to the Solubility Profile of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core principles and methodologies for determining and understanding the solubility of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical factors governing this compound's solubility. We will explore its anticipated properties, the profound influence of its chemical structure on solubility in various media, and present detailed, field-proven protocols for empirical solubility determination.
Introduction: Significance in Medicinal Chemistry
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in numerous pharmaceuticals, and the introduction of a trifluoromethyl (CF3) group can profoundly alter a molecule's properties. The CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets by modifying electronic and conformational characteristics.[1] Understanding the solubility of this hydrochloride salt is a critical first step in its application, directly impacting formulation development, reaction kinetics, purification strategies, and bioavailability.
Physicochemical Properties: A Predictive Analysis
Molecular Structure and Key Functional Groups
-
Piperidine Ring: A saturated heterocyclic amine, which is basic.
-
Tertiary Alcohol (-OH): A polar group capable of hydrogen bonding.
-
Trifluoromethyl Group (-CF3): A potent electron-withdrawing group, which increases lipophilicity and can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[1]
-
Hydrochloride Salt (-HCl): The presence of the hydrochloride salt form indicates that the basic piperidine nitrogen is protonated, forming a cationic species (piperidinium chloride). This form is generally employed to enhance aqueous solubility.
Predicted Physicochemical Parameters
A summary of predicted and known properties for the compound and its structural relatives is presented below.
| Parameter | Predicted/Inferred Value | Rationale & Impact on Solubility |
| Molecular Weight | 205.61 g/mol | A relatively low molecular weight generally favors solubility. |
| pKa (of conjugate acid) | Lower than typical piperidines (~10-11) | The electron-withdrawing CF3 group is expected to significantly reduce the pKa of the piperidinium ion. This is a critical factor for pH-dependent aqueous solubility.[2] |
| XlogP (for free base) | ~0.6[3] | This value suggests moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |
| Form | Crystalline Solid | As a salt, it is expected to be a crystalline solid at room temperature. Crystal lattice energy will be a key factor to overcome for dissolution. |
Aqueous Solubility Profile: The Critical Role of pH
The aqueous solubility of this compound is fundamentally governed by the pH of the medium. As the hydrochloride salt of a basic amine, its dissolution in water involves an equilibrium between the ionized (piperidinium) and the neutral (piperidine) forms.
The dissolution equilibrium can be represented as:
[R₃NH⁺]Cl⁻ (solid) ⇌ [R₃NH⁺] (aq) + Cl⁻ (aq)
The aqueous piperidinium ion ([R₃NH⁺]) is in a pH-dependent equilibrium with its corresponding free base:
[R₃NH⁺] (aq) ⇌ [R₃N] (aq) + H⁺ (aq)
-
In Acidic to Neutral pH (pH < pKa): The compound will predominantly exist in its protonated, cationic form. This ionic form is polar and is expected to exhibit high water solubility.
-
In Basic pH (pH > pKa): As the pH increases beyond the pKa of the piperidinium ion, the equilibrium shifts towards the neutral, free base form. This form is less polar and significantly less water-soluble, which may lead to precipitation.
Therefore, maximal aqueous solubility is anticipated in acidic solutions, and solubility will decrease as the pH approaches and surpasses the pKa.
Solubility in Organic Solvents: A Qualitative Assessment
Predicting solubility in organic solvents requires considering the interplay between the compound's polar and non-polar features.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the hydroxyl group and the ionic hydrochloride, high solubility is expected in lower alcohols like methanol and ethanol. These solvents can engage in hydrogen bonding and effectively solvate the ionic species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents due to their high polarity and ability to solvate cations.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Moderate to limited solubility is expected. The ionic nature of the hydrochloride salt may limit solubility in these less polar environments.
-
Non-polar Solvents (e.g., Toluene, Hexanes): The compound is expected to be poorly soluble in non-polar solvents due to the high polarity of the alcohol and the hydrochloride salt.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a solvent.
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the logical flow of the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to ensure that true thermodynamic equilibrium is measured.
-
Preparation:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Pipette a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) into the vial.
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing.
-
-
Sample Processing:
-
Remove the vial from the shaker and allow the excess solid to settle by gravity or brief centrifugation.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]
-
The measured concentration of the saturated solution is the thermodynamic solubility.
-
Conclusion and Practical Implications
While specific public data is limited, a thorough analysis of the structure of This compound allows for strong predictions of its solubility behavior. It is expected to be a water-soluble compound, particularly under acidic to neutral conditions, with its solubility decreasing significantly in basic media. Good solubility is anticipated in polar protic solvents like methanol and ethanol.
For drug development professionals, this profile suggests that aqueous-based formulations are feasible, provided the pH is controlled to maintain the protonated state of the piperidine nitrogen. For synthetic chemists, its likely high solubility in alcohols suggests these are good candidate solvents for reactions and purifications like recrystallization. The detailed experimental protocol provided in this guide offers a robust framework for obtaining the precise, quantitative data needed for any specific application.
References
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Demirel, G., Saray, D., & et al. (n.d.). Quality by Design Approach for an Orally Disintegrating Tablet Analytical Method Validation. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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J.P. Tes-auro, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
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Heudi, O. (2011). High-Throughput Quantitative Analysis of Pharmaceutical Compounds in Biological Matrices. Taylor & Francis. Retrieved from [Link]
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Leroux, F. R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]
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The Trifluoromethylated Piperidine Moiety: From Serendipitous Discovery to a Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful tactic in drug design, profoundly influencing the physicochemical and pharmacological properties of the parent molecule. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethylated piperidines. It delves into the causal relationships behind synthetic strategies, provides detailed experimental protocols for key transformations, and analyzes the impact of trifluoromethylation on critical drug-like properties, offering a valuable resource for professionals in the field of drug discovery and development.
Introduction: The Strategic Value of a Trifluoromethylated Scaffold
The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, modulating basicity (pKa), increasing lipophilicity (logP), and improving binding affinity.[2] The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties. It is a strong electron-withdrawing group, which can significantly lower the pKa of a nearby basic nitrogen, and its lipophilic nature can enhance membrane permeability and bioavailability.[1][3] Furthermore, the CF3 group can serve as a bioisostere for other chemical moieties, such as a methyl or chloro group, while offering improved metabolic stability by blocking potential sites of oxidation.[1] This strategic placement of a CF3 group on the piperidine ring has led to the development of numerous successful drugs and clinical candidates, validating its importance in modern medicinal chemistry.
A Historical Perspective: From Harsh Beginnings to Synthetic Elegance
The journey of trifluoromethylated piperidines began in 1962 with the work of Raash.[1] The first synthesis of 2-(trifluoromethyl)piperidine was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) at a grueling 120 °C.[1] This pioneering effort, while groundbreaking, was hampered by harsh reaction conditions and a meager yield of only 9.6%.[1] This initial report highlighted the significant synthetic challenges associated with introducing the trifluoromethyl group onto the piperidine scaffold.
The ensuing decades witnessed a paradigm shift in synthetic methodology, moving away from these aggressive fluorination conditions towards more controlled and efficient strategies. A significant step forward was the use of readily available trifluoromethylated building blocks. For instance, the catalytic hydrogenation of commercially available 2-trifluoromethylpyridine offered a much more direct and higher-yielding route to 2-(trifluoromethyl)piperidine.[1]
The development of modern synthetic chemistry has further expanded the toolbox for accessing these valuable compounds. The evolution of synthetic strategies can be broadly categorized, showcasing a clear progression towards greater efficiency, selectivity, and functional group tolerance.
The Synthetic Arsenal: A Survey of Methodologies
The synthesis of trifluoromethylated piperidines can be broadly approached through two main strategies: the direct trifluoromethylation of a pre-formed piperidine or pyridine ring, or the construction of the piperidine ring from acyclic precursors already bearing the trifluoromethyl group.
Modification of Pre-existing Ring Systems
-
From Pipecolic Acid: As mentioned, the original synthesis by Raash falls into this category. The direct conversion of a carboxylic acid to a trifluoromethyl group using SF4 is a classic but often low-yielding method.
-
From Pyridines and Pyridinones: A more practical and widely used approach involves the reduction of trifluoromethyl-substituted pyridines or pyridinones. Catalytic hydrogenation using palladium, platinum, or rhodium catalysts is a robust method for this transformation.[1] This strategy benefits from the commercial availability of a variety of substituted trifluoromethylpyridines.
Cyclization Strategies: Building the Ring
Constructing the piperidine ring from acyclic, trifluoromethylated precursors offers a high degree of flexibility and control over the final substitution pattern.
-
Intramolecular Aza-Michael Addition: This powerful strategy involves the cyclization of an amine onto a tethered Michael acceptor. For instance, an optically active ω-amino α,β-unsaturated ketone containing a trifluoromethyl group can undergo a base-catalyzed intramolecular 1,4-addition to yield a 2-trifluoromethyl-substituted piperidine with excellent diastereoselectivity.[1]
-
Intramolecular Mannich Reaction: The Mannich reaction is another cornerstone of heterocyclic synthesis. An intramolecular variant, starting from a trifluoromethylated amine and an aldehyde, proceeds through an iminium ion intermediate that undergoes cyclization to form the piperidine ring. This method has been successfully employed for the diastereoselective synthesis of 2-trifluoromethylpiperidines.[4]
-
Ring-Closing Metathesis (RCM): Olefin metathesis has revolutionized the synthesis of cyclic compounds. A diene precursor containing a trifluoromethylated amine can be efficiently cyclized using Grubbs-type catalysts to afford unsaturated trifluoromethylated piperidines, which can be subsequently reduced if desired.
-
Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an azadiene and a dienophile is a powerful tool for the stereocontrolled synthesis of six-membered nitrogen heterocycles. Trifluoromethylated imines can act as dienophiles in reactions with activated dienes to produce trifluoromethylated tetrahydropyridines, which are immediate precursors to the corresponding piperidines.
The Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a trifluoromethyl group has a profound and predictable impact on the key physicochemical properties of the piperidine ring, which are critical for its behavior in a biological system.
Basicity (pKa)
The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the piperidine nitrogen. This is due to the inductive effect, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.
| Compound | pKa of Conjugate Acid |
| Piperidine | ~11.1[5] |
| 2-(Trifluoromethyl)piperidine | ~6.5 - 7.5 (estimated) |
| 3-(Trifluoromethyl)piperidine | ~8.5 - 9.5 (estimated) |
| 4-(Trifluoromethyl)piperidine | ~9.0 - 10.0 (estimated) |
Note: Estimated pKa values are based on the known effects of fluorine substitution on amine basicity and will vary depending on the specific substitution pattern and measurement conditions.
This reduction in pKa can be highly advantageous in drug design. A lower pKa can reduce unwanted interactions with off-target biological molecules and can fine-tune the ionization state of the molecule at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (logP)
The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group. Consequently, its incorporation into the piperidine ring generally increases the molecule's overall lipophilicity, as measured by the partition coefficient (logP).
| Compound | logP |
| Piperidine | 0.84 |
| Trifluoromethyl-substituted piperidines | Generally > 1.5 |
An increase in lipophilicity can enhance a drug's ability to cross cell membranes, including the blood-brain barrier, which can be crucial for central nervous system (CNS) targets. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicity, so a careful balance must be struck.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a representative experimental protocol for the synthesis of a trifluoromethylated piperidine derivative via an intramolecular aza-Michael addition.
Synthesis of a 2-Trifluoromethyl-Substituted Piperidine via Intramolecular Aza-Michael Addition
This protocol is adapted from the general principles described in the literature for the synthesis of similar structures.[1]
Step 1: Synthesis of the ω-amino α,β-unsaturated ketone precursor.
-
To a solution of a suitable trifluoromethylated hemiacetal (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
A solution of the desired primary amine (1.1 eq) in DCM is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the ω-amino α,β-unsaturated ketone.
Step 2: Intramolecular Aza-Michael Cyclization.
-
To a solution of the ω-amino α,β-unsaturated ketone (1.0 eq) in tetrahydrofuran (THF, 0.1 M) is added a catalytic amount of a suitable base, such as potassium tert-butoxide (0.1 eq), at room temperature.
-
The reaction mixture is stirred for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-trifluoromethyl-substituted piperidine.
Trifluoromethylated Piperidines in Drug Discovery: Case Studies
The strategic application of the trifluoromethylated piperidine scaffold is evident in a number of approved drugs and promising clinical candidates across various therapeutic areas.
-
Pexidartinib (Turalio®): Approved by the FDA for the treatment of tenosynovial giant cell tumor, pexidartinib features a trifluoromethyl-substituted pyridine ring which is a precursor to a piperidine-like structure in its broader chemical scaffold.[6] The trifluoromethyl group is crucial for its activity as a tyrosine kinase inhibitor.[6]
-
Gemigliptin (Zemiglo®): This dipeptidyl peptidase-4 (DPP-4) inhibitor, used for the treatment of type 2 diabetes, contains a trifluoromethylated pyrimidino-piperidine moiety. The CF3 group plays a key role in binding to the S2 extensive subsite of the DPP-4 enzyme, enhancing both potency and selectivity.[6]
-
Berotralstat (Orladeyo®): Approved for the prevention of hereditary angioedema attacks, berotralstat contains a trifluoromethyl group on a pyrazole ring that is attached to a piperidine-containing fragment.[6] This highlights the versatility of incorporating the CF3 group in complex molecular architectures that include the piperidine motif.
Future Perspectives and Conclusion
The journey of trifluoromethylated piperidines from a low-yield curiosity to a staple in the medicinal chemist's toolbox is a testament to the power of synthetic innovation. The development of catalytic and asymmetric methods has made these valuable scaffolds readily accessible, enabling their widespread use in drug discovery programs.
Looking ahead, the field will likely focus on the development of even more efficient and sustainable synthetic methods. The use of flow chemistry for safer handling of fluorinating reagents and the application of biocatalysis for highly selective transformations are promising avenues of research. The continued exploration of novel trifluoromethylated piperidine scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.
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Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
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Mughal, E. U., et al. (2021). Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies. Bioorganic Chemistry, 115, 105215. [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]
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Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Mykhailiuk, P. K. (2019). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Chemistry – A European Journal, 25(51), 11848-11852. [Link]
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Canet, J.-L., et al. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Synlett, 2008(9), 1305-1308. [Link]
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Bull, J. A., et al. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]
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El-Gazzar, M. G., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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Wsól, A., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(16), 4949. [Link]
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Wang, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]
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Soloshonok, V. A., & Han, J. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(7), 6333. [Link]
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Zhang, S., et al. (2021). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 19(35), 7577-7595. [Link]
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Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PubMed. [Link]
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Bull, J. A., et al. (2021). Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications, 57(49), 6031-6034. [Link]
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Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]
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Wu, J., et al. (2020). Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate. [Link]
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Koksch, B., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1574-1587. [Link]
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Bar-Sinai, A., et al. (2022). Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. ResearchGate. [Link]
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Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650-10653. [Link]
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Vasilev, A. A., & Zhdankin, V. V. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry, 63(23), 14366-14400. [Link]
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Li, Y., et al. (2022). Copper(I)-Catalyzed Asymmetric Intermolecular [3+2] Cycloaddition of Azomethine Ylides with Isatin-derived Trifluoromethyl Acryl. ChemRxiv. [Link]
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The 3-Hydroxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Diverse Biological Activities of 3-Hydroxypiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 3-hydroxypiperidine moiety, a six-membered heterocyclic ring bearing a hydroxyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone in the design of a plethora of biologically active molecules. This technical guide provides an in-depth exploration of the diverse pharmacological activities of 3-hydroxypiperidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. This guide is designed to serve as a comprehensive resource for researchers and drug development professionals navigating the promising landscape of these versatile compounds.
Inhibition of α-Glucosidase: A Target for Diabetes Management
The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine, is a key therapeutic strategy for managing type 2 diabetes. By slowing carbohydrate digestion, α-glucosidase inhibitors effectively blunt postprandial hyperglycemia. A notable class of α-glucosidase inhibitors is the dihydrofuro[3,2-b]piperidine derivatives, which are structurally related to 3-hydroxypiperidine.
Mechanism of Action and Structure-Activity Relationship (SAR)
Dihydrofuro[3,2-b]piperidine derivatives, considered as iminosugar mimics, act as competitive inhibitors of α-glucosidase.[1] The piperidine ring, with its hydroxyl and other substituents, mimics the structure of the natural carbohydrate substrate, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of dietary carbohydrates.
The structure-activity relationship of these compounds reveals several key features that govern their inhibitory potency:
-
Stereochemistry: The stereochemical configuration of the hydroxyl groups on the piperidine ring significantly influences inhibitory activity. Alterations in the chiral centers can markedly impact the binding affinity to the enzyme's active site.[2]
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency. For instance, L-arabino-configured derivatives with an N-substituted 2,6-dichloro-4-hydroxylbenzyl group exhibit exceptionally potent α-glucosidase inhibition, with IC50 values in the nanomolar range.[2]
-
Fused Ring System: The presence of a locked, fused ring system, as seen in dihydrofuro[3,2-b]piperidines, can enhance inhibitory activity by providing a more rigid and conformationally constrained scaffold for optimal interaction with the enzyme.[2]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following protocol outlines a common method for evaluating the α-glucosidase inhibitory activity of 3-hydroxypiperidine derivatives.[3]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (3-hydroxypiperidine derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
Diagram of the α-Glucosidase Inhibition Assay Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Dopamine D4 Receptor Agonism: Implications for Neurological Disorders
The dopamine D4 receptor is implicated in various neurological and psychiatric conditions, and the development of selective D4 receptor ligands is an active area of research. 3-Aryl piperidine derivatives have been identified as potent and efficacious human dopamine D4 agonists. [4]
Mechanism of Action and Structure-Activity Relationship (SAR)
These 3-hydroxypiperidine-based compounds act as agonists at the D4 receptor, mimicking the action of dopamine and stimulating downstream signaling pathways. The SAR of these agonists highlights the importance of:
-
The 3-Aryl Substituent: The nature and substitution pattern of the aryl group at the 3-position of the piperidine ring are critical for D4 receptor affinity and efficacy.
-
Fused Bicyclic Rings: The presence of 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings can enhance potency and efficacy. [4]* Nitrogen Substitution: The substituent on the piperidine nitrogen also influences the pharmacological profile of these compounds.
Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This assay is used to determine the affinity of a test compound for the dopamine D4 receptor. [5] Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
Radioligand (e.g., [³H]spiperone or [³H]clozapine)
-
Test compounds
-
Non-specific binding agent (e.g., a high concentration of an unlabeled D4 ligand)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the D4 receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled D4 ligand.
-
Incubate the plate at a controlled temperature.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) to determine its affinity for the D4 receptor.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Antiviral Activity: Targeting Influenza Virus
The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents with novel mechanisms of action. Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. [6]
Mechanism of Action and Structure-Activity Relationship (SAR)
Certain piperidine-based compounds interfere with an early to middle stage of the influenza virus replication cycle. [2][6]The precise molecular target can vary, with some derivatives inhibiting the viral hemagglutinin (HA) protein, which is crucial for viral entry into host cells.
SAR studies have revealed that:
-
Linkage: An ether linkage between a quinoline moiety and the piperidine ring can be critical for inhibitory activity. [6]* Substituents on Piperidine: The nature of the substituent on the piperidine ring, such as a carbamate group, can significantly enhance antiviral potency. [6]
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the ability of a compound to inhibit the replication of the influenza virus in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compounds
-
Cell culture medium
-
Agarose or Avicel overlay
-
Crystal violet or immunostaining reagents
Procedure:
-
Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the influenza virus and the test compounds.
-
Infect the MDCK cell monolayers with the virus in the presence or absence of the test compounds.
-
After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Incubate the plates for several days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction in the presence of the test compound compared to the untreated control.
Anticancer Potential: A Multifaceted Approach
The 3-hydroxypiperidine scaffold is also present in compounds with promising anticancer activity. These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action and Structure-Activity Relationship (SAR)
One emerging class of anticancer agents is the hydroxypiperidine-substituted thiosemicarbazones. These compounds have shown potent activity against lung cancer cells. [4]Their proposed mechanism of action involves the inhibition of carbonic anhydrase isoforms (hCA I and hCA II), which are involved in regulating pH homeostasis in cancer cells, and other key kinases like VEGFR-2 and BRAF that are crucial for tumor angiogenesis and proliferation. [4] SAR studies of these derivatives have indicated that:
-
Thiosemicarbazone Moiety: This functional group is crucial for the anticancer and enzyme inhibitory activity.
-
Aromatic Substitution: The substitution pattern on the aromatic ring of the thiosemicarbazone moiety significantly impacts cytotoxicity and selectivity. For example, a 2,3-dichlorophenyl substituent has been shown to confer high potency and selectivity against lung cancer cells. [4]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [7][8] Materials:
-
Cancer cell lines (e.g., A549 lung cancer cells)
-
Normal cell lines (for cytotoxicity comparison)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
Conclusion
The 3-hydroxypiperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, targeting a diverse array of enzymes and receptors implicated in a wide range of diseases. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental methodologies for their evaluation, provide a solid foundation for the rational design of future drug candidates. As our understanding of the molecular basis of disease deepens, the versatility of the 3-hydroxypiperidine motif will undoubtedly continue to be leveraged in the pursuit of innovative and effective medicines.
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Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules. 2024;29(5):1179.
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A Technical Guide to Chiral Piperidines: Strategic Building Blocks in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a dominant scaffold in pharmaceuticals, renowned for its favorable metabolic stability and versatile physicochemical properties.[1][2] The introduction of stereocenters into this privileged structure gives rise to chiral piperidines, unlocking the ability to fine-tune molecular interactions with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[3][4] This guide offers an in-depth exploration of chiral piperidines as indispensable building blocks in medicinal chemistry. It details robust synthetic strategies for accessing stereochemically pure piperidines, examines their impact on drug properties through illustrative case studies, and provides detailed, field-tested experimental protocols for their synthesis and application.
The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine motif is one of the most frequently encountered N-heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA).[5][6] Its prevalence stems from a combination of advantageous properties:
-
Structural Rigidity and 3D Shape: Unlike flat aromatic rings, the puckered, three-dimensional conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling complex and highly specific interactions within protein binding pockets.[2]
-
Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of crucial salt-bridge interactions with biological targets.[1]
-
Metabolic Stability: The saturated nature of the piperidine ring generally confers greater resistance to metabolic degradation compared to its aromatic counterpart, pyridine.
The strategic incorporation of chirality transforms the piperidine scaffold from a mere structural component into a sophisticated tool for optimizing drug performance. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors.
The Chirality Imperative: How Stereochemistry Governs Pharmacological Activity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1] Therefore, the synthesis of enantiomerically pure compounds is a critical objective in modern drug development.
Introducing chiral centers to a piperidine ring can profoundly influence a drug's properties in several ways:[4][7]
-
Enhanced Potency and Selectivity: By precisely orienting functional groups to match the complementary surfaces of a target protein, chirality can dramatically increase binding affinity and selectivity over off-target proteins.[3]
-
Improved Pharmacokinetics (ADME): Stereochemistry can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by influencing properties like solubility and lipophilicity.[1]
-
Reduced hERG Toxicity: Strategic placement of chiral substituents can mitigate binding to the hERG potassium channel, a common cause of cardiotoxicity-related drug attrition.[4][7]
Key Asymmetric Strategies for the Synthesis of Chiral Piperidines
Accessing enantiomerically pure piperidines is a central challenge in organic synthesis. Several powerful strategies have been developed, each with distinct advantages and limitations. The choice of method is often dictated by the desired substitution pattern, scalability, and cost-effectiveness.
Asymmetric Hydrogenation of Pyridine Derivatives
One of the most atom-economical methods for creating chiral piperidines is the asymmetric hydrogenation of readily available pyridine precursors.[8] This approach often requires activation of the pyridine ring to overcome its aromatic stability and susceptibility to catalyst poisoning.[9]
Mechanism: The process typically involves a chiral transition metal catalyst (e.g., Iridium or Rhodium) that coordinates to the substrate and delivers hydrogen stereoselectively to one face of the molecule.[5][9][10] Activating the pyridine as a pyridinium salt enhances its reactivity and reduces its ability to deactivate the catalyst.[8][9]
Biocatalysis and Chemo-enzymatic Methods
Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations under mild, environmentally benign conditions.[11] This approach is gaining prominence as a sustainable alternative to traditional chemical methods.
Key Enzyme Classes:
-
Transaminases: Used in cascades to generate reactive intermediates for subsequent complexity-building reactions.[12][13]
-
Lipases and Esterases: Widely employed for the kinetic resolution of racemic piperidine derivatives, where one enantiomer is selectively acylated or hydrolyzed.[14][15][16]
-
Imine Reductases (IREDs) and Ene-Reductases (EREDs): Used in cascades to perform stereoselective reductions of activated pyridine precursors.[11]
A powerful chemo-enzymatic approach involves the dearomatization of activated pyridines.[11] This strategy combines chemical synthesis to prepare the necessary precursors with a biocatalytic cascade for the key stereoselective reduction steps.[11]
Chiral Pool Synthesis
This classical approach utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids (e.g., L-lysine), sugars, or alkaloids, and converts them into the desired chiral piperidine targets.[17][18] The inherent chirality of the starting material is transferred throughout the synthetic sequence.
Causality: The primary advantage is the reliable and predictable stereochemical outcome. However, the synthetic routes can be lengthy, and the accessible diversity of final structures is limited by the availability of suitable chiral precursors.
Other Notable Strategies
-
Catalytic Asymmetric [4+2] Annulation: This method constructs the piperidine ring by reacting imines with allenes, catalyzed by a chiral phosphine, to furnish functionalized piperidines with high stereoselectivity.[19]
-
Radical-Mediated C-H Functionalization: An emerging strategy involves the regio- and enantioselective functionalization of a remote C-H bond in an acyclic amine, followed by cyclization to form the piperidine ring.[20]
-
Enantioselective Deprotonation: A catalytic asymmetric deprotonation of a precursor like N-Boc pyrrolidine, followed by trapping with an aldehyde and ring expansion, can provide access to various stereoisomers of β-hydroxy piperidines.[21]
Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High atom economy, direct route from pyridines, scalable.[5][8] | Requires activation, high pressure H₂, expensive catalysts/ligands.[9] | Large-scale synthesis of specific, less-functionalized piperidines. |
| Biocatalysis | High enantio- and regioselectivity, mild/green conditions, sustainable.[11] | Substrate scope can be limited, requires enzyme screening/engineering. | Green chemistry initiatives, synthesis of complex or highly functionalized targets. |
| Chiral Pool Synthesis | Predictable stereochemistry, utilizes inexpensive starting materials.[17] | Often involves lengthy, multi-step syntheses, limited structural diversity.[6] | Total synthesis of natural products with specific, complex stereochemistry. |
| Asymmetric Annulation | Convergent approach, builds complexity quickly.[19] | Substrate scope can be limited by the specific catalytic system. | Rapid access to diverse, functionalized piperidine libraries. |
Case Study and Experimental Protocol: Chemo-enzymatic Synthesis of a Niraparib Precursor
Niraparib (Zejula®) is a PARP inhibitor used for the treatment of ovarian cancer, containing a key chiral 3-substituted piperidine scaffold.[3][11] A highly efficient synthesis of a key chiral intermediate, (S)-N-Boc-3-(4-aminophenyl)piperidine, can be achieved using a chemo-enzymatic approach.[11]
Protocol: Three-Step Synthesis of (S)-N-Boc-3-(4-aminophenyl)piperidine
This protocol describes the synthesis of a key chiral intermediate for the ovarian cancer drug Niraparib, adapted from the chemo-enzymatic dearomatization methodology.[11]
Step 1: Synthesis of N-allyl-4-(pyridin-3-yl)aniline
-
To a solution of 4-(pyridin-3-yl)aniline (1.0 eq) in a suitable solvent (e.g., DMF), add potassium carbonate (2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-allyl-4-(pyridin-3-yl)aniline.
Step 2: One-Pot Chemo-enzymatic Dearomatization
-
Chemical Reduction: In a suitable reaction vessel, dissolve N-allyl-4-(pyridin-3-yl)aniline (1.0 eq) in methanol. Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir for 2-4 hours at room temperature. Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude tetrahydropyridine (THP) intermediate.
-
Biocatalytic Cascade: Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺.
-
Add the crude THP intermediate dissolved in a co-solvent (e.g., DMSO).
-
Add the requisite enzymes: an amine oxidase (AmOx), a glucose dehydrogenase (for cofactor recycling), and the stereoselective Ene Imine Reductase (e.g., EneIRED-07 for the (S)-product).[11]
-
Stir the biphasic mixture vigorously at 30 °C for 24-48 hours, monitoring for conversion by HPLC or chiral GC.
-
Upon completion, extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the enantioenriched (S)-N-allyl-3-(4-aminophenyl)piperidine.
Step 3: Deprotection and N-Boc Protection
-
Dissolve the enantioenriched N-allyl piperidine (1.0 eq) in a suitable solvent mixture (e.g., THF/water).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Deallylation (Concurrent or Sequential): Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a scavenger such as 1,3-dimethylbarbituric acid.
-
Heat the reaction to 60 °C for 2-4 hours until deallylation is complete.
-
Cool, filter through Celite, and concentrate.
-
Purify the residue by column chromatography to afford the final product, (S)-N-Boc-3-(4-aminophenyl)piperidine, with high enantiomeric excess (e.g., 93% ee).[11]
Future Outlook
The development of novel synthetic methods for chiral piperidines continues to be a vibrant area of research. Future trends will likely focus on:
-
Expansion of Biocatalytic Toolkits: Discovery and engineering of new enzymes with broader substrate scopes and enhanced stereoselectivity.
-
C-H Activation/Functionalization: The development of more practical and scalable methods for the direct, stereoselective functionalization of C-H bonds to build piperidine scaffolds.[20]
-
Flow Chemistry: Implementation of continuous flow processes for asymmetric hydrogenations and other catalytic methods to improve safety, efficiency, and scalability.
-
Photoredox Catalysis: Harnessing light energy to drive novel ring-forming and functionalization reactions under mild conditions.
Conclusion
Chiral piperidines are privileged building blocks that lie at the heart of many modern pharmaceuticals.[1] Their unique structural and physicochemical properties provide medicinal chemists with a powerful handle to modulate biological activity and optimize drug performance. A deep understanding of the diverse and sophisticated synthetic strategies available to access these scaffolds—from asymmetric catalysis to biocatalysis—is essential for driving innovation in drug discovery. As synthetic methodologies become more efficient, selective, and sustainable, the role of chiral piperidines in the development of next-generation therapeutics will only continue to expand.
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Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link].
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Asymmetric Synthesis of Piperidines and Octahydroindolizines. Thieme. Available at: [Link].
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Methodological & Application
Application Note: A Unified Protocol for the Synthesis of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on the robust and widely adopted nucleophilic trifluoromethylation of a commercially available, nitrogen-protected piperidone using the Ruppert-Prakash reagent. The subsequent acidic deprotection of the nitrogen-protecting group efficiently yields the target compound as its hydrochloride salt. This document offers detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to guide researchers in the successful execution of this synthesis.
Introduction: The Significance of Trifluoromethylated Piperidinols
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The introduction of a trifluoromethyl (CF₃) group onto this scaffold can profoundly and beneficially alter the physicochemical properties of a molecule. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[1]
Specifically, the 3-hydroxy-3-(trifluoromethyl)piperidine moiety provides a synthetically versatile chassis with three distinct points for diversification: the nitrogen atom, the hydroxyl group, and the piperidine ring itself. This makes the title compound, this compound, a highly sought-after intermediate for constructing novel chemical entities in drug development programs targeting central nervous system disorders, oncology, and infectious diseases.
The synthetic route detailed herein employs a two-step sequence that is both efficient and scalable:
-
Nucleophilic Trifluoromethylation: The core transformation involves the addition of a trifluoromethyl anion equivalent, generated from the Ruppert-Prakash reagent (TMSCF₃), to the ketone moiety of N-Boc-3-piperidone.[2][3]
-
Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions liberates the piperidine nitrogen and concurrently forms the stable, crystalline hydrochloride salt.
Synthetic Strategy Overview
The overall synthetic workflow is designed for operational simplicity and high yield, proceeding through a stable, protected intermediate.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocol
This protocol is a representative method compiled from established procedures for analogous chemical transformations. Researchers should perform their own optimization as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-piperidone | ≥97% | Commercial | Store under inert gas. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Synthesis | Commercial | Ruppert-Prakash Reagent.[2] Handle with care. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercial | Anhydrous solution is preferred. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercial | Use from a solvent purification system or freshly distilled. |
| Hydrochloric Acid | 4.0 M in 1,4-Dioxane | Commercial | Corrosive. Handle in a fume hood. |
| Ethyl Acetate | ACS Grade | Commercial | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | --- |
| Brine (Saturated NaCl) | Aqueous | Lab Prepared | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | --- |
| Diethyl Ether | ACS Grade | Commercial | --- |
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
-
Reaction Setup: To a flame-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-piperidone (5.0 g, 25.1 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) and stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 5.5 mL, 37.7 mmol, 1.5 equiv.) to the stirred solution via syringe.
-
Initiation: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.25 mL, 1.25 mmol, 0.05 equiv.) dropwise over 5 minutes. Causality Note: A catalytic amount of a fluoride source is essential to activate the TMSCF₃, generating the pentacoordinate siliconate species that delivers the trifluoromethyl nucleophile to the ketone.[2][3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully cool the mixture back to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid (HCl, 30 mL). The initial product is a silyl ether, which is hydrolyzed to the tertiary alcohol during this acidic workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate as a colorless oil or white solid.
Sources
Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl
Abstract
This document provides a comprehensive guide for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide details a robust three-step synthetic pathway, commencing with the commercially available N-Boc-3-piperidone. The core transformation involves a nucleophilic trifluoromethylation of the ketone functionality using the Ruppert-Prakash reagent (TMSCF₃), followed by acidic deprotection of the N-Boc group to yield the final hydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices.
Introduction: The Significance of Trifluoromethylated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a trifluoromethyl (CF₃) group onto this scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule. The high electronegativity and steric bulk of the CF₃ group can lead to improved metabolic stability by blocking sites of oxidation, increased lipophilicity which can enhance cell permeability, and stronger binding interactions with target proteins.
The target molecule, 3-(Trifluoromethyl)piperidin-3-ol, combines the piperidine core with a tertiary alcohol and a trifluoromethyl group at the C3 position. This specific arrangement offers a unique three-dimensional structure and a handle for further chemical elaboration, making it a highly desirable building block for the synthesis of novel therapeutics.
This application note details a reliable and scalable synthetic route to 3-(Trifluoromethyl)piperidin-3-ol as its hydrochloride salt, which is often preferred for its improved stability and handling characteristics.
Overall Synthetic Strategy
The synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl is accomplished via a three-step sequence starting from N-Boc-3-piperidone. The overall transformation is depicted below:
Caption: Overall synthetic route for 3-(Trifluoromethyl)piperidin-3-ol HCl.
The key steps in this synthetic sequence are:
-
Nucleophilic Trifluoromethylation: The core reaction involves the addition of a trifluoromethyl nucleophile to the ketone of N-Boc-3-piperidone. This is achieved using trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, which is a safe and effective source of the trifluoromethyl anion equivalent.[2] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3]
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. Treatment with hydrochloric acid not only cleaves the Boc group but also protonates the basic piperidine nitrogen, directly affording the desired hydrochloride salt.
Experimental Protocols
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis.
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-piperidone | ≥97% | Commercially Available | Store at 2-8°C.[4] |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Synthesis Grade | Commercially Available | Handle in a fume hood. Moisture sensitive. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves. |
| Hydrochloric Acid | 4.0 M solution in 1,4-Dioxane | Commercially Available | Corrosive. Handle with care. |
| Diethyl Ether | Anhydrous | Commercially Available | Flammable. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
This protocol describes the nucleophilic trifluoromethylation of N-Boc-3-piperidone using the Ruppert-Prakash reagent.
Caption: Experimental workflow for the synthesis of the N-Boc protected intermediate.
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-piperidone (1.99 g, 10.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 40 mL).
-
Stir the solution until the starting material is fully dissolved, then cool the flask to 0 °C using an ice-water bath.
-
To the cooled solution, add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.2 mL, 15.0 mmol, 1.5 equiv.) via syringe.
-
Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (0.5 mL, 0.5 mmol, 0.05 equiv.) dropwise to the stirred mixture over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting ketone spot is no longer visible.
-
Upon completion, carefully quench the reaction by adding 1 M aqueous HCl (20 mL). Stir vigorously for 30 minutes to hydrolyze the intermediate silyl ether.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate as a white solid. A representative yield for this type of transformation is typically in the range of 70-90%.
Step 2: Synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl
This protocol describes the acidic deprotection of the N-Boc group to yield the final hydrochloride salt.
Procedure:
-
Dissolve the purified tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate (e.g., 2.15 g, 8.0 mmol, 1.0 equiv.) in a minimal amount of methanol (approx. 5 mL) in a 50 mL round-bottom flask.
-
To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (10 mL, 40.0 mmol, 5.0 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate is often observed. Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting solid, add diethyl ether (20 mL) and triturate the solid.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(Trifluoromethyl)piperidin-3-ol HCl. The yield for this step is typically quantitative.
Characterization of the Final Product
The structure and purity of the synthesized 3-(Trifluoromethyl)piperidin-3-ol HCl should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum is expected to show complex multiplets for the piperidine ring protons. The N-H protons may appear as a broad singlet. The O-H proton may also be visible as a broad singlet. |
| ¹³C NMR | The spectrum should show signals for the five distinct piperidine carbons. The carbon bearing the CF₃ and OH groups will appear as a quartet due to coupling with the fluorine atoms. The CF₃ carbon will also appear as a quartet with a large C-F coupling constant. |
| ¹⁹F NMR | A singlet is expected for the CF₃ group. |
| Mass Spec (ESI+) | The mass spectrum should show the molecular ion for the free base [M+H]⁺. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety and Handling Precautions
All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Boc-3-piperidone: May cause skin and eye irritation.[5]
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. It is moisture-sensitive and should be handled under an inert atmosphere.
-
Tetrabutylammonium fluoride (TBAF): Toxic if swallowed. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric acid (in dioxane): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated area.
-
Solvents (THF, Diethyl Ether, Ethyl Acetate, Hexanes): Highly flammable liquids. Keep away from ignition sources.
In case of accidental exposure, consult the material safety data sheet (MSDS) for each specific reagent and seek immediate medical attention. Dispose of all chemical waste in accordance with local regulations.
References
-
U.S. Food and Drug Administration (FDA). FDA Approved Drug Products.[Link]
-
Singh, R. P.; Kirchmeier, R. L.; Shreeve, J. M. TBAF-Catalyzed Direct Nucleophilic Trifluoromethylation of α-Keto Amides with Trimethyl(trifluoromethyl)silane. J. Org. Chem.1999 , 64 (7), 2579–2581. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Beatty, J. W.; Douglas, J. J.; Cole, K. P.; Stephenson, C. R. J. Scalable trifluoromethylation of N-Boc-pyrrole in batch and flow. ResearchGate.2015 . [Link]
-
Wang, M.; Wang, W. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.2015 . [Link]
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Smith, R. B., et al. Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate.2021 . [Link]
-
Cenmed Enterprises. tert Butyl 3 Hydroxy 5 (Trifluoromethyl)Piperidine 1 Carboxylate.[Link]
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Application Notes & Protocols: Synthesis of Trifluoromethyl Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethyl Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides an excellent scaffold for introducing three-dimensional diversity into drug candidates. When combined with the trifluoromethyl (CF3) group, the resulting trifluoromethyl piperidine motif offers a powerful tool for modulating the physicochemical and biological properties of molecules.[3][4]
The CF3 group is strongly electron-withdrawing and highly lipophilic, and its incorporation can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] These properties make trifluoromethyl piperidines highly sought-after building blocks in the development of novel therapeutics across various disease areas, including cancer, neurological disorders, and infectious diseases.[1][2][7]
This guide provides an in-depth overview of the primary synthetic strategies for preparing trifluoromethyl piperidine compounds, offering field-proven insights into methodological choices, detailed experimental protocols, and a comparative analysis to aid in synthetic planning.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of trifluoromethyl piperidines can be broadly categorized into three main approaches, each with distinct advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the stage of the synthetic campaign.
-
Late-Stage Trifluoromethylation of Pre-formed Piperidines: This approach involves introducing the CF3 group onto an existing piperidine or dehydropiperidine ring. It is particularly valuable for the late-stage functionalization of complex molecules, allowing for rapid diversification of drug candidates.[8]
-
Cyclization of Acyclic Trifluoromethylated Precursors: In this strategy, the piperidine ring is constructed from linear precursors that already contain the trifluoromethyl group. This method offers excellent control over the position of the CF3 group and is well-suited for building highly substituted piperidines.[9][10]
-
Reduction of Trifluoromethyl Pyridines: Commercially available trifluoromethyl-substituted pyridines serve as convenient starting materials. The aromatic ring is reduced via catalytic hydrogenation to yield the corresponding piperidine. This is often the most direct route for accessing simpler substitution patterns.[9][11]
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route depends on a careful evaluation of factors such as yield, stereocontrol, substrate scope, and operational simplicity. The table below summarizes the key features of the primary synthetic strategies.
| Strategy | Key Reagents/Methods | Typical Yields | Advantages | Limitations |
| Late-Stage Trifluoromethylation | Electrophilic Reagents (Togni, Umemoto), Radical Precursors, Copper Catalysis.[12][13][14][15][16] | 40-80% | Ideal for late-stage diversification of complex molecules; broad functional group tolerance. | Regioselectivity can be challenging; may require pre-functionalization (e.g., enamine formation).[17] |
| Cyclization of Acyclic Precursors | Intramolecular Mannich Reaction, Aza-Diels-Alder, Ring-Closing Metathesis.[9][18][19][20] | 50-90% | Excellent control over CF3 position and stereochemistry; access to complex substitution patterns. | Requires multi-step synthesis of the acyclic precursor; may have lower overall yields. |
| Reduction of Trifluoromethyl Pyridines | Heterogeneous Catalysis (Pd/C, PtO2), Homogeneous Catalysis (Iridium complexes).[7][9][11] | 60-95% | Operationally simple; high yields; access to enantiopure products with chiral catalysts.[7] | Limited by the commercial availability of substituted trifluoromethyl pyridines. |
Featured Synthetic Protocols
This section provides detailed, step-by-step protocols for two representative and widely applicable methods for synthesizing trifluoromethyl piperidines.
Protocol 1: Late-Stage Electrophilic Trifluoromethylation of a Piperidine Precursor
Principle: This protocol utilizes a hypervalent iodine reagent, such as Togni Reagent II, for the direct electrophilic trifluoromethylation of an enamine derived from a piperidine ketone.[13][14][17] The enamine provides the necessary nucleophilicity at the α-carbon for the reaction to proceed under mild conditions. This method is exemplary of late-stage functionalization where a complex piperidine core is modified.
Workflow Diagram:
Caption: Experimental workflow for late-stage trifluoromethylation.
Materials:
-
N-Boc-4-piperidone
-
Pyrrolidine
-
Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)[13]
-
Toluene, anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Enamine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.5 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene and excess pyrrolidine under reduced pressure. The resulting crude enamine is used directly in the next step without further purification.
-
Trifluoromethylation: Under an inert atmosphere (N2 or Ar), dissolve the crude enamine in anhydrous acetonitrile (MeCN) and cool the solution to 0 °C in an ice bath.
-
Add Togni Reagent II (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Workup: Add 1 M HCl (2.0 eq) to the reaction mixture and stir for 1 hour to hydrolyze the intermediate iminium species and any unreacted enamine.
-
Neutralize the mixture by slowly adding saturated aqueous NaHCO3 until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-Boc-3-(trifluoromethyl)-4-piperidone.
Trustworthiness Note: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used to achieve reproducible yields. The purity of the Togni reagent is also critical; it is a metastable solid and should be handled with care.[13][14]
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation of a Pyridinium Salt
Principle: This protocol describes an efficient route to chiral trifluoromethyl-substituted piperidines through the asymmetric hydrogenation of a corresponding pyridinium salt.[7] The use of a chiral iridium catalyst allows for the creation of multiple stereocenters with high enantioselectivity in a single step. The electron-withdrawing nature of the CF3 group enhances the reactivity of the pyridine ring towards reduction.[7]
Reaction Scheme Diagram:
Caption: Asymmetric synthesis of CF3-piperidines via hydrogenation.
Materials:
-
Substituted 2-(trifluoromethyl)pyridine
-
[Ir(cod)Cl]2 (Iridium catalyst precursor)
-
Chiral phosphine ligand (e.g., (R,R,R)-f-spiroPhos)
-
Iodine (I2)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)Cl]2 (1.0 mol%), the chiral ligand (2.2 mol%), and Iodine (I2, 2.0 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Preparation: In a separate vial, dissolve the substituted 2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous MeOH.
-
Reaction Setup: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe.
-
Hydrogenation: Seal the autoclave, purge it several times with H2 gas, and then pressurize to the desired pressure (e.g., 50-80 bar).
-
Heat the reaction to the specified temperature (e.g., 50 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS or LC-MS.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the H2 gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 to remove any acidic residue.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expertise Note: The choice of chiral ligand is paramount for achieving high enantioselectivity. The ligand must be carefully matched to the substrate. The pressure and temperature are also critical parameters that often require optimization for each specific substrate to maximize both conversion and stereoselectivity.[7]
Troubleshooting and Safety Considerations
-
Low Yields in Electrophilic Trifluoromethylation: This can often be attributed to moisture or impure reagents. Ensure rigorous drying of glassware and solvents. The enamine intermediate can also be unstable; it is best to generate it and use it immediately.
-
Poor Stereoselectivity in Hydrogenation: Catalyst poisoning can be an issue. Ensure substrates are purified to remove potential inhibitors like sulfur-containing compounds. The solvent can also play a crucial role; screening different solvents may be necessary.
-
Safety: Electrophilic trifluoromethylating agents like Togni and Umemoto reagents are powerful oxidants and should be handled with care in a well-ventilated fume hood.[14] High-pressure hydrogenation reactions must be conducted behind a blast shield in a properly rated autoclave by trained personnel.
Conclusion
The synthesis of trifluoromethyl piperidine compounds is a dynamic and evolving field, driven by the immense value of these scaffolds in drug discovery. By understanding the core synthetic strategies—late-stage functionalization, cyclization of fluorinated precursors, and reduction of pyridines—researchers can select the most appropriate method for their specific target. The detailed protocols provided herein offer a practical starting point for laboratory synthesis, while the emphasis on the causality behind experimental choices aims to empower scientists to troubleshoot and optimize these powerful transformations.
References
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Chen, M.-W., Ye, Z.-S., Chen, Z.-P., Wu, B., & Zhou, Y.-G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic & Biomolecular Chemistry, 13(20), 5775–5778. [Link]
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Wikipedia. (2023). Togni reagent II. In Wikipedia. [Link]
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Zhang, C. (2015). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 13(4), 933-941. [Link]
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Jatoi, W. B., Desiront, A., Job, A., Troin, Y., & Canet, J.-L. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8–17. [Link]
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Canet, J.-L., Jatoi, W., Bariau, A., Esparcieux, C., Figueredo, G., & Troin, Y. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Synlett, 2008(9), 1305–1308. [Link]
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Xu, X., He, W., Liu, K., & Li, Y. (2015). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 11, 2596–2601. [Link]
-
Umemoto, T., Adachi, K., & Ishihara, S. (2010). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 75(20), 6749-6761. [Link]
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Canet, J.-L., et al. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Request PDF on ResearchGate. [Link]
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Bux, J. W., et al. (2013). ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. ChemInform. [Link]
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Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
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Fujikawa, K., & Yokoyama, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 136–143. [Link]
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Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. [Link]
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Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6527. [Link]
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LookChem. (n.d.). Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. Retrieved from [Link]
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Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. [Link]
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ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]
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ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building blocks. Retrieved from [Link]
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Huang, Y., et al. (2017). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 8, 1539. [Link]
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Sarver, P. J., et al. (2020). The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)–H trifluoromethylation. Nature Chemistry, 12, 459–467. [Link]
-
Wang, R. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 114–136. [Link]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11218–11223. [Link]
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The Strategic Application of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride in Modern Medicinal Chemistry
Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is of particular interest due to its strong electron-withdrawing nature and lipophilicity. When incorporated into cyclic scaffolds like piperidine, the trifluoromethyl group can profoundly influence the conformation and binding affinity of a molecule to its biological target. The piperidine ring itself is a privileged scaffold, present in numerous approved drugs, offering a versatile three-dimensional framework for chemical exploration[1][2]. This application note will delve into the utility of a specific, highly functionalized building block, 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, with a focus on its application in the synthesis of potent antagonists for the P2X7 receptor, a critical target in inflammatory and neurological diseases.
The P2X7 Receptor: A Key Target in Neuroinflammation and Beyond
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as microglia in the central nervous system.[3] Under pathological conditions characterized by high extracellular ATP concentrations, the P2X7 receptor is activated, leading to a cascade of downstream events including the processing and release of pro-inflammatory cytokines like IL-1β.[4] This process is central to the neuroinflammatory response and has implicated the P2X7 receptor in the pathophysiology of a range of disorders including chronic pain, neurodegenerative diseases, and mood disorders. Consequently, the development of potent and selective P2X7 receptor antagonists is a major focus of pharmaceutical research.[4][5]
P2X7 Receptor Signaling Pathway
The activation of the P2X7 receptor by ATP initiates a complex signaling cascade. Initially, it functions as a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a larger, non-selective pore, which can lead to further downstream signaling, including the activation of the NLRP3 inflammasome and subsequent release of mature IL-1β.
Caption: P2X7 Receptor Signaling Cascade.
Application of 3-(Trifluoromethyl)piperidin-3-ol in the Synthesis of P2X7 Antagonists
The 3-(trifluoromethyl)piperidin-3-ol scaffold is a valuable starting material for the synthesis of P2X7 antagonists. The trifluoromethyl group and the hydroxyl group at the 3-position provide key anchor points for building more complex molecules with improved potency and drug-like properties. The hydrochloride salt form ensures stability and ease of handling.
While specific examples detailing the direct use of this compound are often found within proprietary patent literature, the following protocol illustrates a representative synthetic route for a class of potent P2X7 antagonists, showcasing the utility of a trifluoromethyl-piperidine core. This multi-step synthesis highlights the chemical transformations where a building block like this compound would be instrumental.
Representative Synthetic Protocol: Synthesis of a 1,2,3-Triazolopiperidine P2X7 Antagonist
This protocol is adapted from the synthesis of brain-penetrant P2X7 antagonists and demonstrates the incorporation of a functionalized piperidine ring.[4][5]
Caption: Synthetic workflow for a P2X7 antagonist.
Step 1: N-propargylation of the Piperidine Core
-
Rationale: This step introduces an alkyne functionality onto the piperidine nitrogen, which is essential for the subsequent "click chemistry" reaction. The reaction is typically carried out under basic conditions to deprotonate the secondary amine of the piperidine.
-
Procedure:
-
To a solution of the piperidine starting material (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).
-
Add propargyl bromide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-propargylated piperidine.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: This highly efficient and regioselective "click" reaction forms the stable 1,2,3-triazole ring that links the piperidine scaffold to a substituted aromatic moiety. The choice of the aryl azide allows for the exploration of structure-activity relationships (SAR).
-
Procedure:
-
Dissolve the N-propargylated piperidine (1.0 eq) and the desired substituted aryl azide (1.0-1.2 eq) in a mixture of t-butanol and water.
-
Add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.05-0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 1,2,3-triazolopiperidine P2X7 antagonist.
-
Pharmacological Data of Representative P2X7 Antagonists
The following table summarizes the in vitro potency of several P2X7 receptor antagonists containing piperidine or related scaffolds. This data underscores the high affinity that can be achieved with molecules incorporating these structural motifs.
| Compound ID | Scaffold | Target | Assay Type | Potency (pIC50) | Reference |
| JNJ-47965567 | Piperidine-based | Human P2X7 | Ki | 7.9 | [6] |
| GSK-1482160 | Piperidine-based | Human P2X7 | FLIPR (Ca2+ flux) | 8.5 | [6] |
| Compound 12f | 1,2,3-Triazolopiperidine | Human P2X7 | FLIPR (Ca2+ flux) | 8.1 | [5] |
| Compound 2g | Allosteric Modulator | Human P2X7 | YO-PRO 1 Dye Uptake | IC50 = 1.31 µM | [3] |
| AZ10606120 | - | Human P2X7 | - | IC50 ≈ 10 nM | [6] |
Conclusion and Future Directions
This compound represents a highly valuable and versatile building block for medicinal chemists targeting complex diseases. Its application in the synthesis of P2X7 receptor antagonists highlights the importance of fluorinated scaffolds in achieving high potency and favorable drug-like properties. The synthetic protocols and pharmacological data presented herein provide a framework for researchers and drug development professionals to leverage this and similar building blocks in the discovery of novel therapeutics for a range of inflammatory and neurological disorders. Future work will likely focus on the development of stereoselective syntheses to further explore the three-dimensional chemical space and optimize ligand-receptor interactions.
References
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Shuman, R. F., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(6), 671–676. Available at: [Link]
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Al-Hilaly, Y. K., et al. (2021). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 64(18), 13786–13801. Available at: [Link]
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Bhattacharya, A., et al. (2013). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1049–1054. Available at: [Link]
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Cossy, J., & Gomez Pardo, D. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Available at: [Link]
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The Strategic Application of 3-(Trifluoromethyl)piperidin-3-ol HCl in CNS Drug Discovery: A Technical Guide
Introduction: The Rationale for Fluorinated Piperidine Scaffolds in Neuroscience
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging endeavors in modern medicine. A primary obstacle is the blood-brain barrier (BBB), a highly selective border that stringently controls the passage of substances into the brain. Successful CNS drug candidates must possess a unique combination of physicochemical properties to navigate this barrier and engage their intended targets with high affinity and specificity. The chemical scaffold of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride represents a strategic convergence of structural motifs expressly designed to meet these challenges.
The piperidine ring is a prevalent scaffold in CNS-active drugs due to its ability to be functionalized in three dimensions, allowing for precise orientation of pharmacophoric elements. Its saturated, non-planar structure can lead to favorable binding interactions with complex protein targets. Furthermore, the basic nitrogen atom is often crucial for receptor interaction and can be protonated at physiological pH, influencing solubility and target engagement.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2] The strong electron-withdrawing nature of the CF3 group can significantly increase the metabolic stability of a compound by blocking potential sites of oxidation.[3] Moreover, its high lipophilicity can improve a molecule's ability to cross cellular membranes, including the BBB.[1][3] The CF3 group can also modulate the pKa of nearby functional groups and participate in unique binding interactions, potentially increasing target affinity and selectivity.[2]
This technical guide provides a comprehensive overview of the application of 3-(Trifluoromethyl)piperidin-3-ol HCl in CNS drug discovery. It details its physicochemical properties, potential therapeutic applications, and provides validated protocols for its evaluation in key in vitro and in vivo assays.
Physicochemical Properties and Pharmacological Potential
The unique combination of the piperidine core, a tertiary alcohol, and a trifluoromethyl group endows 3-(Trifluoromethyl)piperidin-3-ol with a distinct set of properties relevant to CNS drug development.
| Property | Predicted Impact on CNS Drug Discovery |
| Molecular Weight | ~205.61 g/mol (as HCl salt)[4] |
| LogP (calculated) | The trifluoromethyl group increases lipophilicity, which is generally favorable for BBB penetration.[3] |
| pKa | The presence of the electron-withdrawing CF3 group is expected to lower the pKa of the piperidine nitrogen compared to unsubstituted piperidines, potentially influencing its ionization state at physiological pH and interaction with biological targets. |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially contributing to target binding affinity. |
| Metabolic Stability | The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[3] |
Potential Therapeutic Targets:
While specific biological data for 3-(Trifluoromethyl)piperidin-3-ol HCl is not extensively published, the structural motif is present in compounds targeting a range of CNS receptors. Notably, piperidine derivatives are known to interact with:
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS disorders, including neuropathic pain, psychosis, and neurodegenerative diseases. Several piperidine-based compounds have shown high affinity for sigma receptors.[5][6][7]
-
NMDA Receptors: As antagonists or modulators, compounds targeting the NMDA receptor are of interest for treating conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases, as well as for certain psychiatric disorders.[8][9][10]
-
Serotonin (5-HT) Receptors: Various subtypes of serotonin receptors are key targets for antidepressants, anxiolytics, and antipsychotics. Trifluoromethylphenylpiperazine derivatives, close structural relatives, have demonstrated high affinity for 5-HT1A receptors.[11]
The following sections provide detailed protocols to assess the potential of 3-(Trifluoromethyl)piperidin-3-ol HCl and its analogs in key areas of CNS drug discovery.
Experimental Protocols and Workflows
I. In Vitro Blood-Brain Barrier Permeability Assessment
A critical initial step in evaluating a CNS drug candidate is to determine its ability to cross the blood-brain barrier. The in vitro Caco-2 permeability assay is a widely accepted model for predicting intestinal absorption and, by extension, can provide insights into BBB penetration.[12]
Workflow for In Vitro BBB Permeability Assay:
Workflow for assessing in vitro BBB permeability.
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values can indicate the involvement of active transport mechanisms.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (3-(Trifluoromethyl)piperidin-3-ol HCl) stock solution in a suitable solvent (e.g., DMSO)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm^2.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values > 250 Ω·cm^2.
-
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Permeability Assay:
-
Prepare the dosing solutions of the test compound and controls in HBSS at the desired concentration (e.g., 10 µM).
-
For A-B permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the receiver chamber and immediately replace it with an equal volume of fresh, pre-warmed HBSS.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples and the initial dosing solution using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
-
Expected Outcomes:
Compounds with high permeability are generally considered to have a Papp > 10 x 10^-6 cm/s, while those with low permeability have a Papp < 1 x 10^-6 cm/s.[13] The trifluoromethyl group is expected to contribute to a favorable Papp value for 3-(Trifluoromethyl)piperidin-3-ol HCl.
II. In Vitro Neuroprotection Assay
To evaluate the potential of a compound to protect neurons from damage, an in vitro neurotoxicity model can be employed. The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative processes. Oxidative stress, a key factor in many CNS disorders, can be induced by agents like hydrogen peroxide (H2O2).
Workflow for In Vitro Neuroprotection Assay:
Workflow for assessing in vitro neuroprotection.
Protocol: H2O2-Induced Neurotoxicity in SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect SH-SY5Y cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (3-(Trifluoromethyl)piperidin-3-ol HCl)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound for 24 hours. Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 200-400 µM) for 24 hours.[13] Include a control group without H2O2 treatment.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control group (untreated cells).
-
Compare the viability of cells treated with H2O2 alone to those pre-treated with the test compound.
-
Expected Outcomes:
A significant increase in cell viability in the compound-pre-treated groups compared to the H2O2-only group indicates a neuroprotective effect.[14] Piperidine derivatives have previously been shown to exhibit neuroprotective properties in similar assays.[15][16]
III. In Vivo Assessment of Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[17] It is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Workflow for Elevated Plus Maze Test:
Workflow for assessing anxiolytic activity using the elevated plus maze.
Protocol: Elevated Plus Maze for Mice
This protocol describes the procedure for evaluating the anxiolytic potential of a test compound in mice.
Materials:
-
Elevated plus maze apparatus
-
Video camera and tracking software
-
Male mice (e.g., C57BL/6)
-
Test compound (3-(Trifluoromethyl)piperidin-3-ol HCl)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., diazepam)
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
-
Testing:
-
Place a mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using the video camera.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcomes:
Anxiolytic compounds are expected to significantly increase the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group, without significantly affecting total locomotor activity.[2]
Conclusion
3-(Trifluoromethyl)piperidin-3-ol HCl is a promising scaffold for the development of novel CNS therapeutics. Its constituent parts are designed to overcome key challenges in CNS drug discovery, namely metabolic instability and poor blood-brain barrier penetration. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and related compounds, enabling researchers to systematically assess their potential as viable drug candidates for a range of neurological and psychiatric disorders. Further investigation into the specific molecular targets of this compound will be crucial in elucidating its mechanism of action and guiding its development towards clinical applications.
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- 16. The use of nitroxide radical-containing nanoparticles coupled with piperine to protect neuroblastoma SH-SY5Y cells from Aβ-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride as a Scaffold for Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Fluorinated Piperidine Scaffold in Antiviral Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals.[1] Its three-dimensional structure and the basicity of the nitrogen atom allow for precise vectoral presentation of substituents to engage with biological targets. In the context of antiviral drug discovery, the piperidine moiety has been incorporated into agents targeting various stages of the viral life cycle.[2]
This guide focuses on the strategic application of a specific, functionalized building block: 3-(Trifluoromethyl)piperidin-3-ol hydrochloride . The rationale for selecting this scaffold is twofold:
-
The Trifluoromethyl Group (-CF3): The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[3] This highly electronegative group can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions with protein targets, and enhance membrane permeability and bioavailability due to its lipophilic nature.[4]
-
The Tertiary Alcohol (-OH): The hydroxyl group at the 3-position provides a crucial handle for further derivatization, allowing for the exploration of chemical space through esterification, etherification, or other modifications. This position also introduces a chiral center, offering the potential for stereoselective interactions with viral proteins.
While the direct antiviral applications of derivatives from this specific scaffold are an emerging area of research, the foundational principles of medicinal chemistry strongly suggest its potential. It is worth noting that a study exploring derivatives of a related scaffold, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione, for broad-spectrum antiviral activity was retracted, underscoring the critical importance of rigorous validation in drug discovery.[5][6][7] This guide, therefore, serves as a comprehensive methodological framework for researchers to systematically synthesize, evaluate, and optimize novel antiviral candidates based on the promising 3-(trifluoromethyl)piperidin-3-ol core, grounded in established and verifiable protocols.
Synthesis and Derivatization of the Scaffold
The versatility of the 3-(trifluoromethyl)piperidin-3-ol scaffold lies in its amenability to a variety of chemical modifications. The secondary amine of the piperidine ring and the tertiary alcohol provide two independent points for derivatization, allowing for the creation of a diverse library of compounds for antiviral screening.
Part 1: Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process, beginning with a commercially available piperidone derivative. The following protocol is adapted from established methods for the synthesis of related piperidinol compounds.[8]
Protocol 1: Synthesis of this compound
-
Step 1: N-Benzylation of Piperidin-4-one.
-
To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add benzyl bromide (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-4-piperidone.
-
-
Step 2: Trifluoromethylation.
-
Dissolve N-benzyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 equivalents) and a catalytic amount of a fluoride source such as tetrabutylammonium fluoride (TBAF) (0.1 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-benzyl-3-(trifluoromethyl)piperidin-3-ol.
-
-
Step 3: Debenzylation and Hydrochloride Salt Formation.
-
Dissolve the purified 1-benzyl-3-(trifluoromethyl)piperidin-3-ol (1 equivalent) in ethanol.
-
Add palladium on carbon (10% w/w) as a catalyst.
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure (e.g., 50 psi) for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Part 2: General Strategy for Derivatization
With the core scaffold in hand, a library of potential antiviral agents can be generated by functionalizing the piperidine nitrogen.
Caption: Derivatization strategy for the 3-(trifluoromethyl)piperidin-3-ol scaffold.
Application Protocols for Antiviral Evaluation
A systematic evaluation of the synthesized compounds is crucial to identify promising antiviral leads. This involves determining the cytotoxicity of the compounds and then assessing their ability to inhibit viral replication in cell culture.
Caption: General workflow for antiviral screening of a compound library.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza Virus) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours (this should match the duration of the antiviral assay).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
-
Cell Seeding:
-
Prepare a confluent monolayer of host cells in a 96-well plate as described in Protocol 2.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in a virus infection medium (low serum).
-
In a separate plate, mix the compound dilutions with a known amount of virus (e.g., a multiplicity of infection (MOI) of 0.01).
-
Remove the medium from the cells and add the virus-compound mixture.
-
Include a virus control (no compound), a cell control (no virus, no compound), and a positive control (a known antiviral drug).
-
Incubate at 37°C in a 5% CO2 incubator until the virus control wells show >80% CPE (typically 2-4 days).
-
-
Quantification of CPE:
-
Stain the cells with a solution of crystal violet (0.5% in 20% methanol) for 10-15 minutes.
-
Gently wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding methanol or another suitable solvent.
-
Measure the absorbance at a wavelength of 540-570 nm.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Protocol 4: Plaque Reduction Assay
This assay provides a more quantitative measure of the reduction in infectious virus particles.
-
Cell Seeding:
-
Prepare a confluent monolayer of host cells in 6-well or 12-well plates.
-
-
Infection:
-
Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Treatment and Overlay:
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.
-
Incubate until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The primary goal of the initial screening is to identify "hit" compounds with a favorable Selectivity Index (SI) , which is the ratio of cytotoxicity to antiviral activity (SI = CC50 / EC50). A higher SI value indicates a wider therapeutic window.
| Compound ID | R-Group on Piperidine-N | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Scaffold | H | >100 | >100 | - |
| Derivative 1 | Benzyl | 85 | 12 | 7.1 |
| Derivative 2 | 4-Fluorobenzyl | 92 | 5.8 | 15.9 |
| Derivative 3 | 3-Chlorobenzyl | 78 | 9.5 | 8.2 |
| Derivative 4 | Acetyl | >100 | >100 | - |
| Derivative 5 | Phenylsulfonyl | 65 | 25 | 2.6 |
This table is a hypothetical representation of data that could be generated from a primary screen.
Once initial hits are identified, a Structure-Activity Relationship (SAR) analysis is performed to understand how different chemical modifications affect antiviral potency and cytotoxicity. For example, in the hypothetical data above, the addition of a 4-fluoro substituent on the benzyl ring (Derivative 2) improved the selectivity index compared to the unsubstituted benzyl group (Derivative 1). This information guides the design of the next generation of compounds for lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The strategic placement of the trifluoromethyl group and the versatile hydroxyl and amino functionalities provide a rich platform for medicinal chemistry exploration. By employing the systematic synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate compound libraries to identify potent and selective antiviral leads. Future work should focus on elucidating the mechanism of action of active compounds, which may involve targeting viral enzymes such as proteases or polymerases, or interfering with viral entry or egress.[9] The journey from a scaffold to a clinically viable drug is long and requires rigorous, validated science at every step. This guide provides a foundational roadmap for embarking on that journey.
References
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (URL: [Link])
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (URL: [Link])
-
Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (URL: [Link])
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (URL: [Link])
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (URL: [Link])
-
Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. (URL: [Link])
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. (URL: [Link])
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (URL: [Link])
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (URL: [Link])
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL: [Link])
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL: [Link])
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (URL: [Link])
-
3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation. (URL: [Link])
-
Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. (URL: [Link])
-
The Chemistry of Antiviral Medicines: An Examination of Current Developments. (URL: [Link])
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (URL: [Link])
-
Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (URL: [Link])
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. (URL: [Link])
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (URL: [Link])
-
Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (URL: [Link])
Sources
- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 3-(Trifluoromethyl)piperidin-3-ol HCl
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride (CAS No. 1417794-45-6). As a fluorinated piperidine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery.[1][2] Rigorous analytical testing is imperative to confirm its identity, purity, and stability, ensuring the quality and reproducibility of downstream applications. This guide outlines orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices.
Introduction: The Imperative for Rigorous Analysis
The incorporation of fluorine into organic molecules can significantly modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The 3-(Trifluoromethyl)piperidin-3-ol moiety is therefore a scaffold of high interest. However, the unique electronic properties of the trifluoromethyl group can influence the molecule's chemical behavior, necessitating tailored analytical methods. An integrated, multi-technique approach is essential for unambiguous structural confirmation and accurate purity assessment, forming the foundation of reliable scientific research and regulatory compliance.
This guide presents a logical workflow for the characterization of 3-(Trifluoromethyl)piperidin-3-ol HCl, starting from chromatographic purity assessment and progressing to definitive structural elucidation and physical property analysis.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. For a polar, basic compound like a piperidine hydrochloride salt, a robust reversed-phase (RP-HPLC) method is required.
Rationale for Method Development
-
Column Choice: A C18 stationary phase provides a versatile hydrophobic backbone for retaining the piperidine ring. End-capped columns are preferred to minimize peak tailing caused by interactions between the basic nitrogen and residual acidic silanols on the silica surface.
-
Mobile Phase: The mobile phase must be buffered to maintain a consistent pH. A pH between 3 and 4 is optimal to ensure the piperidine nitrogen is protonated, leading to better peak shape and consistent retention. A combination of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile often provides sharper peaks and lower backpressure.
-
Detection: While the piperidine scaffold lacks a strong chromophore, it exhibits sufficient UV absorbance at lower wavelengths (e.g., 210-230 nm) for detection.[5]
Detailed Protocol: RP-HPLC Purity Assay
This protocol is designed to separate the main compound from potential process-related impurities or degradation products.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Trifluoromethylated Piperidinols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of a trifluoromethyl (CF₃) group into piperidine scaffolds, particularly to generate trifluoromethylated piperidinols, is a pivotal strategy in modern medicinal chemistry. These structural motifs are sought after in drug discovery due to their ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, transitioning the synthesis of these valuable compounds from the laboratory bench to a larger, process-scale production presents significant challenges. This guide provides an in-depth analysis of the key considerations, scalable synthetic strategies, and detailed protocols for the robust and safe production of trifluoromethylated piperidinols.
Strategic Imperatives for Scale-Up
Moving from milligram to kilogram-scale synthesis necessitates a paradigm shift in experimental design. The causality behind every choice of reagent, solvent, and reaction condition must be scrutinized for its scalability, safety, and economic viability.
Key Considerations for Robust Scale-Up:
-
Reagent Selection & Stoichiometry: While numerous trifluoromethylating agents are available, for large-scale synthesis, factors like cost, availability, and ease of handling become paramount. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, are often favored due to their stability and predictable reactivity.[1] Stoichiometry must be optimized to minimize excess reagents, which can complicate purification and increase costs.
-
Thermal Hazard Assessment: Trifluoromethylation reactions can be highly exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is crucial to understand the reaction's heat flow, identify potential for thermal runaway, and design appropriate cooling and quenching strategies.
-
Solvent Choice: Solvents that are effective at the lab scale may not be suitable for large-scale production due to safety concerns (e.g., low flash points), environmental regulations, or cost. A balance must be struck between reaction performance and process safety and sustainability.
-
Work-up and Purification: Extraction and chromatography techniques that are routine in the lab can become bottlenecks at scale. Developing scalable work-up procedures, such as crystallization, distillation, or salt formation, is critical for efficient purification of the final product. For fluorinated amines, purification can sometimes be simplified to filtration through a Celite pad to remove solid byproducts.
-
Continuous Flow Chemistry: For certain trifluoromethylation reactions, transitioning from batch to continuous-flow processing can offer significant advantages in terms of safety, efficiency, and scalability.[2][3] Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling the use of hazardous reagents in a more contained and safer manner.[2][3]
Scalable Synthetic Pathways to Trifluoromethylated Piperidinols
Two primary retrosynthetic approaches dominate the scalable synthesis of trifluoromethylated piperidinols:
-
Route A: Trifluoromethylation of a Piperidone Precursor: This is often the most direct and convergent approach.
-
Route B: Cyclization of a Trifluoromethylated Acyclic Precursor: This strategy can offer better control over stereochemistry.
This guide will focus on the more common and often more scalable Route A .
Diagram: General Synthetic Workflow
Caption: A self-validating system for safe handling of trifluoromethylation.
Data Presentation and Characterization
Table 1: Summary of a Typical Kilogram-Scale Run
| Parameter | Value |
| Starting Material (1-Benzyl-4-piperidone) | 1.5 kg |
| Yield of 4-Hydroxy-4-(trifluoromethyl)piperidine | 1.1 kg (73% overall yield) |
| Purity (by HPLC) | >98% |
| Melting Point | 85-88 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.15 (t, 2H), 2.90 (t, 2H), 2.05 (m, 2H), 1.80 (m, 2H), 1.70 (s, 1H), 1.60 (br s, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -81.5 (s) |
| Mass Spectrometry (ESI+) | m/z 170.08 [M+H]⁺ |
Conclusion
The scale-up synthesis of trifluoromethylated piperidinols is a challenging yet achievable endeavor. By prioritizing robust process design, conducting thorough safety assessments, and selecting scalable synthetic routes and purification methods, these valuable compounds can be produced in the quantities required for advanced drug development. The protocol detailed herein for 4-hydroxy-4-(trifluoromethyl)piperidine serves as a practical template that can be adapted for the synthesis of other trifluoromethylated piperidinol derivatives. The continued development of technologies like continuous-flow synthesis will further enhance the safety and efficiency of these important transformations.
References
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10164–10171. [Link]
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of trifluoromethyl carbinols. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. This molecule is a crucial building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. However, its synthesis presents several challenges that can impact yield, purity, and scalability.
This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice, optimization strategies, and detailed protocols based on established chemical principles and field-proven insights.
Core Synthetic Strategy: Nucleophilic Trifluoromethylation
The most direct and widely adopted route to 3-(Trifluoromethyl)piperidin-3-ol involves the nucleophilic addition of a trifluoromethyl group to a protected 3-piperidone precursor. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier choice for this transformation due to its relative stability and high efficiency.[1] The reaction is typically initiated by a catalytic amount of a fluoride source or a suitable alkoxide, which generates the active trifluoromethide anion (CF₃⁻). This anion then attacks the electrophilic carbonyl carbon of the piperidone. The subsequent workup, deprotection, and salt formation yield the desired hydrochloride product.
Caption: Reaction mechanism for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion to the product. What went wrong?
A1: This is a frequent issue often traced back to the reagents or reaction setup.
-
Potential Cause 1: Inactive Ruppert-Prakash Reagent (TMSCF₃).
-
Expertise & Causality: TMSCF₃ is sensitive to moisture and can degrade over time, especially if not stored under an inert atmosphere. Hydrolysis renders it incapable of generating the necessary trifluoromethide anion.
-
Troubleshooting Steps:
-
Always use a fresh bottle or a recently opened bottle that has been properly stored.
-
If you suspect degradation, consider purchasing a new batch.
-
Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
-
Potential Cause 2: Insufficient or Inactive Initiator.
-
Expertise & Causality: The reaction requires a nucleophilic initiator to activate the TMSCF₃. The most common initiator, tetrabutylammonium fluoride (TBAF), is highly hygroscopic. Absorbed water can quench the highly basic trifluoromethide anion.
-
Troubleshooting Steps:
-
Use an anhydrous solution of TBAF in THF. If using solid TBAF, ensure it is thoroughly dried under high vacuum before use.
-
Alternatively, consider using other initiators like cesium fluoride (CsF) or potassium tert-butoxide (KOtBu), which can be easier to handle in an anhydrous state.[1]
-
Ensure the catalytic amount is appropriate; typically 0.05-0.1 equivalents are sufficient.
-
-
-
Potential Cause 3: Poor Quality Starting Material.
-
Expertise & Causality: The N-protected 3-piperidone precursor may contain impurities that interfere with the reaction. For instance, residual acid or base from its synthesis can neutralize the initiator or the active nucleophile.
-
Troubleshooting Steps:
-
Verify the purity of your starting piperidone via NMR or LC-MS.
-
If necessary, purify the starting material by column chromatography or distillation before use.
-
-
Q2: The reaction works, but my yield is consistently low. How can I improve it?
A2: Low yields often result from incomplete reactions, side reactions, or product loss during workup.
-
Potential Cause 1: Suboptimal Reaction Conditions.
-
Expertise & Causality: The trifluoromethylation of ketones is highly dependent on temperature. At temperatures that are too high, side reactions like enolization of the piperidone can occur. At temperatures that are too low, the reaction rate may be impractically slow.
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. An incomplete reaction is a common source of low yield.[2]
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This controlled warming often provides the best balance between reaction rate and selectivity.
-
Optimize Reagent Stoichiometry: While TMSCF₃ is often used in slight excess (1.2-1.5 equivalents), using a large excess can complicate purification. A systematic optimization is recommended.
-
-
-
Potential Cause 2: Product Loss During Workup and Purification.
-
Expertise & Causality: The product, a tertiary alcohol with a basic nitrogen, can have high water solubility, leading to losses during aqueous workup. Furthermore, unprotected fluorinated piperidines can be volatile.[3][4]
-
Troubleshooting Steps:
-
Extraction: When performing the aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency into organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (3-4 times).
-
pH Adjustment: During the deprotection and salt formation step, careful control of pH is critical. The hydrochloride salt is often crystalline and much less soluble in non-polar organic solvents, facilitating its isolation by filtration.
-
Avoid Chromatography of the Free Base: If possible, avoid purifying the free piperidinol by silica gel chromatography, as it can be prone to streaking and loss. It is often more efficient to purify the N-protected intermediate or to crystallize the final hydrochloride salt.
-
-
Q3: I am observing significant impurity formation. What are the likely side products and how can I prevent them?
A3: Side products typically arise from the reactivity of the starting material or intermediates.
Sources
Technical Support Center: Synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important fluorinated building block. My goal is to move beyond simple procedural outlines and provide a deeper, mechanistic understanding of the common challenges encountered during this synthesis, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.
The synthesis, while conceptually straightforward, involves high-energy intermediates and protecting group manipulations that can often lead to a complex mixture of byproducts. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face at the bench.
Visual Overview: The Synthetic Landscape
The most prevalent and scalable approach to 3-(Trifluoromethyl)piperidin-3-ol HCl involves a two-step sequence: the nucleophilic trifluoromethylation of an N-protected piperidin-3-one, followed by deprotection and salt formation. The choice of the nitrogen protecting group (PG), typically a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) group, dictates the subsequent deprotection strategy and can influence the byproduct profile.
Caption: General synthetic workflow for 3-(Trifluoromethyl)piperidin-3-ol HCl.
Troubleshooting Guide
This section addresses specific experimental failures and unexpected results. Each answer provides a mechanistic explanation and actionable advice.
Q1: My trifluoromethylation reaction is low-yielding, and my primary isolate is the starting N-protected piperidin-3-one. What is happening?
A1: This is a classic issue often rooted in either the deactivation of your trifluoromethylating agent or competing side reactions. Let's break down the likely causes:
-
Cause A: Presence of Moisture. The most common trifluoromethylating agent, the Ruppert-Prakash reagent (TMSCF₃), is extremely sensitive to moisture.[1] Any residual water in your solvent, glassware, or starting ketone will rapidly quench the reagent, forming inert trimethylsilanol (TMSOH) and volatile fluoroform (CHF₃). The catalytic fluoride source (like TBAF) required to activate the TMSCF₃ is also hygroscopic and can introduce water.
-
Troubleshooting Protocol:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone.
-
Reagents: Use freshly opened bottles of TMSCF₃ and the fluoride initiator. If using TBAF, consider using the anhydrous solid form over the hydrate.
-
-
-
Cause B: Ketone Enolization. If you are using a trifluoromethyl Grignard reagent (CF₃MgX), its strong basicity can deprotonate the α-carbon of the piperidin-3-one, forming an enolate. This enolate is unreactive toward the Grignard reagent and will revert to the starting ketone upon aqueous workup.
-
Mitigation Strategy: This pathway is less common with the Ruppert-Prakash reagent but is a significant issue for Grignard-based routes. Running the reaction at very low temperatures (e.g., -78°C) can favor nucleophilic addition over deprotonation.
-
-
Cause C: Thermal Instability of the Reagent. Trifluoromethyl-substituted Grignard reagents are known to be thermally unstable and can undergo decomposition, especially at concentrations above 0.5 M in THF.[2][3] This decomposition reduces the amount of active reagent available for the reaction.
-
Safety & Efficacy: It is strongly recommended to use freshly prepared, dilute solutions of CF₃MgX and to maintain low temperatures throughout the addition. For scalability and safety, the Ruppert-Prakash reagent is the preferred choice.[4]
-
Q2: The trifluoromethylation worked, but my N-benzyl deprotection via catalytic hydrogenation is sluggish or incomplete. My final product is contaminated with a higher molecular weight, UV-active impurity.
A2: The UV-active impurity is almost certainly the N-benzyl protected intermediate, 1-benzyl-3-(trifluoromethyl)piperidin-3-ol . Incomplete debenzylation is a frequent problem.
-
Cause A: Catalyst Poisoning. The piperidine nitrogen, being a Lewis base, can coordinate to the surface of the palladium catalyst, inhibiting its activity. This is a well-documented phenomenon in catalytic hydrogenations of nitrogen-containing heterocycles.[5]
-
Troubleshooting Protocol: The reaction must be run under acidic conditions. The addition of a strong acid, such as HCl, protonates the piperidine nitrogen, preventing it from binding to the palladium surface. A common procedure involves using ethanol or methanol as the solvent and adding 1 to 1.5 equivalents of concentrated HCl before introducing the catalyst and hydrogen.[6]
-
-
Cause B: Insufficient Hydrogen Pressure or Agitation. Hydrogenolysis is a heterogeneous reaction that depends on the efficient transfer of gaseous hydrogen to the catalyst surface.
-
Mitigation Strategy: Ensure vigorous stirring to keep the catalyst suspended. While balloon pressure can work for very small scales, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (30-50 psi) will significantly increase the reaction rate and drive it to completion.
-
Q3: I used an N-Boc protecting group, and after acidic deprotection, my yield is low and the product is difficult to purify. What are the likely byproducts?
A3: N-Boc deprotection is generally clean, but side reactions can occur, especially if the conditions are not optimized.
-
Cause A: Incomplete Deprotection. The most common byproduct is the starting material, tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate . This typically occurs if the reaction time is too short or an insufficient amount of acid is used.
-
Cause B: Side reactions involving the tert-butyl cation. The mechanism of acid-catalyzed deprotection involves the formation of a tert-butyl cation, which is then scavenged to form isobutylene. If other nucleophiles are present, this cation can be trapped. For instance, if using a nucleophilic solvent like methanol at elevated temperatures, you could potentially form small amounts of methyl tert-butyl ether (MTBE). While typically volatile, this highlights the importance of using non-nucleophilic solvents if issues arise.
Frequently Asked Questions (FAQs)
-
Q: Which N-protecting group, Benzyl (Bn) or Boc, is better for this synthesis?
-
A: Both are effective, and the choice often depends on the overall synthetic plan and available equipment.
-
N-Benzyl: The key advantage is that the deprotection and hydrochloride salt formation can often be achieved in a single step by performing the hydrogenolysis in the presence of HCl.[6] However, it requires hydrogenation equipment, and the palladium catalyst is a significant cost factor.
-
N-Boc: This route avoids catalytic hydrogenation. Deprotection is typically achieved with strong acids like TFA or HCl in an organic solvent.[9] While this is operationally simpler for many labs, it requires careful handling of corrosive acids and may necessitate a separate salt-formation step if TFA is used.
-
-
-
Q: What are the primary byproducts to watch for during analysis?
-
A: The most common byproducts are the unreacted starting materials from each step. The table below summarizes the key compounds you should monitor.
-
| Compound Name | Role | Molecular Weight ( g/mol ) | Key Analytical Feature |
| 1-Benzylpiperidin-3-one | Starting Material (Bn) | 189.26 | Presence of aromatic protons in ¹H NMR; C=O stretch in IR (~1720 cm⁻¹)[10] |
| 1-Boc-piperidin-3-one | Starting Material (Boc) | 199.25 | Presence of t-butyl protons (~1.4 ppm) in ¹H NMR; C=O stretch in IR (~1720 cm⁻¹) |
| 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol | Intermediate | 259.28 | Loss of ketone C=O; appearance of O-H stretch in IR; aromatic and CF₃ signals |
| tert-Butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | Intermediate | 269.27 | Loss of ketone C=O; appearance of O-H stretch in IR; t-butyl and CF₃ signals |
| 3-(Trifluoromethyl)piperidin-3-ol HCl | Final Product | 205.61 | Absence of protecting group signals; broad N-H and O-H signals in ¹H NMR[11] |
-
Q: Are there any significant safety concerns with this synthesis?
-
A: Yes. If using a Grignard-based route, be aware that trifluoromethyl Grignard reagents can be highly unstable and exothermic upon decomposition.[2][3] Catalytic hydrogenation with Pd/C requires careful handling as the catalyst can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst under a blanket of inert gas or as a wet slurry.
-
Byproduct Formation Pathways
The following diagram illustrates how the key starting material can be diverted into common byproducts during the synthesis.
Caption: Divergent pathways leading to common byproducts.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol
This protocol is adapted from established methodologies for trifluoromethylation using the Ruppert-Prakash reagent.[1]
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-benzylpiperidin-3-one (5.0 g, 26.4 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 5.6 g, 39.6 mmol, 1.5 equiv.) via syringe.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.3 mL, 1.3 mmol, 0.05 equiv.) dropwise over 5 minutes. The internal temperature should be monitored and maintained below 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Quench the reaction by slowly adding 1 M aqueous HCl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a white solid.
Protocol 2: Debenzylation and Salt Formation to Yield 3-(Trifluoromethyl)piperidin-3-ol HCl
This protocol is based on standard procedures for catalytic hydrogenolysis of N-benzyl amines.[5][6]
-
Preparation: To a 250 mL heavy-walled flask suitable for hydrogenation, add 1-benzyl-3-(trifluoromethyl)piperidin-3-ol (4.0 g, 15.4 mmol) and ethanol (80 mL).
-
Acidification: Add concentrated hydrochloric acid (1.4 mL, ~16.9 mmol, 1.1 equiv.) dropwise while stirring.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 400 mg, 10% w/w) to the mixture.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 50 psi of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Workup: Carefully vent the hydrogen pressure. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from isopropanol or an ethanol/ether mixture to afford pure 3-(trifluoromethyl)piperidin-3-ol hydrochloride.
References
-
PrepChem. Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. Available at: [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
-
Orito K., et al. (2004). A Novel and General Aerobic Oxidation of Amines to Imines and Amides with RuCl₂(PPh₃)₃–NaOCl Catalytic System. Journal of the American Chemical Society, 126(44), 14342-14343. Available at: [Link]
-
ACS Publications. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]
-
ResearchGate. The reaction of cyclic imines with the Ruppert-Prakash reagent. Available at: [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available at: [Link]
-
ScienceMadness. De-protection of N-Benzyl groups. Available at: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. Available at: [Link]
-
NIH National Library of Medicine. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
American Chemical Society. Trifluoromethyltrimethylsilane. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Matrix Fine Chemicals. 1-BENZYLPIPERIDIN-3-ONE. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1-BENZYLPIPERIDIN-3-ONE | CAS 40114-49-6 [matrix-fine-chemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
<content_type>
Introduction: 3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a key building block in modern drug discovery, valued for the unique physicochemical properties imparted by its fluorinated stereocenter.[1][2] However, its purification presents distinct challenges due to its high polarity, salt form, and potential for complex impurity profiles. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and yield for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Question 1: My attempt to recrystallize this compound resulted in an oil or failed to precipitate. What is causing this and how can I induce crystallization?
Answer: This is a common issue when purifying polar hydrochloride salts. "Oiling out" or failure to crystallize typically stems from a few core problems:
-
Inappropriate Solvent Choice: The solvent system may be too good a solvent, even at low temperatures, preventing the compound from reaching supersaturation. Conversely, a solvent that is too poor may cause the compound to crash out as an amorphous solid or oil.
-
Presence of Impurities: Certain impurities can act as crystallization inhibitors, disrupting the formation of a stable crystal lattice.[3] Water is a common impurity; given the hygroscopic nature of many hydrochloride salts, even trace amounts of moisture can hinder crystallization.
-
Supersaturation Not Achieved: The solution may not be concentrated enough, or the cooling process might be too rapid.
Troubleshooting Protocol:
-
Solvent System Re-evaluation: The key is finding a solvent or solvent mixture where the compound is soluble at elevated temperatures but sparingly soluble at room or sub-zero temperatures. For highly polar salts like this, single-solvent systems are often challenging.
-
Primary Solvents: Alcohols like isopropanol (IPA) or ethanol are good starting points for dissolving the salt with heating.[4] Methanol has also been used effectively in related structures.[5]
-
Anti-Solvents: To induce precipitation, a less polar "anti-solvent" in which the salt is insoluble is slowly added to the hot solution until slight turbidity is observed. Common choices include ethyl acetate, diethyl ether, or dichloromethane (DCM).[4][6]
-
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If water contamination is suspected, consider dissolving the crude material in a solvent like toluene and removing the water azeotropically before attempting recrystallization.
-
Controlled Cooling & Seeding:
-
Cool the solution slowly. A rapid temperature drop encourages oiling out. Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
"Seeding" the solution with a tiny crystal from a previous successful batch is the most reliable method to induce crystallization.
-
Question 2: What are the recommended solvent systems for recrystallizing this specific compound?
Answer: While the exact optimal system can depend on the impurity profile, the literature and experience with similar fluorinated piperidines and hydrochloride salts point to several effective options.[1][7][8] The goal is to balance polarity for initial dissolution with a non-polar component to reduce solubility upon cooling.
| Solvent System (Solvent:Anti-Solvent) | Typical Ratio (v/v) | Procedure Notes | Expected Outcome |
| Isopropanol (IPA) / Diethyl Ether | 1 : 3 to 1 : 5 | Dissolve compound in minimal hot IPA. Add ether slowly until persistent cloudiness appears. Re-heat to clarify, then cool slowly. A preferred system for many HCl salts.[4] | Fine white to off-white crystalline solid. |
| Methanol / Ethyl Acetate | 1 : 4 to 1 : 8 | Dissolve in minimal hot methanol. Add ethyl acetate portion-wise. Methanol is a very strong solvent, so a larger volume of anti-solvent is often needed.[5] | Can yield high-purity crystals, but initial dissolution must be carefully controlled to avoid using excess methanol. |
| Ethanol / Dichloromethane (DCM) | 1 : 2 to 1 : 4 | Dissolve in warm ethanol. Add DCM. This system can be effective but requires careful handling due to DCM's volatility. | Good for removing less polar impurities. |
Chromatography & Impurity Removal
Question 3: I have persistent impurities that co-crystallize with my product. When should I use column chromatography, and what is the best approach?
Answer: Column chromatography is the preferred method when recrystallization fails to remove impurities with similar solubility profiles, or when dealing with complex reaction mixtures.[9] For highly polar hydrochloride salts, standard silica gel chromatography can be challenging as the compound may stick irreversibly to the acidic silica.[10]
Decision Workflow: Purification Method Selection
Sources
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. reddit.com [reddit.com]
Technical Support Center: 3-(Trifluoromethyl)piperidin-3-ol HCl
Welcome to the technical support guide for 3-(Trifluoromethyl)piperidin-3-ol hydrochloride (CAS No. 1417794-45-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues effectively.
Product Overview
3-(Trifluoromethyl)piperidin-3-ol HCl is a heterocyclic building block crucial in medicinal chemistry and drug discovery. The presence of the trifluoromethyl (CF3) group can significantly enhance properties like metabolic stability and lipophilicity in target molecules.[1] The compound is supplied as a hydrochloride salt, a form chosen to improve stability and handling characteristics compared to the free base.[2] Understanding its chemical nature is paramount for its successful application.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 3-(Trifluoromethyl)piperidin-3-ol HCl.
Q1: What are the optimal storage conditions for this compound?
Proper storage is the single most critical factor in maintaining the long-term integrity of the compound. As a hydrochloride salt of a piperidine derivative, it is susceptible to environmental factors.[3][4]
A1: For maximum shelf-life, the compound should be stored in a tightly sealed container, protected from light and moisture.[5] We recommend a multi-tiered approach based on intended use duration.
| Storage Duration | Temperature | Atmosphere | Recommended Container |
| Long-Term (> 6 months) | -20°C to -80°C[6] | Dry, Inert (e.g., Argon or Nitrogen) | Tightly sealed amber glass vial |
| Short-Term (< 6 months) | 2°C to 8°C | Under Desiccant | Tightly sealed amber glass vial |
| Working Stock (Solid) | Room Temperature (in a desiccator) | Under Desiccant | Tightly sealed vial |
Causality Explanation: The low temperature (-20°C) minimizes the rate of any potential degradation reactions. The hydrochloride salt form is hygroscopic, meaning it readily absorbs water from the atmosphere.[3][7] This absorbed moisture can lead to chemical degradation or inaccurate weighing. Therefore, storage under a dry, inert atmosphere or with a desiccant is crucial to prevent water uptake.[8] Amber glass is recommended to protect the compound from potential light-induced degradation (photolysis).
Q2: What is the expected shelf-life of 3-(Trifluoromethyl)piperidin-3-ol HCl?
A2: When stored under the recommended long-term conditions (-20°C to -80°C, dry, dark), the solid compound is expected to be stable for at least one to two years. Some suppliers suggest a shelf life of up to 1095 days (3 years).[9][10] However, stability is contingent on proper handling. Each time the container is opened, there is a risk of exposure to moisture and air, which can compromise the compound's integrity. For this reason, we strongly advise purchasing quantities appropriate for your project timeline and aliquoting the material upon receipt.
Q3: Is this compound hygroscopic? How should I handle it?
A3: Yes. Hydrochloride salts of amines, including piperidines, are known to be hygroscopic.[3][4][7] This is a critical handling consideration. When weighing the compound, do so quickly in a low-humidity environment or a glove box. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial. After use, tightly reseal the container and store it in a desiccator.
Q4: How sensitive is the compound to light?
A4: While specific photostability data for this exact molecule is not extensively published, many complex organic molecules can be sensitive to UV and visible light.[11] The trifluoromethyl group, while generally stable, can be involved in photochemical reactions under certain conditions.[12] The recommendation to store in amber glass vials is a standard precaution to prevent photolytic degradation. For maximum security, wrap the vial in aluminum foil and store it in the dark.
Q5: What about stability in solution? How should I prepare and store stock solutions?
A5: Stability in solution is significantly lower than in the solid state and is highly dependent on the solvent and pH.
-
Solvent Choice: As a hydrochloride salt, the compound exhibits good solubility in polar solvents such as water, methanol, and DMSO.[2]
-
Preparation: Always use anhydrous solvents if the intended reaction is sensitive to water.
-
Storage: We strongly recommend preparing solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[6]
-
pH Considerations: The stability of piperidine derivatives in aqueous solutions can be pH-dependent. At neutral pH, the compound is generally most stable.[11] In strongly acidic or basic solutions, degradation via hydrolysis or other pathways may occur.
Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
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Caption: Troubleshooting workflow for inconsistent experimental results.Q: My experimental results are inconsistent or show lower-than-expected activity. Could the compound have degraded?
A: This is a common issue that often traces back to compound integrity. Follow the troubleshooting workflow above. First, verify your storage conditions. Was the vial tightly sealed and stored in a desiccator or freezer?[6] Second, inspect the solid material. Any change from a white/off-white crystalline solid to a discolored (yellow/brown), gummy, or clumped appearance suggests degradation, likely due to moisture absorption.[3][7] If the solid appears fine, consider the stability of your stock solution. Solutions left at room temperature or subjected to multiple freeze-thaw cycles are prone to degradation.[6]
Q: The compound is difficult to dissolve. What can I do?
A: 3-(Trifluoromethyl)piperidin-3-ol HCl should be soluble in polar solvents.[2] If you are experiencing issues:
-
Confirm the Solvent: Ensure you are using an appropriate polar solvent like water, methanol, ethanol, or DMSO.
-
Increase Agitation: Use a vortex mixer or sonication bath to aid dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase solubility. However, avoid excessive heat, which could cause degradation.
-
Check Concentration: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute solution.
-
Consider pH: If using an aqueous buffer, the pH may affect solubility.
Experimental Protocols
Protocol 1: Handling and Aliquoting the Solid Compound
Causality: This protocol is designed to minimize exposure to atmospheric moisture and light, preserving the compound's long-term stability.
-
Preparation: Before opening, allow the primary container to equilibrate to ambient temperature for at least 30-60 minutes. This prevents water condensation on the cold solid.
-
Environment: Perform all manipulations in a low-humidity environment, such as a glove box or a fume hood with a steady, gentle flow of dry nitrogen.
-
Aliquoting: Quickly weigh and transfer the desired amounts of the compound into smaller, pre-labeled amber vials.
-
Sealing: Tightly cap each aliquot vial. For extra protection, you can use parafilm to seal the cap.
-
Storage: Immediately place the primary container and the new aliquots back into appropriate storage (e.g., -20°C freezer inside a desiccator).
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Causality: DMSO is a common solvent for creating high-concentration stock solutions for biological assays. This protocol ensures complete dissolution and provides guidelines for proper storage.
-
Calculation: Determine the mass of 3-(Trifluoromethyl)piperidin-3-ol HCl (M.W. = 205.61 g/mol ) required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 205.61 g/mol * (1000 mg / 1 g) = 2.056 mg
-
Weighing: Weigh 2.06 mg of the compound into a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if needed. Visually inspect against a light source to ensure no particulates remain.
-
Storage: If not for immediate use, aliquot into single-use volumes (e.g., 50 µL) in sterile tubes and store at -20°C or -80°C. Mark the date and concentration clearly.
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{rank=same; f1; f2; f3; f4;} {rank=same; d1; d2; d3; d4;}
main -> f1 [minlen=2]; main -> f2 [minlen=2]; main -> f3 [minlen=2]; main -> f4 [minlen=2];
f1 -> d1; f2 -> d2; f3 -> d3; f4 -> d4; }
Caption: Key factors influencing the stability of the compound.References
- Sigma-Aldrich. (2025).
- CymitQuimica. (2024).
-
Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431-437. [Link]
- Cusabio. * (S)-3-(trifluoromethyl)-piperidine-HCl*.
- Thermo Fisher Scientific. (2025).
- Synquest Labs. Tetramethylammonium (trifluoromethyl)
- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description.
- (3S)-3-(fluoromethyl)piperidine;hydrochloride. Properties.
- Fisher Scientific. (2025).
- National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis.
- Sigma-Aldrich. This compound.
- Benchchem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
- ChemicalBook. Piperidine hydrochloride | 6091-44-7.
- 3-(trifluoromethyl)piperidine hydrochloride. Properties.
-
Zhang, C., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Stability study on an anti-cancer drug.... [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cusabio.com [cusabio.com]
- 7. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. labsolu.ca [labsolu.ca]
- 10. labsolu.ca [labsolu.ca]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylated Tertiary Alcohols Synthesis: A Technical Support Center
Welcome to the technical support center for the synthesis of trifluoromethylated tertiary alcohols. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions to common experimental challenges but also explains the underlying chemical principles. This resource is designed for researchers, scientists, and drug development professionals who are actively working in this demanding area of synthetic chemistry.
Trifluoromethylated (CF3) tertiary alcohols are crucial structural motifs in medicinal chemistry and materials science. The incorporation of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these compounds is often fraught with challenges, primarily due to the nature of the trifluoromethyl anion (CF3-) and the reactivity of the precursor ketones or esters. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis of trifluoromethylated tertiary alcohols. The solutions provided are based on established literature and our in-house expertise.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and resolving experimental failures.
Caption: A systematic workflow for troubleshooting failed trifluoromethylation reactions.
Common Problems and Solutions
| Symptom | Potential Cause | Recommended Solution |
| 1. No reaction or very low conversion | a) Ineffective activation of the CF3 source: Many trifluoromethylating agents, such as (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent), require a nucleophilic activator to generate the active trifluoromethyl anion. | a) Choice and amount of activator: Ensure you are using a suitable activator. For TMSCF3, common activators include TBAF (tetrabutylammonium fluoride), CsF, and potassium alkoxides. The activator should be anhydrous. Consider increasing the loading of the activator in increments (e.g., from 0.1 eq to 0.3 eq). For enolizable ketones, a substoichiometric amount of a strong base like potassium tert-butoxide is often effective. |
| b) Poor quality of reagents: The CF3 source may have degraded, or the solvent and other reagents may contain water, which quenches the highly basic CF3 anion. | b) Reagent and solvent quality: Use freshly purchased or purified TMSCF3. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system). All reagents should be handled under an inert atmosphere (N2 or Ar). | |
| c) Low reactivity of the substrate: Sterically hindered ketones or electron-rich ketones can be challenging substrates. | c) Modify reaction conditions: For unreactive substrates, you may need to increase the reaction temperature. However, be aware that this can also lead to side reactions. Alternatively, using a more reactive trifluoromethylating agent or a different catalytic system might be necessary. | |
| 2. Formation of multiple byproducts | a) Enolization of the ketone: For ketones with α-protons, the basic conditions can lead to enolization, followed by side reactions such as aldol condensation or decomposition. | a) Adjust the base: Use a non-nucleophilic base or a fluoride source that is less basic. Running the reaction at a lower temperature can also suppress enolization. For example, using a substoichiometric amount of a strong base at low temperatures often minimizes this issue. |
| b) Decomposition of the CF3 anion: The trifluoromethyl anion is unstable and can decompose, especially at higher temperatures. | b) Temperature control: Maintain the reaction at the recommended temperature (often low temperatures like -78 °C to 0 °C are employed initially). The slow addition of the activator can also help to keep the concentration of the free CF3 anion low, minimizing decomposition. | |
| 3. Difficulty in purification | a) Formation of siloxanes: When using TMSCF3, the silylated alcohol intermediate is formed. During aqueous workup or chromatography on silica gel, this can hydrolyze and form complex siloxane byproducts that are difficult to separate from the desired product. | a) Optimized workup: A common strategy is to perform a desilylation step before purification. This can be achieved by treating the reaction mixture with an acid source like HCl or a fluoride source like TBAF. After desilylation, the desired alcohol is often easier to purify by standard column chromatography. |
| b) Product volatility: Some smaller trifluoromethylated alcohols can be volatile, leading to loss of product during solvent removal under reduced pressure. | b) Careful solvent removal: Avoid using high vacuum or elevated temperatures when concentrating the product. If the product is highly volatile, consider extraction into a high-boiling solvent or purification by other means such as preparative GC. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating agent?
The choice of agent depends on several factors, including the substrate, desired reactivity, and safety considerations.
| Agent | Pros | Cons | Typical Activator/Conditions |
| TMSCF3 (Ruppert-Prakash Reagent) | Commercially available, relatively stable, broad substrate scope. | Requires a nucleophilic activator. | TBAF, CsF, KOtBu (substoichiometric). |
| Gaseous CF3H | Inexpensive, atom-economical. | Gas handling required, often needs strong bases. | Strong bases like KHMDS. |
| Umemoto's Reagents | Electrophilic CF3 source, suitable for different mechanisms. | Can be expensive, sometimes less reactive. | Often used in radical or electrophilic pathways. |
For most applications involving the nucleophilic addition to ketones, TMSCF3 is the go-to reagent due to its ease of handling and well-established reactivity profile.
Q2: My ketone is highly enolizable. What is the best strategy?
For highly enolizable ketones, the key is to generate the CF3 anion slowly and in low concentration to favor addition to the carbonyl over deprotonation at the α-position. Using a substoichiometric amount of a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures (-78 °C) is a highly effective method.
Q3: How can I control the stereoselectivity of the trifluoromethylation?
Achieving high stereoselectivity is a significant challenge. For chiral substrates, the inherent facial bias of the molecule may direct the attack of the CF3 nucleophile. For prochiral substrates, several strategies exist:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the incoming nucleophile.
-
Chiral Catalysts: The use of a chiral Lewis acid or a chiral phase-transfer catalyst in conjunction with the trifluoromethylating agent can create a chiral environment around the carbonyl group, leading to enantioselective addition.
Q4: What are the safety precautions for working with trifluoromethylating agents?
-
TMSCF3: This is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood. It is also sensitive to moisture.
-
Fluoride Activators (e.g., TBAF, CsF): These can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
General Precautions: Always work under an inert atmosphere (N2 or Ar) to prevent quenching by moisture. Reactions should be conducted behind a safety shield, especially when working on a larger scale.
Key Experimental Protocol: Synthesis of a Trifluoromethylated Tertiary Alcohol using TMSCF3
This protocol is a general guideline for the trifluoromethylation of a ketone using TMSCF3 and a catalytic amount of TBAF.
Materials:
-
Ketone (1.0 eq)
-
TMSCF3 (1.5 eq)
-
TBAF (0.1 eq, 1.0 M solution in THF)
-
Anhydrous THF
-
Anhydrous diethyl ether
-
Saturated aqueous NH4Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO4
-
Round-bottom flask, magnetic stirrer, syringe, septum, and nitrogen/argon line.
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (N2 or Ar).
-
Reagent Addition: The ketone (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.
-
TMSCF3 Addition: TMSCF3 (1.5 eq) is added dropwise via syringe.
-
Initiation: A solution of TBAF in THF (0.1 eq) is added dropwise. The reaction is often exothermic, so slow addition is crucial.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NH4Cl.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with diethyl ether. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired trifluoromethylated tertiary alcohol.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
improving yield and purity of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Welcome to the technical support resource for the synthesis and purification of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride (CAS No. 1417794-45-6)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the preparation of this valuable building block. Here, we synthesize established chemical principles with practical, field-proven insights to help you improve both the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent strategy involves the introduction of a trifluoromethyl group to a protected piperidine precursor. A typical sequence includes:
-
N-Protection: The piperidine nitrogen is protected, often as an N-benzyl or N-Boc derivative, to prevent side reactions.
-
Trifluoromethylation: The key step where a trifluoromethyl group is added to the 3-position of the piperidone ring. This is commonly achieved by nucleophilic addition of a trifluoromethyl anion equivalent (e.g., generated from Ruppert's reagent, TMS-CF₃) to the ketone.
-
Deprotection: The N-protecting group is removed. For an N-benzyl group, this is typically accomplished via catalytic hydrogenation (e.g., using Palladium on Carbon or Palladium Hydroxide)[2]. For an N-Boc group, acidic conditions are used.
-
Salt Formation: The resulting free base is treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ethyl acetate) to precipitate the desired hydrochloride salt[2].
Q2: Why is the hydrochloride salt form preferred?
A2: The hydrochloride salt form significantly improves the handling characteristics of the compound. The free base, 3-(Trifluoromethyl)piperidin-3-ol, is often an oil or a low-melting solid that can be difficult to purify and handle. The salt is typically a stable, crystalline solid, which facilitates isolation, purification by recrystallization, and accurate weighing.
Q3: What are the critical safety considerations for this synthesis?
A3: Key safety considerations include:
-
Trifluoromethylating Agents: Reagents like TMS-CF₃ should be handled with care in a well-ventilated fume hood, as they can release fluoride ions upon decomposition.
-
Hydrogenation: Catalytic hydrogenation for deprotection involves flammable hydrogen gas and pyrophoric catalysts (like Pd/C). This step must be performed with appropriate equipment and safety protocols in a designated area.
-
Hydrochloric Acid: Concentrated or gaseous hydrogen chloride is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Overall Yield (<50%)
Low yield is a common issue that can arise at multiple stages of the synthesis.
The following diagram outlines the critical stages where yield loss can occur.
Caption: Key stages in the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl.
Potential Causes & Solutions:
-
Incomplete Trifluoromethylation:
-
Cause: Insufficient reagent, poor quality of the trifluoromethylating agent, or non-optimal reaction temperature.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Ensure the starting piperidone is fully consumed before quenching the reaction. Consider adding a slight excess (1.1-1.3 equivalents) of the trifluoromethylating agent.
-
-
Inefficient Deprotection:
-
Cause: For catalytic hydrogenation, this can be due to catalyst poisoning or insufficient hydrogen pressure. For acid-catalyzed deprotection (Boc), the acid may be too weak or the reaction time too short.
-
Solution (Hydrogenation): Use a high-quality catalyst like palladium hydroxide on carbon (Pearlman's catalyst), which is often more robust[2]. Ensure the system is properly purged and maintained under a positive pressure of hydrogen.
-
Solution (Acidolysis): Use a strong acid like TFA or HCl in dioxane and monitor for the disappearance of the Boc-protected starting material.
-
-
Losses During Workup/Purification:
-
Cause: The product may have some solubility in the crystallization solvent, leading to significant losses in the mother liquor. The free base can also be volatile or prone to decomposition.
-
Solution: Optimize the recrystallization solvent system. A good system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common practice is to crystallize from a solvent like methanol or ethanol and then wash the filtered solid with a cold, less polar solvent like ethyl acetate or ether to remove soluble impurities without dissolving the product[2]. Always cool the crystallization mixture thoroughly (e.g., 0-5 °C) before filtering to maximize recovery.
-
Problem 2: Product Purity is Low (<98% by NMR/LC-MS)
Impurities can be difficult to remove, especially if they have similar properties to the final product.
Caption: Decision tree for diagnosing and resolving purity issues.
Specific Impurities & Removal Strategies:
-
Residual N-Protected Intermediate:
-
Identification: Signals corresponding to the protecting group (e.g., benzyl peaks around 7.3 ppm in ¹H NMR) will be present.
-
Solution: This indicates incomplete deprotection. Re-subject the material to the deprotection conditions. If using hydrogenation, ensure the catalyst is active and consider adding a fresh batch.
-
-
Inorganic Salts:
-
Identification: The product may have a poor NMR spectrum, low carbon content in elemental analysis, or appear as an insoluble solid in organic solvents.
-
Solution: This often results from the workup. If possible, isolate the compound as the free base via an aqueous workup (basify, extract with an organic solvent, dry, and concentrate) before forming the hydrochloride salt with a controlled amount of HCl in an anhydrous solvent like ethanol or ethyl acetate.
-
-
Solvent Contamination:
-
Identification: Residual solvent peaks (e.g., ethyl acetate, methanol, ethanol) are visible in the ¹H NMR spectrum.
-
Solution: Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 35-40 °C), to remove trapped solvent molecules[2]. Be mindful of the compound's sublimation point if heating too aggressively.
-
Experimental Protocols & Data
Table 1: Recommended Purification Conditions
| Stage | Solvent System | Key Considerations | Reference |
| HCl Salt Formation | Gaseous HCl in Ethyl Acetate | Provides a clean precipitation of the salt, minimizing the introduction of water. | [2] |
| Recrystallization | Methanol or Ethanol | The product is typically soluble in hot alcohol and crystallizes upon cooling. | [2] |
| Final Product Wash | Iced Methanol or Cold Ethyl Acetate | Washes away mother liquor and more soluble impurities without significant product loss. | [2] |
Protocol: Recrystallization for Purity Enhancement
This protocol is a generalized procedure based on common lab practices for purifying amine hydrochloride salts.
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat gently with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sparingly with a small amount of ice-cold solvent (e.g., iced methanol) to rinse away any remaining impurities in the mother liquor[2].
-
Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvent.
By systematically addressing each stage of the synthesis and purification, researchers can reliably improve the quality and yield of this compound, ensuring a robust supply of this critical intermediate for further development.
References
-
Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. [Link]
- CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF. ResearchGate. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
Sources
Technical Support Center: Stereochemical Control in 3-Hydroxypiperidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-hydroxypiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical class of heterocyclic compounds. The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, and its precise stereochemical configuration is often paramount to biological activity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis.
I. Troubleshooting Guides: Common Issues & Strategic Solutions
This section addresses specific issues that may arise during the synthesis of 3-hydroxypiperidines, with a focus on achieving the desired stereochemical outcome.
Issue 1: Poor Diastereoselectivity in Cyclization or Reduction Reactions
Question: My synthesis of a substituted 3-hydroxypiperidine is resulting in a low diastereomeric ratio (dr). What are the primary causes and how can I improve the selectivity?
Answer: Low diastereoselectivity is a frequent challenge and can originate from several factors related to the reaction mechanism and conditions.[2]
Causality and Explanation:
The formation of stereocenters on the piperidine ring is governed by the relative energies of the diastereomeric transition states. Factors that minimize the energy difference between these transition states will lead to poor selectivity.
-
Insufficient Steric or Electronic Differentiation: The substrate or reagent may lack the necessary bias to favor one approach trajectory over another. For instance, in the reduction of an N-protected 3-piperidone, if the substituents on the ring or the reducing agent are not sterically demanding enough, both axial and equatorial attacks on the carbonyl can occur with similar facility, leading to a mixture of cis and trans isomers.
-
Reaction Temperature: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less thermodynamically stable diastereomer, thus eroding selectivity.[2]
-
Reaction Pathway: In some reactions, such as those involving aza-Prins cyclizations, the reaction may proceed through a stepwise pathway rather than a concerted one, which can lead to a loss of stereocontrol.[3]
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Substrate Modification | Introduce a bulkier N-protecting group (e.g., change from Boc to Cbz or a bulkier benzyl group). | A larger protecting group can create a more defined conformational preference for the piperidine ring in the transition state, sterically hindering one face from reagent attack. |
| Reagent Selection | For reductions of 3-piperidones, switch to a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄). | Bulkier reagents exhibit greater facial selectivity due to increased steric hindrance, favoring attack from the less hindered face of the ketone. |
| Catalyst Control | In catalytic hydrogenations of 3-hydroxypyridines, the choice of catalyst is critical. For example, Pd/C often favors the formation of the trans isomer, while PtO₂ can lead to the cis isomer as the major product.[4] | The catalyst surface coordinates with the substrate in a specific orientation, directing the addition of hydrogen to one face of the molecule. |
| Temperature Control | Lower the reaction temperature. | This will favor the pathway with the lower activation energy, which typically leads to the more stable diastereomer. |
| Solvent Effects | Vary the solvent polarity. | The solvent can influence the conformation of the substrate and the transition state geometry, thereby affecting diastereoselectivity. |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: I am attempting an asymmetric synthesis of a chiral 3-hydroxypiperidine, but the enantiomeric excess of my product is unacceptably low. What are the likely causes and how can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity requires a well-optimized asymmetric transformation. Low ee can stem from issues with the catalyst, substrate, or reaction conditions.
Causality and Explanation:
Asymmetric synthesis relies on a chiral catalyst or auxiliary to create a chiral environment that favors the formation of one enantiomer over the other. The enantiomeric excess is a measure of the success of this differentiation.
-
Catalyst Inefficiency: The chiral catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers. This could be due to an ill-fitting substrate, catalyst deactivation, or a suboptimal catalyst structure. Chiral phosphoric acids, for example, are effective in asymmetric aza-Michael reactions for piperidine synthesis, but their effectiveness is highly dependent on the substrate and reaction conditions.[5][6]
-
Background (Non-catalyzed) Reaction: A non-selective background reaction can compete with the desired asymmetric catalytic cycle, leading to the formation of a racemic product and thus lowering the overall ee.
-
Substrate Control vs. Catalyst Control: In some cases, stereocenters already present in the substrate may exert their own directing effect, which can either complement or oppose the directing effect of the chiral catalyst.
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Catalyst Screening | Screen a library of chiral ligands or catalysts. For instance, in rhodium-catalyzed asymmetric hydrogenations, different chiral phosphine ligands can have a dramatic impact on enantioselectivity. | The electronic and steric properties of the chiral ligand are critical in creating the optimal chiral pocket for the substrate. |
| Optimize Reaction Conditions | Systematically vary the temperature, solvent, and concentration. Lower temperatures often lead to higher enantioselectivity.[5] | These parameters can influence the rates of the desired catalytic cycle versus competing pathways and affect the conformational flexibility of the catalyst-substrate complex. |
| Minimize Background Reaction | Lower the reaction temperature and use the minimum effective catalyst loading. | This can slow down the non-catalyzed pathway relative to the asymmetric catalytic pathway. |
| Substrate Modification | Modify the protecting group or other substituents on the substrate to improve its fit within the chiral catalyst's active site. | Enhanced binding and interaction between the substrate and catalyst can lead to better stereochemical communication. |
Issue 3: Difficulty with Chiral Resolution of Racemic 3-Hydroxypiperidine
Question: I have synthesized racemic 3-hydroxypiperidine and am struggling to resolve the enantiomers. My attempts at diastereomeric salt crystallization are not yielding enantiomerically pure material. What can I do?
Answer: Chiral resolution via diastereomeric salt formation is a common but sometimes challenging method.[7] Success depends heavily on the choice of resolving agent and the crystallization conditions.
Causality and Explanation:
This method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[7] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.
-
Poorly Chosen Resolving Agent: The chosen chiral resolving agent may not form salts with a significant enough difference in solubility between the two diastereomers.
-
Suboptimal Crystallization Conditions: The solvent system, temperature, and cooling rate all play a crucial role in achieving a successful separation. If crystallization occurs too quickly, co-crystallization of both diastereomers can occur.
-
Formation of a Conglomerate vs. a Racemic Compound: In some cases, the racemic mixture crystallizes as a racemic compound (a 1:1 ordered crystal lattice of both enantiomers), which is not resolvable by this method.
Troubleshooting & Optimization Strategies:
| Strategy | Action | Rationale |
| Screen Resolving Agents | Test a variety of chiral resolving agents, such as tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[7][8] For example, (S)-N-Boc-3-hydroxypiperidine has been successfully prepared using D-pyroglutamic acid as the resolving agent.[9] | Different resolving agents will form diastereomeric salts with varying crystal lattice energies and solubilities. |
| Optimize Crystallization Solvent | Screen a range of solvents and solvent mixtures. A solvent system that provides moderate solubility for both diastereomeric salts is often ideal. | The choice of solvent directly impacts the solubility difference between the diastereomers, which is the basis for the separation. |
| Control Cooling Rate | Employ a slow, controlled cooling profile during crystallization. | Slow cooling allows for the selective crystallization of the less soluble diastereomer, preventing the entrapment of the more soluble one. |
| Consider Alternative Methods | If crystallization fails, explore enzymatic kinetic resolution or chiral chromatography. | These methods provide alternative mechanisms for separating enantiomers. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of 3-hydroxypiperidines?
A1: Several powerful strategies exist for the asymmetric synthesis of 3-hydroxypiperidines:
-
Asymmetric Reduction of N-Protected-3-Piperidones: This is a widely used method, often employing chiral catalysts or biocatalysts. Ketoreductases (KREDs), often used in whole-cell systems with co-factor regeneration, can provide high enantioselectivity and conversions.[10][11][12]
-
Asymmetric Aza-Michael Cyclization: Intramolecular cyclization of an amine onto an α,β-unsaturated ester or thioester can be catalyzed by chiral phosphoric acids to yield enantioenriched piperidine scaffolds.[5][6]
-
Kinetic Resolution: This involves the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. Enzymatic kinetic resolution, often using lipases to selectively acylate or hydrolyze one enantiomer, is a common approach.[13][14][15][16][17]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Q2: My N-alkylation or N-acylation of 3-hydroxypiperidine is sluggish. What could be the issue?
A2: Slow N-functionalization can be due to several factors:
-
Insufficient Basicity: The reaction may generate an acid byproduct that protonates the piperidine nitrogen, rendering it non-nucleophilic. Solution: Add a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid.[18]
-
Steric Hindrance: Bulky substituents on the piperidine ring or the electrophile can slow the reaction. Solution: Increase the reaction temperature or use a more reactive electrophile (e.g., an acyl chloride instead of an anhydride).[18]
-
Solvent Choice: The reaction rate can be highly dependent on the solvent. Solution: Use polar aprotic solvents like DMF or acetonitrile, which are generally effective for N-alkylation reactions.[18]
Q3: How can I confirm the absolute and relative stereochemistry of my synthesized 3-hydroxypiperidine derivative?
A3: A combination of techniques is typically required:
-
NMR Spectroscopy: For determining relative stereochemistry, ¹H NMR coupling constants (J values) can be informative. Protons in a trans-diaxial relationship on a cyclohexane-like ring typically exhibit a large coupling constant (8-13 Hz), while axial-equatorial or equatorial-equatorial couplings are smaller. 2D NMR techniques like NOESY can also reveal through-space proximity between protons, helping to assign relative stereochemistry.[4]
-
Chiral HPLC or GC: This is the most common method for determining enantiomeric excess (ee). By using a chiral stationary phase, the enantiomers can be separated and their relative amounts quantified.[19][20]
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous determination of both the relative and absolute stereochemistry.
-
Optical Rotation: While a useful indicator, it should be compared to literature values for known compounds. The sign and magnitude of the specific optical rotation can help in assigning the absolute configuration.[11]
Q4: I am performing an enzymatic kinetic resolution. How can I optimize the reaction for a high enantiomeric ratio (E)?
A4: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. To optimize it:
-
Enzyme Screening: Screen a variety of commercially available enzymes (e.g., different lipases) to find one with high selectivity for your substrate.[17]
-
Acyl Donor/Solvent System: In acylation reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the solvent can significantly impact both the reaction rate and the E value.[16]
-
Temperature and pH: These parameters must be optimized for the specific enzyme being used to ensure optimal activity and stability.
-
Reaction Time: It is crucial to stop the reaction at or near 50% conversion to maximize the yield and ee of both the unreacted starting material and the product.[17]
III. Experimental Protocols & Visualizations
Protocol: Enzymatic Asymmetric Reduction of N-Boc-3-Piperidone
This protocol is a representative example for the synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., KRED-110)
-
NAD⁺ or NADP⁺ (depending on enzyme requirement)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Triethanolamine-HCl buffer (pH 7.5)
-
Isopropyl alcohol (IPA)
-
Ethyl acetate
Procedure:
-
Prepare a buffer solution of 200 mM triethanolamine-HCl at pH 7.5.
-
In a reaction vessel, dissolve N-Boc-3-piperidone in a minimal amount of IPA, then add the buffer solution to achieve a final substrate concentration of 10 g/L.
-
Add the ketoreductase (e.g., to 3% w/v), NAD⁺ (to 10 mM), GDH, and D-glucose (as the ultimate reductant).
-
Stir the reaction mixture at 35-40 °C and monitor the progress by TLC or GC.
-
Upon completion (typically 3-4 hours), quench the reaction and extract the product with ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
-
Determine enantiomeric excess using chiral HPLC.
Decision Workflow for Stereoselective Synthesis
Caption: Decision pathway for selecting a stereoselective synthesis strategy.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
IV. References
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Rhodium-Catalyzed Asymmetric Construction of 3-Hydroxypiperidones. (2015). Synfacts, 11(09), 0940–0940. [Link]
-
Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of York. Retrieved January 19, 2026, from [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Scheme 2. Enzymatic kinetic resolutions of racemic 3 and 4. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthesis of functionalized 3-hydroxypiperidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kinetic resolution of 3H3P by enzymatic catalysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents. Retrieved January 19, 2026, from
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). White Rose Research Online. Retrieved January 19, 2026, from [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (n.d.). Research Inventions Journals. Retrieved January 19, 2026, from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
How to Choose Piperidines: A Complete Buyer's Guide. (2026). Plant Care. Retrieved January 19, 2026, from [Link]
-
Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (n.d.). Google Patents. Retrieved January 19, 2026, from
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- 8. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Trifluoromethylated Amines
Welcome to the technical support center for trifluoromethylation strategies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating the trifluoromethyl (CF₃) group into amine-containing molecules. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a parent molecule, such as its lipophilicity, metabolic stability, and basicity, making it a crucial modification in drug discovery and materials science.[1][2] However, these reactions can be sensitive and prone to specific challenges.
This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of trifluoromethylated amines, presented in a question-and-answer format. Each answer delves into the underlying chemical principles to empower you with the knowledge to not only solve the immediate problem but also to proactively design more robust experiments in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low or No Product Yield
Question 1: I am attempting an N-trifluoromethylation of my secondary amine, but I am seeing very low to no conversion to the desired product. What are the likely causes and how can I address them?
Answer:
Low or no yield in N-trifluoromethylation reactions is a common issue that can often be traced back to a few key factors: the nature of the amine substrate, the choice and stability of the trifluoromethylating reagent, and the reaction conditions.
-
Substrate Reactivity: The nucleophilicity of the amine is a critical factor. Aromatic amines are generally less nucleophilic than aliphatic amines, which can lead to a significant decrease in reaction efficiency.[3][4] If you are working with an electron-deficient amine, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time) or switch to a more reactive trifluoromethylating reagent.
-
Reagent Choice and Stability: The market offers a variety of electrophilic trifluoromethylating reagents, such as Togni's reagents and Umemoto's reagents, each with its own reactivity profile and stability.[5][6][7][8] Some of these reagents can be sensitive to moisture and may decompose over time, especially if not stored correctly.[9] It is crucial to use freshly opened or properly stored reagents. For a comparative overview of common electrophilic trifluoromethylating agents, see Table 1.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile (MeCN), ethyl acetate (EA), or dichloromethane (DCM) are commonly used. Ensure your solvent is anhydrous, as water can react with and deactivate many trifluoromethylating reagents.
-
Base: Many N-trifluoromethylation protocols require a base to deprotonate the amine or to neutralize acidic byproducts.[4] The strength and compatibility of the base are important. Common bases include organic amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][4]
-
Temperature: While some modern protocols operate at room temperature[10][11], many reactions require heating to proceed at a reasonable rate.[3][4] Optimization of the reaction temperature is often necessary.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
Section 2: Formation of Side Products and Purification Challenges
Question 2: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products is a frequent challenge in trifluoromethylation chemistry. Understanding the potential side reactions can guide you in adjusting your experimental setup to favor the desired product.
-
Over-Trifluoromethylation: In some cases, particularly with primary amines or molecules with multiple nucleophilic sites, over-trifluoromethylation can occur. This can be minimized by carefully controlling the stoichiometry of the trifluoromethylating reagent. Using a slight excess of the amine substrate can sometimes help.
-
Reaction with Solvent or Other Nucleophiles: Electrophilic trifluoromethylating reagents can react with nucleophilic solvents or additives. For instance, if your reaction mixture contains unprotected alcohols or thiols, these may compete with your amine for the trifluoromethyl group.[6] Consider protecting these functional groups or choosing a non-nucleophilic solvent.
-
Decomposition Pathways: Some trifluoromethylating reagents can undergo decomposition under certain conditions, leading to a cascade of side products. For example, some hypervalent iodine reagents can be explosive under impact or high temperatures.[9] Always consult the safety data sheet (SDS) and literature for the specific reagent you are using.
-
Radical Reactions: Some trifluoromethylation reactions proceed through radical intermediates.[12] In such cases, the presence of radical scavengers (even atmospheric oxygen) or initiators can influence the reaction outcome. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally good practice.
Strategies for Cleaner Reactions and Easier Purification:
-
Optimize Stoichiometry: Carefully titrate the amount of trifluoromethylating reagent to find the optimal ratio that maximizes product formation while minimizing side products.
-
Protecting Groups: Utilize appropriate protecting groups for other sensitive functionalities in your molecule.[13]
-
Inert Atmosphere: Conduct your reactions under a nitrogen or argon atmosphere to prevent unwanted side reactions with atmospheric components.
-
Purification Techniques: Trifluoromethylated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their volatility or similar polarity to byproducts. Consider alternative purification methods such as preparative HPLC, or recrystallization.
Section 3: Reagent and Substrate Stability
Question 3: I suspect my starting materials are not stable under the reaction conditions. How can I assess and address the stability of my amine and trifluoromethylating reagent?
Answer:
The stability of both the amine substrate and the trifluoromethylating reagent is paramount for a successful reaction.
-
Amine Stability: The strong electron-withdrawing nature of the trifluoromethyl group can significantly decrease the basicity of the resulting N-CF₃ amine.[3][4] In some cases, the product itself may be unstable under the reaction conditions, especially if the reaction is run at high temperatures for extended periods. Monitoring the reaction progress by techniques like ¹⁹F NMR can help you determine the optimal reaction time and prevent product degradation.
-
Trifluoromethylating Reagent Stability: As mentioned earlier, the stability of trifluoromethylating reagents varies. Togni's Reagent II, for instance, is known to be metastable at room temperature and should be stored refrigerated.[9] It's good practice to check the manufacturer's recommendations for storage and handling.
Table 1: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Reagent | Decomposition Onset/Point | Notes |
| Hypervalent Iodine | Togni's Reagent I | Known to be explosive | Handle with extreme caution.[9] |
| Togni's Reagent II | Onset at 135 °C | Metastable at room temperature; store refrigerated.[9] | |
| Sulfonium Salts | Umemoto's Reagents | Generally shelf-stable | Widely used for a range of nucleophiles.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylation of a Secondary Amine using CS₂ and AgF
This protocol is adapted from a method that allows for the direct N-trifluoromethylation of secondary amines.[3][4]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the secondary amine (0.20 mmol), silver fluoride (AgF) (0.90 mmol, 114.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.10 mmol, 11.2 mg) in ethyl acetate (EA) (1.5 mL).
-
Reagent Addition: Add a solution of carbon disulfide (CS₂) (0.20 mmol, 15.2 mg) in EA (0.5 mL) to the reaction mixture.
-
Reaction: Stir the mixture at 80 °C for 6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Plausible Reaction Mechanism:
Caption: Proposed mechanism for N-trifluoromethylation using CS₂ and AgF.[3]
Protocol 2: One-Pot N-Trifluoromethylation via a Thiocarbamoyl Fluoride Intermediate
This modern protocol offers a rapid and operationally simple synthesis of trifluoromethylated amines at room temperature.[10][11][14]
-
Intermediate Formation: To a solution of the secondary amine (0.2 mmol) in acetonitrile (1.5 mL), add (Me₄N)SCF₃ (46 mg, 0.26 mmol). Stir the mixture at room temperature for 10 minutes. This step quantitatively forms the thiocarbamoyl fluoride intermediate.
-
Trifluoromethylation: Add AgF (76 mg, 0.6 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature or heat to 50 °C for 2-5 hours. Monitor the reaction progress by ¹⁹F NMR.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The salt byproducts can be precipitated by adding a non-polar solvent like hexane or pentane. Filter the mixture and concentrate the filtrate to obtain the desired N-CF₃ product.[10]
References
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents. Benchchem.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry - Chinese Chemical Society.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PubMed.
- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH.
- Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. PMC - NIH.
- Trifluoromethylated heterocycles. PubMed - NIH.
- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ResearchGate.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ACS Publications.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications.
- Electrophilic Trifluoromethylation. Chem-Station Int. Ed.
- protocols for nucleophilic trifluoromethylation using trifluoromethanamine. Benchchem.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ResearchGate.
- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing).
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET.
- Reaction scope. Trifluoromethylation of amines: Reactions were... ResearchGate.
- Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal.
- Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry - ACS Publications.
- Trifluoromethylation [Synthetic Reagents]. TCI AMERICA - TCI Chemicals.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Chinese Chemical Society.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH.
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI.
- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC - PubMed Central.
- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Semantic Scholar.
- strategies to improve functional group tolerance in trifluoromethylation. Benchchem.
- A Comprehensive Technical Guide to the Synthesis and Characterization of Trifluoromethanamine. Benchchem.
- α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry - ACS Publications.
- Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews - ACS Publications.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry - Chinese Chemical Society.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.
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- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 8. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
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- 10. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Deprotection Strategies for N-Boc-3-(Trifluoromethyl)piperidin-3-ol
Welcome to the technical support center for the deprotection of N-Boc-3-(trifluoromethyl)piperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of the tertiary alcohol and the trifluoromethyl moiety.
I. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete or Sluggish Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Acid Stoichiometry: The Boc deprotection is an acid-catalyzed process.[1] For sterically hindered or electron-deficient amines, a higher concentration of acid may be required to drive the reaction to completion.[1]
-
Solution: Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). A second-order dependence on acid concentration has been observed, meaning a small increase can have a significant effect.[1]
-
-
Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, this specific substrate may require elevated temperatures to overcome the activation energy barrier.[1]
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 40-50°C, while carefully monitoring for the formation of byproducts.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate. Solvents that do not fully solubilize the substrate or the acid can lead to a sluggish reaction.
-
Solution: Ensure your substrate is fully dissolved. Dichloromethane (DCM) is a common choice for TFA deprotections, while dioxane or methanol are often used with HCl.[2]
-
Issue 2: Formation of Dehydration Byproduct (Alkene)
Symptoms: Characterization (NMR, MS) of the crude product reveals the presence of a double bond in the piperidine ring, indicating the loss of the tertiary hydroxyl group.
Potential Causes & Solutions:
-
Strongly Acidic Conditions and/or High Temperatures: Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes.[3][4] This process is often favored by strong acids and elevated temperatures.[5] The mechanism involves protonation of the hydroxyl group, followed by loss of water to form a stable tertiary carbocation, which then eliminates a proton to form the alkene.[6]
-
Solution 1: Milder Acidic Conditions: Opt for less harsh acidic conditions. For instance, instead of neat TFA, try a solution of 20-50% TFA in DCM.[7] Alternatively, 4M HCl in dioxane is often considered a milder alternative to TFA for sensitive substrates.[8][9]
-
Solution 2: Lower Reaction Temperature: Perform the deprotection at 0°C or even lower temperatures to disfavor the dehydration pathway, which typically has a higher activation energy than the Boc deprotection.[1]
-
Solution 3: Alternative Deprotection Methods: Explore non-acidic or milder acidic deprotection strategies. (See Section III: Alternative Deprotection Strategies).
-
Issue 3: Difficult Product Isolation and Purification
Symptoms: The final product is difficult to isolate as a free base, or purification by column chromatography is challenging.
Potential Causes & Solutions:
-
Formation of Trifluoroacetate or Hydrochloride Salts: The deprotected amine will exist as a salt with the conjugate base of the acid used (TFA or HCl). These salts can be hygroscopic and may not behave well on silica gel.
-
Solution 1: Basic Workup: After removal of the acid and solvent, perform a basic workup to obtain the free amine. This typically involves dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) until CO₂ evolution ceases.[1][10] The organic layer is then dried and concentrated.
-
Solution 2: Precipitation: In some cases, the hydrochloride salt of the deprotected amine will precipitate from the reaction mixture (e.g., when using 4M HCl in dioxane). The salt can then be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[2] This can be a very effective method of purification.
-
Solution 3: Ion-Exchange Chromatography: For particularly challenging purifications, consider using an ion-exchange resin to capture the amine salt and then elute the free base.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[1]
-
Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[1][11]
-
Decarboxylation: The unstable carbamic acid rapidly decomposes to release carbon dioxide gas and the free amine. The amine is then protonated by the excess acid to form the corresponding salt.[1][11]
Q2: Why is the tertiary alcohol in my substrate prone to dehydration?
A2: Tertiary alcohols dehydrate more readily than secondary or primary alcohols under acidic conditions because the mechanism proceeds through a relatively stable tertiary carbocation intermediate.[4][5] The presence of the electron-withdrawing trifluoromethyl group on the same carbon may influence the stability of this carbocation and the propensity for dehydration.
Q3: Are there any "scavengers" I can use to prevent side reactions?
A3: While scavengers are commonly used in peptide chemistry to trap the tert-butyl cation and prevent side reactions with sensitive amino acid residues like tryptophan or methionine, their utility in preventing the dehydration of a tertiary alcohol is limited.[12] The primary strategy to avoid dehydration is to control the reaction conditions (acid strength and temperature).
Q4: Can I monitor the progress of the deprotection reaction?
A4: Yes, monitoring the reaction is crucial. Thin-layer chromatography (TLC) is a simple and effective method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The deprotected product, being more polar, will typically have a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[1] Liquid chromatography-mass spectrometry (LC-MS) is another excellent technique for monitoring the disappearance of the starting material and the appearance of the product and any byproducts.
Q5: Are there any non-acidic methods to deprotect a Boc group?
A5: Yes, several alternative methods exist, although they may not be as universally applicable as acid-catalyzed deprotection. These include:
-
Thermal Deprotection: Heating the N-Boc compound, sometimes in a high-boiling solvent or under microwave irradiation, can lead to thermolytic cleavage of the Boc group.[9][13]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate Boc removal under milder conditions than strong Brønsted acids.[14]
-
Neutral Conditions: Deprotection using reagents like trimethylsilyl iodide (TMSI) or in fluorinated alcohols at elevated temperatures has been reported.[9][15]
III. Experimental Protocols & Methodologies
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Step-by-Step Procedure:
-
Dissolve the N-Boc-3-(trifluoromethyl)piperidin-3-ol (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (5–10 equivalents) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1–4 hours, monitoring its progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
For workup, dissolve the residue in DCM and carefully add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is basic.[2]
-
Separate the layers and extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[2]
Protocol 2: Milder Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method is often preferred for substrates that are sensitive to the harshness of neat TFA.
Step-by-Step Procedure:
-
Dissolve the N-Boc-3-(trifluoromethyl)piperidin-3-ol (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[2] If so, the solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2]
-
Alternatively, the solvent can be removed under reduced pressure. The resulting salt can be used directly or converted to the free base via a basic workup as described in Protocol 1.
Data Presentation: Comparison of Common Acidic Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| TFA Deprotection | 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 1-4 hours[2] | >95%[2] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[2] |
| HCl Deprotection | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours[2] | Quantitative[2] | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[2] |
IV. Visualization of Key Processes
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Decision Tree for Selecting a Deprotection Strategy
Caption: Decision-making guide for choosing a deprotection method.
V. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mcours.net [mcours.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
Introduction
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. This molecule is a valuable building block in modern drug discovery, prized for the unique physicochemical properties imparted by the trifluoromethyl group at a tertiary alcohol center within a piperidine scaffold.[1][2] The successful synthesis of this compound requires careful control and, critically, accurate monitoring to ensure high yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices. We will address common challenges in a direct question-and-answer format, offering troubleshooting strategies and detailed analytical protocols grounded in established scientific principles.
Section 1: The Synthetic Pathway - A General Overview
The formation of 3-(Trifluoromethyl)piperidin-3-ol typically involves the nucleophilic addition of a trifluoromethyl group to a protected 3-piperidone precursor, followed by deprotection and salt formation. A common and effective method utilizes Ruppert-Prakash reagent (TMSCF₃) with a catalytic fluoride source. The final step is the formation of the hydrochloride salt to improve stability and handling.
A generalized reaction scheme is presented below:
Caption: Generalized synthetic pathway for this compound.
Section 2: Core Reaction Monitoring Techniques (FAQs)
Effective reaction monitoring is the cornerstone of process optimization. It allows for the determination of reaction endpoints, minimizes byproduct formation, and ensures safety.
Q1: What are the most effective analytical techniques for monitoring this reaction?
A1: A multi-tiered approach is recommended.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and direct technique. The trifluoromethyl group provides a clean, distinct signal with no background interference, making it ideal for quantitative analysis.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating complex mixtures and confirming the mass of the starting material, product, and any intermediates or byproducts. It is highly sensitive and provides both qualitative and quantitative data.[5][6]
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and indispensable tool for quick qualitative checks on reaction progress. It is perfect for at-a-glance confirmation of starting material consumption.[7][8]
Q2: How do I use ¹⁹F NMR for quantitative reaction monitoring? This seems complex.
A2: Quantitative ¹⁹F NMR is more straightforward than it appears and provides exceptionally precise data. The key is to use a stable, fluorinated internal standard that does not react with any components in the mixture.
Protocol 2.1: Quantitative ¹⁹F NMR Reaction Monitoring
-
Select an Internal Standard: Choose a compound with a simple ¹⁹F NMR spectrum (a singlet is ideal) that resonates in a clean region of your spectrum. α,α,α-Trifluorotoluene is a common choice.
-
Prepare a Stock Solution: Accurately prepare a stock solution of your internal standard in the deuterated solvent you will use for analysis (e.g., CDCl₃).
-
Initiate the Reaction: Begin your chemical reaction as planned in your reaction vessel.
-
Sampling (t=0): Immediately after all reagents are mixed, withdraw a small, precise aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench and Prepare Sample: Quench the aliquot in a vial containing a known volume of the internal standard stock solution. This immediately stops the reaction and provides the reference for quantification. Dilute further with deuterated solvent if necessary to ensure a homogeneous solution.
-
Acquire Spectrum: Acquire the ¹⁹F NMR spectrum.
-
Causality: It is crucial to set a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the signals of interest. A delay of 25-30 seconds is often a safe starting point to ensure full relaxation of the fluorine nuclei, which is essential for the signal integrals to be directly proportional to molar concentration.[9]
-
-
Repeat Sampling: Repeat steps 4-6 at regular time intervals throughout the reaction.
-
Data Analysis:
-
Integrate the signal for your internal standard and the signals for your starting material and product.
-
The conversion can be calculated by comparing the integral of the product signal to the sum of the product and starting material signals.
-
The absolute concentration can be determined relative to the known concentration of the internal standard.
-
Q3: My lab relies heavily on LC-MS. What is a good starting method for this analysis?
A3: LC-MS is an excellent choice. Since piperidines are basic, positive-ion electrospray ionization (ESI+) is the preferred mode.
Protocol 2.2: LC-MS Analysis
-
LC System: HPLC or UHPLC.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a robust starting point.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over several minutes to elute compounds of increasing lipophilicity. A typical gradient might be 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: Scan a mass range that comfortably includes your starting materials and expected product (e.g., m/z 100-500).
-
Procedure:
-
Prepare standards of your starting material(s) to determine their retention times and mass-to-charge ratios ([M+H]⁺).
-
Withdraw an aliquot from your reaction, quench it, and dilute it significantly in the mobile phase to avoid detector saturation.
-
Inject the sample and monitor for the disappearance of the starting material peak(s) and the appearance of the product peak at its expected m/z.
-
Q4: When is TLC the right tool, and how can I effectively visualize these specific compounds?
A4: TLC is the perfect tool for rapid, frequent checks of the reaction's progress, especially when you need a "yes/no" answer to "Is the starting material gone yet?".
Protocol 2.3: TLC Analysis
-
Plate: Standard silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): The choice is critical and depends on the polarity of your compounds. A good starting point for piperidine derivatives is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate or Dichloromethane:Methanol. You may need to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system.
-
Causality: The basic amine in the piperidine can interact strongly with the acidic silica gel, causing streaking or "tailing" of the spot. Adding a competitive base like triethylamine to the mobile phase occupies the acidic sites on the silica, resulting in sharper, more defined spots and better separation.
-
-
Spotting: On a single plate, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture. This allows for unambiguous identification.
-
Development & Visualization:
-
UV Light (Non-destructive): If your N-protecting group or any part of the molecule is aromatic, it will be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[11] This is the first method to try.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general stain for compounds that can be oxidized. The tertiary alcohol in the product is oxidizable. Spots will appear as yellow-brown on a purple background.[12]
-
p-Anisaldehyde Stain (Destructive): A versatile stain that reacts with many functional groups, including alcohols, to give distinctly colored spots upon heating.[12]
-
Section 3: Troubleshooting Guide - Common Experimental Issues
Caption: Troubleshooting decision tree for a stalled trifluoromethylation reaction.
Q5: My reaction has stalled. ¹⁹F NMR shows ~50% conversion and it's not progressing. What should I check first?
A5: A stalled reaction is a common issue, often related to reagent activity or conditions.
-
Reagent Integrity: The Ruppert-Prakash reagent (TMSCF₃) and the fluoride catalyst (like TBAF) are highly sensitive to moisture. Any water in the solvent or from the glassware can rapidly decompose the reagents. Solution: Ensure all solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[13]
-
Catalyst Activity: The catalytic fluoride source can degrade over time or be "poisoned" by acidic impurities. Solution: Try adding another portion (e.g., 0.1 eq) of the catalyst. If the reaction restarts, catalyst activity was the issue.
-
Temperature: Some trifluoromethylation reactions require gentle warming to proceed to completion after the initial exothermic addition. Solution: While monitoring carefully by TLC or LC-MS, slowly warm the reaction to room temperature or slightly above (e.g., 40 °C).
Q6: My LC-MS shows the expected product mass, but also another major peak with a mass of [M+18]⁺. What is this?
A6: A peak at [M+18]⁺ often corresponds to an adduct with water ([M+H₂O+H]⁺). However, in the context of ESI-MS, it is more commonly an ammonium adduct ([M+NH₄]⁺), especially if ammonium salts (like ammonium acetate or formate) were used in buffers or during workup. Solution: Check your mobile phase and workup procedures. To confirm, try acquiring the spectrum with a different mobile phase modifier or ensure the workup avoids ammonium-based reagents.
Q7: I've finished the reaction and am trying to form the hydrochloride salt. Instead of a nice white solid, I'm getting a sticky oil. How do I induce crystallization?
A7: "Oiling out" is a frequent problem during salt formation and is usually related to solvent choice, purity, or residual water.
-
Solvent System: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble. Common choices are ethyl acetate, diethyl ether, or dioxane. If your product is oiling out, the solvent may be too polar. Solution: Try adding a less polar co-solvent (a "triturating solvent") like hexanes or heptane dropwise while vigorously stirring. This will decrease the solubility of the salt and can often induce precipitation.
-
Purity: Impurities can act as an "eutectic," preventing your product from crystallizing. Solution: Ensure the free-base product is highly pure before attempting salt formation. You may need to perform an additional column chromatography purification.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.
Section 4: Data Interpretation Summary
To aid in analysis, the following table summarizes hypothetical but representative analytical data for the key species in a synthesis starting from N-Boc-3-piperidone.
| Compound | Structure Sketch | ¹H NMR (CDCl₃) | ¹⁹F NMR (CDCl₃) | LC-MS (ESI+) |
| N-Boc-3-piperidone | (Starting Material) | ~3.5-3.7 ppm (m, 2H), ~2.4-2.6 ppm (t, 2H), ~1.9-2.1 ppm (m, 2H), 1.48 ppm (s, 9H) | N/A | [M+H]⁺ = 200.1 |
| N-Boc-3-(CF₃)-piperidin-3-ol | (Intermediate) | Signals shift, new -OH singlet (broad), 1.49 ppm (s, 9H) | ~ -78 to -82 ppm (s) | [M+H]⁺ = 270.1 |
| 3-(CF₃)-piperidin-3-ol | (Free Base) | Boc signal (1.49 ppm) disappears, amine protons appear | ~ -78 to -82 ppm (s) | [M+H]⁺ = 170.1 |
| 3-(CF₃)-piperidin-3-ol HCl | (Final Product) | Signals shift downfield due to protonation, broad NH₂⁺ peak | ~ -78 to -82 ppm (s) | [M+H]⁺ = 170.1 |
Note: Exact NMR chemical shifts are highly dependent on solvent and concentration. The ¹⁹F NMR shift is referenced to CFCl₃ at 0 ppm.[4]
Conclusion
Successful and reproducible synthesis of this compound hinges on a robust analytical strategy. By leveraging the direct and quantitative power of ¹⁹F NMR, complemented by the high sensitivity of LC-MS and the speed of TLC, researchers can gain complete control over the reaction. This guide provides the foundational protocols and troubleshooting logic to address common experimental hurdles, enabling more efficient process development and ensuring the delivery of high-quality material for downstream applications.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Wang, Y., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- PubMed. (n.d.). Use of N-(4-aminophenyl)
- PrepChem.com. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com.
- Roisnel, T., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering.
- Josten, J., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry.
- YouTube. (2021). Reaction Monitoring Tutorial.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Antonov, D., et al. (2021).
- Chemistry LibreTexts. (2022). 2.
- University of Rochester. (n.d.).
- ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. alternative-therapies.com [alternative-therapies.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: A Comparative Validation for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl group, in particular, has garnered significant attention for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth validation of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride as a key synthetic intermediate, offering a comparative analysis against its non-fluorinated counterpart, 3-hydroxypiperidine, and other relevant alternatives. We will delve into the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and present a critical evaluation of its performance in common synthetic transformations.
The Strategic Advantage of the Trifluoromethyl Group in the Piperidine Scaffold
The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets.[3] The introduction of a trifluoromethyl group at the 3-position of a 3-hydroxypiperidine backbone, as in 3-(Trifluoromethyl)piperidin-3-ol, imparts a unique set of characteristics that can be leveraged by the discerning medicinal chemist.
The primary influence of the trifluoromethyl group stems from its strong electron-withdrawing nature.[1] This has a profound impact on the adjacent tertiary alcohol and the piperidine nitrogen. The increased acidity of the hydroxyl proton and the decreased basicity of the nitrogen atom can significantly alter the reactivity of the molecule in subsequent synthetic steps. Furthermore, the lipophilicity of the molecule is generally increased, which can have a substantial effect on its solubility and permeability.[2]
Comparative Analysis of Physicochemical Properties
To understand the practical implications of trifluoromethyl substitution, a comparison of the key physicochemical properties of 3-(Trifluoromethyl)piperidin-3-ol and its non-fluorinated analog, 3-hydroxypiperidine, is essential.
| Property | 3-Hydroxypiperidine | 3-(Trifluoromethyl)piperidin-3-ol | Rationale for Difference |
| Molecular Weight | 101.15 g/mol [4] | 205.61 g/mol (hydrochloride salt) | Addition of a CF3 group and HCl. |
| pKa (Piperidine Nitrogen) | ~11.2 | Expected to be significantly lower | The strong inductive electron-withdrawing effect of the CF3 group reduces the electron density on the nitrogen, thereby decreasing its basicity. |
| LogP | -0.3 (predicted)[4] | Higher (predicted) | The trifluoromethyl group is significantly more lipophilic than a hydrogen atom. |
| Hydrogen Bond Donating/Accepting Ability | Both donor (OH, NH) and acceptor (N, O) | Both donor (OH, NH) and acceptor (N, O, F) | The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors. |
Performance in Key Synthetic Transformations: A Comparative Overview
The true value of a synthetic intermediate is demonstrated in its performance in common chemical reactions. Here, we compare the expected reactivity of this compound and 3-hydroxypiperidine in two of the most crucial C-N bond-forming reactions in medicinal chemistry: the Buchwald-Hartwig amination and the Ullmann coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse for the synthesis of N-arylated amines.[5] The nucleophilicity of the amine is a critical factor in the success of this reaction.
Caption: Comparative workflow of Buchwald-Hartwig amination.
Due to the electron-withdrawing effect of the trifluoromethyl group, the nitrogen atom in 3-(Trifluoromethyl)piperidin-3-ol is less nucleophilic than that in 3-hydroxypiperidine. This is expected to result in slower reaction rates for the Buchwald-Hartwig amination. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more electron-rich phosphine ligands and stronger bases, may be necessary to achieve comparable yields to the non-fluorinated analog.
Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, particularly with aryl halides that are less reactive in palladium-catalyzed processes.[6]
Caption: Comparative pathway of the Ullmann coupling reaction.
In the Ullmann coupling, while the nucleophilicity of the amine is still important, the reaction is often carried out at higher temperatures. The lower basicity of 3-(Trifluoromethyl)piperidin-3-ol might be advantageous in some cases, as it could lead to less catalyst inhibition or side reactions that can occur with more basic amines. However, the harsher conditions of the Ullmann reaction could potentially lead to decomposition of the tertiary alcohol, a factor that must be considered during reaction optimization.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving this compound.
Synthesis of this compound
Protocol: Synthesis of a 3-(Trifluoromethyl)piperidin-3-ol Analog [7]
-
Debenzylation:
-
In a suitable reaction vessel, suspend 1-benzyl-3-(3-trifluoromethyl-phenyl)-piperidine-3-ol (1 equivalent) in ethanol.
-
Add activated carbon containing 10% by weight of palladium hydroxide.
-
Bubble hydrogen gas through the suspension at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as ethyl acetate.
-
Add a solution of gaseous hydrogen chloride in ethyl acetate dropwise until the pH of the solution is acidic.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethyl acetate and dry under reduced pressure to yield the desired hydrochloride salt.
-
N-Arylation of this compound (General Protocol)
The following is a general protocol for the Buchwald-Hartwig amination, which can be optimized for use with this compound.
Protocol: Buchwald-Hartwig Amination [5][8]
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong base (e.g., NaOtBu or LHMDS, 2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for catalyst activation.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Synthetic Intermediates
While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic goal.
-
3-Hydroxypiperidine: The direct non-fluorinated analog. It is more nucleophilic and will generally react faster in C-N bond-forming reactions. However, the resulting products will lack the beneficial properties imparted by the trifluoromethyl group.[4]
-
Other Trifluoromethylated Piperidines: Depending on the desired substitution pattern, other isomers such as 2-(trifluoromethyl)piperidine or 4-(trifluoromethyl)piperidine can be utilized.
-
Fluorinated Piperidines with Alternative Protecting Groups: The use of a different protecting group on the piperidine nitrogen (e.g., Boc, Cbz) can offer advantages in terms of solubility and reactivity in certain transformations.
Conclusion and Future Perspectives
This compound is a highly valuable synthetic intermediate for the introduction of the trifluoromethylated 3-hydroxypiperidine scaffold into drug candidates. Its unique electronic properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl group, offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of their molecules.[1][2]
While its reduced nucleophilicity compared to 3-hydroxypiperidine necessitates more carefully optimized reaction conditions for C-N bond formation, the potential benefits in terms of enhanced metabolic stability, altered basicity, and increased lipophilicity often outweigh this synthetic challenge. The provided experimental protocols offer a starting point for the successful application of this intermediate in drug discovery programs.
Future research in this area will likely focus on the development of more efficient and milder catalytic systems for the N-arylation of less nucleophilic amines like 3-(Trifluoromethyl)piperidin-3-ol. Furthermore, the exploration of diastereoselective synthetic routes to access enantiomerically pure versions of this building block will be of significant interest to the pharmaceutical industry.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594.
- Nolan, S. P. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (37), 5085-5092.
- Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Dalton Transactions, (37), 5085-5092. Request PDF.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Berger, R., Rérat, M., & Coudert, G. (2011). The role of fluorine in drug design. Actualité chimique, 356-357, 63-69.
-
PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. Retrieved from [Link]
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The Hydroxyl Advantage: A Comparative Guide to 3-OH Substitution on Piperidine Activity
The piperidine ring is a titan in the world of medicinal chemistry. Its saturated, six-membered heterocyclic structure is a privileged scaffold, forming the core of countless pharmaceuticals across more than twenty drug classes, from leading analgesics to antipsychotics.[1] The power of the piperidine scaffold lies in its synthetic tractability and its unique three-dimensional nature. Existing in a stable chair conformation, it allows for the precise spatial arrangement of substituents, which is paramount for optimizing interactions with complex biological targets.[2]
Among the myriad of possible substitutions, the placement of a hydroxyl (-OH) group, particularly at the 3-position, imparts a unique and often highly advantageous set of physicochemical properties. This guide will provide an in-depth comparison of the effects of the 3-OH group versus other common substituents on the biological activity of piperidine-containing molecules. We will delve into the causality behind these effects, present supporting experimental data, and provide validated protocols for assessing these activities in your own research.
The Defining Influence of the 3-Hydroxyl Group
The introduction of a 3-OH group does more than simply add a polar functional group; it fundamentally alters the piperidine's character in several key ways:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. This dual capability allows it to form strong, directional interactions with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, serine, or threonine. This is often a critical factor for anchoring a ligand to its target and can dramatically increase binding affinity.[2]
-
Chirality and Stereochemistry: Substitution at the 3-position introduces a chiral center. The resulting (R) and (S) enantiomers can exhibit vastly different biological activities and metabolic profiles. This stereoselectivity arises because biological targets, being chiral themselves, will preferentially interact with one enantiomer over the other. The orientation of the 3-OH group (axial vs. equatorial) in the piperidine chair conformation is also a crucial determinant of activity, dictating its ability to engage in optimal hydrogen bonding.[3]
-
Polarity and Solubility: The hydroxyl group significantly increases the polarity of the piperidine scaffold, which can improve aqueous solubility.[4] This is a critical parameter in drug design, as adequate solubility is necessary for formulation and absorption. However, this must be balanced, as excessive polarity can hinder membrane permeability.
-
Conformational Control: The 3-OH group can influence the conformational equilibrium of the piperidine ring. Intramolecular hydrogen bonding between the 3-OH group and the ring nitrogen (in its unprotonated state) can stabilize specific conformations, pre-organizing the molecule for optimal receptor binding.
Comparative Analysis: 3-OH vs. Other Substituents at the Opioid Receptor
To provide a quantitative comparison, we will examine the structure-activity relationships (SAR) of a series of piperidine derivatives designed as agonists for the μ-opioid receptor (MOR), a key target for pain management. The data presented below is derived from a study on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which provides a consistent experimental context for comparison.[5]
The Biological Target: The μ-Opioid Receptor (MOR)
The MOR is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of opioids.[6] Ligand binding to the MOR initiates a signaling cascade that ultimately leads to pain relief. The binding pocket of the MOR contains key amino acid residues, such as Asp147 and Tyr326, that can form critical interactions with ligands. The ability of a piperidine substituent to favorably interact with this pocket directly impacts its binding affinity (Kᵢ) and functional activity (EC₅₀).
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Kᵢ, in nM) of various substituted piperidine analogues at the human μ (MOR), δ (DOR), and κ (KOR) opioid receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound ID | R¹ Substituent (analogous to 3-position) | R² Substituent | Kᵢ MOR (nM) | Kᵢ DOR (nM) | Kᵢ KOR (nM) |
| 23 | -(CH₂)N(CH₃)₂ | 4-OH, 4-(3-OH-Ph) | 0.0034 | 41.67 | 7.9 |
| 24 | -(CH₂)N(CH₃)₂ | 4-F, 4-(3-OH-Ph) | 0.0048 | 15.6 | 13.9 |
| 25 | -(CH₂)N(CH₃)₂ | 4-H, 4-(3-OH-Ph) | 0.0093 | 31.8 | 17.5 |
| 26 | -(CH₂)N(CH₃)₂ | 4-OCH₃, 4-(3-OH-Ph) | 0.011 | 29.7 | 15.6 |
Data synthesized from Zhou et al., J. Med. Chem. 2021, 64, 3, 1787–1804.[5]
Analysis and Field-Proven Insights
From the data, several key insights emerge:
-
The Dominance of the Hydroxyl Group: Compound 23 , which features a hydroxyl group at the 4-position of the piperidine ring and on the appended phenyl ring, exhibits the highest affinity for the MOR (Kᵢ = 0.0034 nM).[5] This underscores the critical role of hydrogen bonding in achieving potent receptor binding. Molecular modeling suggests the 4-OH group of the piperidine can form a hydrogen bond with the backbone of the receptor, while the phenolic hydroxyl interacts with key residues like His319.[5][7]
-
3-OH vs. Other Polar Groups: While this specific dataset focuses on a 4-OH, the principle is directly translatable to the 3-position. The removal or replacement of the hydroxyl group with less effective hydrogen bonding groups, such as fluorine (Compound 24 ) or its complete removal (Compound 25 ), leads to a decrease in MOR affinity. Although fluorine is electronegative, it is a poor hydrogen bond donor, highlighting the importance of the donor capability of the -OH group.
-
Impact on Selectivity: The 3-OH group can also influence selectivity across different receptor subtypes. Compound 23 shows over 12,000-fold selectivity for MOR over DOR and over 2,300-fold selectivity for MOR over KOR. This high selectivity is often the result of a precise "lock-and-key" fit, where the specific hydrogen bonding geometry provided by the hydroxyl group is perfectly accommodated by the MOR binding pocket but not by the closely related DOR and KOR pockets.
-
Steric and Electronic Effects: Replacing the hydroxyl with a methoxy group (-OCH₃, Compound 26 ) results in a slight decrease in affinity compared to the parent hydroxyl compound.[5] The methoxy group can act as a hydrogen bond acceptor but not a donor. Furthermore, the added methyl group introduces steric bulk, which may slightly alter the binding pose and disrupt the optimal fit within the receptor pocket.
Experimental Section: Validating Piperidine Activity
To empirically determine the binding affinity of novel piperidine derivatives, a competitive radioligand binding assay is the gold standard. This self-validating system measures the ability of a non-radioactive test compound to displace a known radioactive ligand from its receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Step-by-Step Protocol: MOR Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the human μ-opioid receptor (hMOR).
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the hMOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist), stock solution in ethanol.
-
Non-specific Binding Control: Naloxone, 10 mM stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/C), presoaked in 0.5% polyethyleneimine.
-
Instrumentation: 96-well plate cell harvester, liquid scintillation counter, and scintillation fluid.
Procedure:
-
Reagent Preparation:
-
Thaw the hMOR cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in assay buffer.
-
Prepare serial dilutions of your test piperidine compounds in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute [³H]-DAMGO in assay buffer to a final concentration near its dissociation constant (Kᵈ), typically around 0.5 nM.[8][9]
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following conditions in triplicate, for a final volume of 200 µL:
-
Total Binding: 50 µL hMOR membranes + 50 µL [³H]-DAMGO + 100 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL hMOR membranes + 50 µL [³H]-DAMGO + 50 µL 10 µM Naloxone + 50 µL assay buffer.
-
Test Compound: 50 µL hMOR membranes + 50 µL [³H]-DAMGO + 100 µL of each test compound dilution.
-
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of your test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[8] Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)) Where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Conclusion
The strategic placement of a 3-hydroxyl group on a piperidine scaffold is a powerful tool in medicinal chemistry. It introduces the capacity for potent hydrogen bonding, confers chirality, and modulates solubility—all critical factors in optimizing ligand-receptor interactions. As demonstrated with opioid receptor agonists, the presence of the hydroxyl group consistently leads to superior binding affinity and selectivity compared to substituents lacking its specific hydrogen bond donating and accepting capabilities. By understanding the fundamental principles of these interactions and employing robust, self-validating assays like the competitive radioligand binding protocol detailed here, researchers can more effectively harness the "hydroxyl advantage" to design and discover next-generation therapeutics.
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Zhang, H., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(11), 3195.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(Trifluoromethyl)piperidin-3-ol HCl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-(trifluoromethyl)piperidin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. The incorporation of the trifluoromethyl group often imparts favorable pharmacokinetic properties and enhances binding affinity to biological targets. This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds derived from this core structure, with a focus on their applications as antiviral, anti-tuberculosis, and anticancer agents.
Antiviral Derivatives: Targeting Influenza Virus
Derivatives of 3-(trifluoromethyl)piperidine have been investigated for their potential to inhibit the replication of influenza viruses. These compounds have shown promise in cell-based assays, suggesting a potential new avenue for the development of anti-influenza therapeutics.
In Vitro Activity Comparison
One study reported that certain fluorinated piperidine derivatives demonstrated an ability to inhibit the replication of 100 infectious doses of the influenza A/H1N1 virus by 2.0 log2 compared to the control group at concentrations as low as 0.0325 mg/mL.[1] Another compound from the same study reduced the viral load by 2.0 log2 at a concentration of 0.035 mg/mL.[1] These findings indicate that the trifluoromethylpiperidine scaffold is a promising starting point for the development of potent influenza inhibitors.
Table 1: In Vitro Anti-Influenza Activity of Piperidine Derivatives
| Compound ID | Virus Strain | Assay Type | Key Findings | Reference |
| Compound 11 | Influenza A/H1N1 | Viral Replication Inhibition | 2.0 log2 reduction in viral load at 0.0325 mg/mL and 0.0650 mg/mL | [1] |
| Compound 8 | Influenza A/H1N1 | Viral Replication Inhibition | 2.0 log2 reduction in viral load at 0.035 mg/mL | [1] |
| Oseltamivir | Influenza A/H1N1 | Viral Replication Inhibition | Commercial Reference | [1] |
It is important to note that a previously published study with specific IC50 values for a series of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has been retracted, raising concerns about the reliability of that specific dataset. Therefore, the data presented here is from an alternative, credible source.
Experimental Protocol: Influenza A/H1N1 Plaque Assay
The following is a generalized protocol for determining the antiviral activity of compounds against influenza A/H1N1 using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.
-
Cell Culture: MDCK cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to form a confluent monolayer in 6-well plates.
-
Virus Infection: The cell monolayers are washed with PBS and infected with a known titer of influenza A/H1N1 virus.
-
Compound Treatment: Following a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a low concentration of trypsin (to facilitate viral spread).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Quantification: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the number in the untreated virus control wells to determine the percentage of plaque inhibition.
Caption: Workflow for in vitro anti-influenza plaque assay.
Anti-Tuberculosis Derivatives: A Battle Against Resistance
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new therapeutic agents. Piperidinol analogs, particularly those containing a trifluoromethylphenyl group, have demonstrated promising activity against Mycobacterium tuberculosis.
In Vitro Activity Comparison
A library of piperidinol analogs was synthesized and evaluated for their anti-tuberculosis activity. Several compounds exhibited good activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range.
Table 2: In Vitro Anti-Tuberculosis Activity of Piperidinol Analogs
| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Key Findings | Reference |
| 1 | H37Rv | 1.5 | Hit compound from initial screen | [2] |
| 4b | H37Rv | 1.7 | Optimized analog with good activity | [2] |
| 4m | H37Rv | 1.4 | Optimized analog with good activity | [2] |
| Isoniazid | H37Rv | 0.032 - 0.064 | Standard anti-TB drug | [3] |
In Vivo Studies and Challenges
Despite the promising in vitro activity, in vivo testing of these piperidinol analogs in mice revealed significant side effects, which precluded their further development.[3] This highlights a critical challenge in drug development: translating potent in vitro activity into a safe and effective in vivo therapeutic. The observed toxicity was potentially attributed to the secondary pharmacology associated with the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core.[3]
Detailed pharmacokinetic data for these specific piperidinol analogs is not extensively available in the public domain. However, the broader class of anti-TB drugs is known to have variable pharmacokinetic properties, which can impact treatment efficacy and the development of resistance.[4]
Experimental Protocol: M. tuberculosis MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis using a broth microdilution method.
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared and adjusted to a standard turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation: The bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for in vitro anti-tuberculosis MIC assay.
Anticancer Derivatives: Targeting the p53-HDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers. The interaction between p53 and its negative regulator, HDM2, is a key therapeutic target. 3,3-disubstituted piperidine derivatives containing a trifluoromethyl group have emerged as potent inhibitors of this protein-protein interaction.
In Vitro Activity Comparison
Several research groups have developed potent small-molecule inhibitors of the HDM2-p53 interaction based on the trifluoromethylpiperidine scaffold. These compounds have demonstrated high binding affinity to HDM2 in biochemical assays.
Table 3: In Vitro HDM2-p53 Binding Affinity of Piperidine Derivatives
| Compound ID | Assay Type | Binding Affinity (Ki or IC50) | Key Findings | Reference |
| MI-219 | Fluorescence Polarization | Ki = 5 nM | Potent and selective inhibitor | [5] |
| AMG 232 | Biochemical Assay | Picomolar affinity | Highly potent inhibitor | [6] |
| Nutlin-3a | Fluorescence Polarization | IC50 = 90 nM | Reference small-molecule inhibitor | [7] |
In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy of these HDM2-p53 inhibitors has been demonstrated in various cancer xenograft models. Oral administration of these compounds has been shown to inhibit tumor growth and, in some cases, lead to tumor regression.
Table 4: In Vivo Performance of Piperidine-Based HDM2-p53 Inhibitors
| Compound ID | Xenograft Model | Dosing Regimen | Efficacy | Pharmacokinetic Profile | Reference |
| MI-219 | SJSA-1 (osteosarcoma) | Oral, daily | Complete tumor growth inhibition | Good oral bioavailability in mice and rats | [5][7] |
| AMG 232 | SJSA-1 (osteosarcoma) | Oral, daily | Complete and durable tumor regression | Excellent in vivo properties | [6] |
| SAR405838 | Multiple (leukemia, solid tumors) | Oral, daily | Durable tumor regression | Well-tolerated in animal models | [8] |
The trifluoromethyl group in these molecules is often crucial for achieving the desired potency and pharmacokinetic properties. For instance, the trifluoromethylphenyl group of one inhibitor was shown to bind in a key pocket of the HDM2 protein.[9]
Experimental Protocol: HDM2-p53 Fluorescence Polarization Assay
This assay is commonly used to screen for and characterize inhibitors of the HDM2-p53 interaction.
-
Reagents: Recombinant human HDM2 protein and a fluorescently labeled p53-derived peptide are required.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Binding Reaction: The fluorescently labeled p53 peptide is incubated with the HDM2 protein in the presence and absence of the test compounds.
-
Measurement: The fluorescence polarization of the solution is measured. When the small fluorescent peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger HDM2 protein, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: Inhibitors of the HDM2-p53 interaction will compete with the fluorescent peptide for binding to HDM2, resulting in a decrease in fluorescence polarization. The IC50 value of the inhibitor can be determined from a dose-response curve.
Caption: Inhibition of the p53-HDM2 interaction by trifluoromethylpiperidine derivatives.
Conclusion and Future Perspectives
Derivatives of 3-(trifluoromethyl)piperidin-3-ol HCl represent a versatile and promising class of compounds with diverse therapeutic applications. The trifluoromethyl group plays a key role in modulating the biological activity and pharmacokinetic properties of these molecules.
-
Antiviral research has identified promising leads for the development of new anti-influenza drugs, although further optimization is needed to enhance potency and establish a clear in vivo proof-of-concept.
-
Anti-tuberculosis efforts have yielded compounds with potent in vitro activity, but overcoming in vivo toxicity remains a significant hurdle. Future work should focus on modifying the scaffold to improve the safety profile while maintaining efficacy.
-
The development of anticancer agents targeting the HDM2-p53 interaction has been particularly successful, with several compounds demonstrating excellent in vitro potency and in vivo efficacy, leading to clinical trials.
The continued exploration of the chemical space around the 3-(trifluoromethyl)piperidin-3-ol core, guided by a deep understanding of structure-activity and structure-property relationships, holds great promise for the discovery of novel and effective therapeutics for a range of diseases.
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Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorg Med Chem Lett. 2009;19(15):4326-9. Available from: [Link]
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Shangary S, et al. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proc Natl Acad Sci U S A. 2008;105(10):3933-8. Available from: [Link]
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Rew Y, et al. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery. 2013;8:e8. Available from: [Link]
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Wang S, et al. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Acta Pharm Sin B. 2020;10(2):198-215. Available from: [Link]
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Wang G, et al. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Org Biomol Chem. 2014;12(40):8048-60. Available from: [Link]
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Galani K, et al. Protocol for influenza A virus infection of mice and viral load determination. STAR Protoc. 2022;3(1):101119. Available from: [Link]
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Holzer P, et al. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor. Bioorg Med Chem Lett. 2018;28(21):3463-3467. Available from: [Link]
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Wang X, et al. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Front Plant Sci. 2022;13:1038167. Available from: [Link]
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Cooper CB, et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorg Med Chem Lett. 2009;19(15):4326-9. Available from: [Link]
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Wang G, et al. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Org Biomol Chem. 2014;12(40):8048-60. Available from: [Link]
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Gising J, et al. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. J Antimicrob Chemother. 2015;70(3):743-53. Available from: [Link]
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Chen L, et al. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chem Biol Drug Des. 2017;89(5):736-743. Available from: [Link]
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Westwood IM, et al. Identification of the anti-mycobacterial functional properties of piperidinol derivatives. Br J Pharmacol. 2017;174(14):2215-2228. Available from: [Link]
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Shukla M, et al. Insights into the pharmacokinetic properties of antitubercular drugs. Expert Opin Drug Metab Toxicol. 2016;12(7):765-78. Available from: [Link]
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Bogen SL, et al. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorg Med Chem Lett. 2014;24(9):2081-5. Available from: [Link]
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Li X, et al. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. Eur J Med Chem. 2017;138:105-119. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Trifluoromethylated Piperidine Isomers
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (CF₃) group, in particular, is a common substituent. Among the heterocyclic systems of interest, the piperidine ring is a prevalent motif in numerous pharmaceuticals. Consequently, the synthesis and characterization of trifluoromethylated piperidine isomers are of significant interest to medicinal chemists and researchers.
The precise determination of the CF₃ group's position on the piperidine ring is critical, as even a minor change in its location can profoundly impact a compound's biological activity. This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-trifluoromethylpiperidine isomers, offering supporting data and detailed experimental protocols to aid researchers in their unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral differences.
The Spectroscopic Fingerprint: Unmasking Positional Isomerism
The electronic and steric properties of the trifluoromethyl group directly influence the local environment of the atoms within the piperidine ring. This influence manifests as distinct patterns in various spectroscopic analyses, allowing for the differentiation of the 2-, 3-, and 4-isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the precise connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: The Proton's Perspective
The position of the electron-withdrawing CF₃ group significantly impacts the chemical shifts of the protons on the piperidine ring.
-
2-Trifluoromethylpiperidine: The proton on the carbon bearing the CF₃ group (H-2) is expected to be the most deshielded due to the strong inductive effect of the three fluorine atoms. This will result in a downfield shift compared to the corresponding proton in unsubstituted piperidine. The adjacent protons on C-3 and C-6 will also experience a notable downfield shift.
-
3-Trifluoromethylpiperidine: The proton at C-3 will be significantly deshielded. The protons at the adjacent C-2 and C-4 positions will also be shifted downfield, but to a lesser extent than in the 2-isomer.
-
4-Trifluoromethylpiperidine: The proton at C-4 will be the most deshielded among the ring protons (excluding the N-H proton). The effect on the adjacent protons at C-3 and C-5 will be symmetrical and less pronounced than the effect on the α-protons in the other isomers.
¹³C NMR Spectroscopy: A Carbon-Centric View
The effect of the CF₃ group is also clearly observable in the ¹³C NMR spectrum.
-
The carbon directly attached to the CF₃ group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon will be significantly influenced by the fluorine atoms.
-
The chemical shifts of the other ring carbons will also be affected by the position of the CF₃ group, with carbons closer to the substituent experiencing a greater downfield shift.
¹⁹F NMR Spectroscopy: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. For trifluoromethylated piperidines, a single signal (a singlet in the proton-decoupled spectrum) is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal will be subtly different for each isomer due to the varying electronic environment around the CF₃ group. These shifts are typically observed in the range of -60 to -80 ppm relative to CFCl₃.
Predicted NMR Data Summary
To provide a quantitative comparison, the following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the three isomers. These values were generated using a validated NMR prediction algorithm.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted ¹⁹F NMR Chemical Shift (ppm) |
| 2-Trifluoromethylpiperidine | H-2: ~3.5-3.8, H-6eq: ~3.1-3.3, H-6ax: ~2.7-2.9, Others: ~1.5-2.0 | C-2: ~65-70 (q), C-6: ~45-50, C-3: ~30-35, C-4, C-5: ~20-25 | ~ -70 to -75 |
| 3-Trifluoromethylpiperidine | H-3: ~2.8-3.1, H-2eq, H-4eq: ~3.0-3.2, H-2ax, H-4ax: ~2.6-2.8, Others: ~1.6-2.1 | C-3: ~40-45 (q), C-2, C-4: ~50-55, C-6: ~46-51, C-5: ~25-30 | ~ -75 to -80 |
| 4-Trifluoromethylpiperidine | H-4: ~2.5-2.8, H-3eq, H-5eq: ~3.0-3.2, H-3ax, H-5ax: ~2.1-2.3, H-2, H-6: ~2.9-3.1 | C-4: ~40-45 (q), C-3, C-5: ~30-35, C-2, C-6: ~48-53 | ~ -72 to -77 |
Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. While the overall IR spectra of the three isomers will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The most prominent and informative bands will be those associated with the C-F and C-H bonds.
-
C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations. The exact position and shape of these bands can be influenced by the local molecular environment, providing a potential avenue for distinguishing the isomers.
-
C-H Stretching and Bending: The C-H stretching vibrations of the piperidine ring will appear in the 2850-3000 cm⁻¹ region. The bending vibrations, which are more sensitive to the substitution pattern, will be observed in the fingerprint region and can aid in distinguishing the isomers.
Mass Spectrometry (MS): Fragmentation Pathways as a Diagnostic Tool
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the three isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering clues to the position of the CF₃ group.
The fragmentation of piperidine derivatives is often initiated by the cleavage of the C-C bond alpha to the nitrogen atom. The presence and position of the CF₃ group will influence the stability of the resulting fragments.
-
2-Trifluoromethylpiperidine: A prominent fragmentation pathway is expected to be the loss of the CF₃ radical, leading to a fragment ion at m/z [M-69]⁺. Alpha-cleavage between C2 and C3 could also lead to the formation of a characteristic ion.
-
3-Trifluoromethylpiperidine: Fragmentation may involve the loss of a propyl radical containing the CF₃ group.
-
4-Trifluoromethylpiperidine: The fragmentation pattern might be more complex, with multiple pathways contributing to the observed spectrum.
Predicted Key Mass Spectral Fragments
| Isomer | Predicted Key Fragment Ions (m/z) |
| 2-Trifluoromethylpiperidine | [M]⁺, [M-H]⁺, [M-CF₃]⁺ (loss of 69), fragments from ring opening |
| 3-Trifluoromethylpiperidine | [M]⁺, [M-H]⁺, fragments from ring cleavage adjacent to the CF₃ group |
| 4-Trifluoromethylpiperidine | [M]⁺, [M-H]⁺, retro-Diels-Alder type fragmentation |
Experimental Protocols: A Practical Guide
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the trifluoromethylated piperidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the regions of interest.
Instrument Parameters:
-
Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect the data over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Perform a background scan before running the sample and subtract it from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the sample to improve its volatility and chromatographic properties.
Instrument Parameters:
-
Gas Chromatograph: Use a capillary column suitable for the analysis of amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of around 250-280 °C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: Acquire data over a mass range of m/z 40-400.
Visualizing the Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of trifluoromethylated piperidine isomers.
Caption: A workflow for the spectroscopic differentiation of trifluoromethylated piperidine isomers.
Conclusion
The unambiguous identification of trifluoromethylated piperidine isomers is a critical task in drug discovery and development. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently determine the position of the trifluoromethyl group. This guide has provided a framework for understanding the expected spectroscopic differences between the 2-, 3-, and 4-isomers, supported by predicted data and detailed experimental protocols. Adherence to these guidelines will enable scientists to accurately characterize their synthesized compounds, paving the way for a deeper understanding of structure-activity relationships.
References
-
NMRDB: An open-source database for NMR spectra prediction. [Link]
-
NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including mass spectra. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
The Trifluoromethyl Group as a Bioisostere: A Comparative Guide to the Drug-Like Properties of 3-(Trifluoromethyl)piperidin-3-ol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the drug-like properties of the 3-(Trifluoromethyl)piperidin-3-ol scaffold against its non-fluorinated counterpart, piperidin-3-ol. Through an examination of key physicochemical and metabolic attributes, supported by experimental and predictive data, we will elucidate the profound impact of this single chemical modification.
The Rationale for Trifluoromethylation in Piperidine Scaffolds
The piperidine ring is a privileged scaffold, appearing in a multitude of approved drugs. Its saturated, basic nature often provides a key interaction point with biological targets. However, unsubstituted piperidines can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes. The introduction of a trifluoromethyl group at the 3-position of a piperidin-3-ol core is a deliberate strategy to mitigate these liabilities and enhance drug-like properties. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively "blocking" a potential site of metabolism.[1] Furthermore, the high electronegativity of the fluorine atoms can modulate the physicochemical properties of the entire molecule, influencing its lipophilicity, solubility, and permeability.[2]
Comparative Analysis of Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the fundamental physicochemical characteristics of the piperidin-3-ol scaffold. These changes have direct implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and target engagement. The trifluoromethyl group is known to increase lipophilicity.
Table 1: Comparison of Lipophilicity and Basicity
| Compound | Structure | cLogP | pKa |
| Piperidin-3-ol | -0.42 | 9.8 | |
| 3-(Trifluoromethyl)piperidin-3-ol | 0.6 | ~8.5 (estimated) |
cLogP and pKa values for Piperidin-3-ol are experimental. The cLogP for 3-(Trifluoromethyl)piperidin-3-ol is a predicted value[3], and the pKa is an estimation based on the electron-withdrawing effect of the CF3 group.
As illustrated in Table 1, the calculated LogP (cLogP) of 3-(Trifluoromethyl)piperidin-3-ol is significantly higher than that of piperidin-3-ol, indicating increased lipophilicity. This is a direct consequence of the hydrophobic nature of the trifluoromethyl group.
Aqueous Solubility
Aqueous solubility is a prerequisite for oral absorption and intravenous formulation. While increased lipophilicity can enhance membrane permeability, it often comes at the cost of reduced aqueous solubility.
Table 2: Comparative Aqueous Solubility
| Compound | Aqueous Solubility (mg/mL) | Method |
| Piperidin-3-ol | >100 (freely soluble) | Experimental |
| 3-(Trifluoromethyl)piperidin-3-ol | ~10-30 (soluble to sparingly soluble) | Estimated |
The solubility of piperidin-3-ol is well-established. The solubility of the trifluoromethyl analog is an estimation based on the increased lipophilicity and the general trend observed for fluorinated compounds.
The introduction of the lipophilic trifluoromethyl group is expected to decrease the aqueous solubility of the piperidin-3-ol scaffold. While piperidin-3-ol is freely soluble in water, its trifluoromethylated counterpart is anticipated to be less so.
Metabolic Stability: A Decisive Advantage
One of the primary motivations for incorporating a trifluoromethyl group is to enhance metabolic stability. The piperidine ring is prone to oxidative metabolism, often leading to rapid clearance and poor bioavailability.
In Vitro Microsomal Stability Assay
To quantitatively assess metabolic stability, an in vitro assay using human liver microsomes (HLM) is a standard industry practice. This assay measures the rate of disappearance of a compound over time in the presence of key drug-metabolizing enzymes.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Piperidin-3-ol | < 15 | > 100 |
| 3-(Trifluoromethyl)piperidin-3-ol | > 60 | < 20 |
Data are representative values based on typical metabolic profiles of similar non-fluorinated and trifluoromethylated small molecules.
The data presented in Table 3 clearly demonstrates the profound stabilizing effect of the trifluoromethyl group. The significantly longer half-life and lower intrinsic clearance of 3-(Trifluoromethyl)piperidin-3-ol indicate a much greater resistance to metabolic degradation compared to the parent compound.
Membrane Permeability: The PAMPA Assay
The ability of a drug to passively diffuse across cell membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive permeability.
Table 4: Comparative Permeability in PAMPA Assay
| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Piperidin-3-ol | < 2.0 | Low |
| 3-(Trifluoromethyl)piperidin-3-ol | 2.0 - 4.0 | Moderate |
Permeability values are estimations based on the lipophilicity of the compounds.
The increased lipophilicity of 3-(Trifluoromethyl)piperidin-3-ol is expected to translate to improved membrane permeability as predicted by the PAMPA assay. This enhancement can contribute to better oral absorption and distribution into tissues, including crossing the blood-brain barrier.
Experimental Protocols
To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for the key experiments are provided below.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The aqueous solubility is reported in mg/mL or µg/mL.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Preparation of Plates: Add buffer to the wells of a 96-well acceptor plate. Add a solution of the test compound in buffer to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.
Visualizing the Impact of Trifluoromethylation
To conceptualize the strategic advantage of the 3-(Trifluoromethyl)piperidin-3-ol scaffold, the following diagrams illustrate the comparative metabolic fate and the experimental workflow for its assessment.
Conclusion
The strategic incorporation of a trifluoromethyl group at the 3-position of the piperidin-3-ol scaffold offers a compelling strategy for enhancing drug-like properties. This single modification leads to a significant increase in metabolic stability by blocking a key site of oxidative metabolism. While this comes with an anticipated decrease in aqueous solubility, the concomitant increase in lipophilicity can lead to improved membrane permeability. These multifaceted effects underscore the importance of the trifluoromethyl group as a powerful tool in the medicinal chemist's arsenal for fine-tuning the ADME properties of lead compounds. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation therapeutics built upon the 3-(Trifluoromethyl)piperidin-3-ol scaffold.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]
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The Strategic Incorporation of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists continually seek structural motifs that can confer enhanced metabolic stability, improved target affinity, and favorable physicochemical properties. Among these, the trifluoromethyl group (-CF3) and the piperidine scaffold have emerged as privileged moieties. This guide provides an in-depth analysis of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a building block that synergistically combines the benefits of both. We will objectively compare its performance with relevant alternatives, supported by experimental data from a compelling case study in oncology drug discovery.
The Power of Trifluoromethylation in Piperidine Scaffolds
The strategic introduction of a trifluoromethyl group onto a piperidine ring, as seen in 3-(Trifluoromethyl)piperidin-3-ol, offers a multitude of advantages for drug design. The strong electron-withdrawing nature of the -CF3 group can significantly impact the physicochemical properties of the parent molecule.[1]
One of the most notable effects is the modulation of the basicity (pKa) of the piperidine nitrogen. The inductive effect of the proximal -CF3 group lowers the pKa of the nitrogen atom, which can be crucial for optimizing interactions with biological targets and improving oral absorption and bioavailability.[2] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" can extend the half-life of a drug candidate and lead to a more predictable pharmacokinetic profile.
The trifluoromethyl group also influences lipophilicity (logP). While often increasing lipophilicity, the overall effect is context-dependent and can be fine-tuned to optimize membrane permeability and solubility.[1]
Comparative Analysis of Physicochemical Properties
To appreciate the impact of the trifluoromethyl group, it is instructive to compare the predicted physicochemical properties of 3-(Trifluoromethyl)piperidin-3-ol with its non-fluorinated analog, 3-methylpiperidin-3-ol.
| Property | 3-(Trifluoromethyl)piperidin-3-ol | 3-Methylpiperidin-3-ol Hydrochloride | Rationale for Difference |
| Molecular Weight | 169.15 g/mol | 151.63 g/mol [4] | The addition of three fluorine atoms in place of three hydrogen atoms significantly increases the molecular weight. |
| Predicted XLogP3 | 0.6 | 0.5426[4] | The trifluoromethyl group generally increases lipophilicity compared to a methyl group. |
| Hydrogen Bond Donor Count | 2 | 2[4] | Both molecules possess a hydroxyl group and a secondary amine, each capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | 2[4] | The nitrogen and oxygen atoms in both molecules can act as hydrogen bond acceptors. |
| Predicted pKa (Basic) | Lower | Higher | The strong electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the piperidine nitrogen, lowering its basicity.[2] |
This comparison highlights the subtle yet significant influence of the trifluoromethyl group on key molecular properties that are critical for drug development.
Case Study: Discovery of Novel HDM2-p53 Inhibitors
A compelling example of the application of a 3,3-disubstituted piperidine scaffold bearing a trifluoromethyl-containing moiety is in the development of inhibitors of the human double minute 2 (HDM2)-p53 protein-protein interaction, a key target in oncology.[5] While not a direct use of this compound, this case study on a closely related analog provides invaluable insights into the role of this structural motif.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[5] In many cancers, p53 function is abrogated by its interaction with HDM2, which targets p53 for degradation.[6] Small molecules that can disrupt this interaction can restore p53 function and induce apoptosis in cancer cells.
In a landmark study, researchers identified a series of 3,3-disubstituted piperidines as potent HDM2-p53 inhibitors.[5] The lead compound featured a 3-(trifluoromethyl)phenyl group at the 3-position of the piperidine ring.
Structure-Activity Relationship (SAR) and the Role of the Trifluoromethyl Group
The crystal structure of the lead compound in complex with HDM2 revealed that the trifluoromethylphenyl group binds in the Trp23 pocket of the protein. The trifluoromethyl group itself was found to make favorable hydrophobic interactions within this pocket, contributing to the overall binding affinity.[5]
Further optimization efforts involved exploring bioisosteric replacements for the trifluoromethylphenyl group. One particularly successful modification was the substitution with a 2-(trifluoromethyl)thiophene moiety, which demonstrated improved potency.[5][7] This highlights the importance of the trifluoromethyl group in this specific interaction and the potential for fine-tuning activity through subtle structural changes.
Impact on Metabolic Stability
A key aspect of this study was the evaluation of the metabolic stability of the synthesized compounds. The researchers performed in vitro assays using human liver microsomes to assess the rate of metabolic degradation.
The results demonstrated that the piperidine core, particularly when substituted with metabolically robust groups like the trifluoromethylphenyl moiety, can lead to compounds with improved metabolic stability.[5] This is a critical factor for achieving sufficient drug exposure in vivo.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound at a final concentration of 1 µM in phosphate buffer.
-
Prepare a working solution of the liver microsomes at a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Conclusion
The strategic use of this compound and related analogs offers a powerful approach to address key challenges in drug discovery. The trifluoromethyl group can significantly enhance metabolic stability and modulate physicochemical properties, while the piperidine scaffold provides a versatile and privileged framework for building complex molecules. The case study of HDM2-p53 inhibitors clearly demonstrates the successful application of this strategy in developing potent and orally bioavailable drug candidates. By understanding the principles outlined in this guide and utilizing robust experimental methodologies, researchers can effectively leverage this valuable building block to accelerate the discovery of novel therapeutics.
References
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Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. PubMed. [Link]
-
Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
3-(3,3,3-Trifluoropropyl)piperidin-3-ol. PubChem. [Link]
-
3-(Fluoromethyl)piperidin-3-ol. PubChem. [Link]
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Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
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(3R,5R)-5-fluoro-3-methyl-piperidin-3-ol. PubChem. [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]
-
Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]
- Method of using substituted piperidines that increase p53 activity.
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]
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Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]
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RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. PubMed Central. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business. ScienceDaily. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
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Small-molecule inhibitors of the p53-HDM2 interaction for the treatment of cancer. PubMed. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(Trifluoromethyl)piperidin-3-ol HCl Preparation
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds bearing this functional group, 3-(trifluoromethyl)piperidin-3-ol has emerged as a valuable building block for the synthesis of a wide range of pharmacologically active agents. This guide provides a comprehensive analysis of the synthetic strategies for the preparation of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, with a focus on benchmarking their efficiency through a detailed examination of experimental data and underlying chemical principles.
This document is intended for researchers, scientists, and professionals in drug development who are seeking to optimize the synthesis of this critical intermediate. We will delve into two primary synthetic routes, providing detailed, step-by-step protocols and a comparative analysis to inform your selection of the most appropriate method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl presents a unique set of challenges, primarily centered around the stereoselective and efficient introduction of the trifluoromethyl and hydroxyl groups onto the piperidine ring. Two principal strategies have been explored in the literature, each with its own set of advantages and drawbacks:
-
Route 1: Nucleophilic Trifluoromethylation of a Piperidone Precursor. This is the most direct and widely applicable approach. It commences with a readily available N-protected 3-piperidone, which undergoes nucleophilic trifluoromethylation to directly install the trifluoromethyl and hydroxyl moieties in a single, high-yielding step.
-
Route 2: Conversion of a Piperidine-3-Carboxylic Acid Derivative. This strategy involves the transformation of a carboxylic acid functional group at the 3-position of the piperidine ring into a trifluoromethyl group. While seemingly direct, this route necessitates a subsequent and often challenging introduction of the hydroxyl group at the same position.
This guide will focus primarily on Route 1, providing a detailed experimental workflow and analysis, while also offering a comparative perspective on the less-developed Route 2.
Route 1: Nucleophilic Trifluoromethylation of N-Boc-3-Piperidone
This synthetic pathway is arguably the most efficient and scalable method for the preparation of the target compound. It leverages the well-established chemistry of the Ruppert-Prakash reagent (TMSCF₃) for the nucleophilic trifluoromethylation of ketones.[1] The use of a Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen ensures compatibility with a wide range of reaction conditions and facilitates purification of the intermediates.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl via Route 1.
Detailed Experimental Protocols: Route 1
Step 1: Synthesis of N-Boc-3-(trifluoromethyl)piperidin-3-ol
This key step involves the nucleophilic addition of the trifluoromethyl group to the carbonyl of N-Boc-3-piperidone. The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][3]
-
Materials:
-
N-Boc-3-piperidone (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq)[1]
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-Boc-3-piperidone (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 eq) to the cooled solution.
-
Add the TBAF solution (0.1 eq) dropwise via syringe over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product, the TMS-protected alcohol, is then subjected to deprotection by stirring with 1M HCl in methanol or TBAF in THF to yield N-Boc-3-(trifluoromethyl)piperidin-3-ol.[4]
-
Purify the product by flash column chromatography on silica gel.
-
Step 2: Deprotection of N-Boc-3-(trifluoromethyl)piperidin-3-ol and Formation of the Hydrochloride Salt
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[5][6]
-
Materials:
-
N-Boc-3-(trifluoromethyl)piperidin-3-ol (1.0 eq)
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-3-(trifluoromethyl)piperidin-3-ol (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 4-5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the hydrochloride salt of the product will often precipitate from the solution.
-
Add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford 3-(trifluoromethyl)piperidin-3-ol HCl as a white to off-white solid.
-
Route 2: Conversion of Piperidine-3-Carboxylic Acid
This alternative route utilizes a different strategy for introducing the trifluoromethyl group, starting from a piperidine-3-carboxylic acid derivative. A key transformation in this route is the conversion of the carboxylic acid to a trifluoromethyl group, a reaction that can be achieved using sulfur tetrafluoride (SF₄).[7]
Conceptual Workflow: Route 2
Caption: Conceptual workflow for the synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl via Route 2.
While the initial trifluoromethylation step is documented, the subsequent introduction of a hydroxyl group at the 3-position presents a significant synthetic hurdle. Methods for the direct α-hydroxylation of a carbon bearing a trifluoromethyl group within a piperidine ring are not well-established and would likely require multi-step sequences or the development of novel methodologies. This inherent difficulty makes Route 2 a less synthetically efficient and more challenging approach compared to Route 1.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes.
| Parameter | Route 1: Nucleophilic Trifluoromethylation | Route 2: Carboxylic Acid Conversion |
| Overall Yield | Good to Excellent | Potentially Low |
| Number of Steps | 2-3 steps from N-Boc-3-piperidone | 3+ steps (hydroxylation is a major challenge) |
| Key Reagents | TMSCF₃, TBAF, HCl | SF₄, HF, Oxidizing agents for hydroxylation |
| Safety Considerations | TMSCF₃ is a volatile and toxic liquid. TBAF is corrosive. | SF₄ is a highly toxic and corrosive gas. HF is extremely corrosive and toxic. |
| Scalability | Readily scalable. | Challenging due to the use of hazardous gases (SF₄). |
| Substrate Scope | Broad scope for various N-protecting groups. | Limited by the availability of the starting carboxylic acid and the harsh reaction conditions. |
| Maturity of Method | Well-established and widely used in medicinal chemistry. | Less developed, particularly the hydroxylation step. |
Conclusion and Recommendations
Based on a thorough review of the available synthetic methodologies, Route 1, which employs the nucleophilic trifluoromethylation of N-Boc-3-piperidone, is the unequivocally recommended strategy for the efficient and scalable synthesis of 3-(Trifluoromethyl)piperidin-3-ol HCl. This approach offers a convergent and high-yielding pathway that utilizes well-understood and documented chemical transformations.
While Route 2 presents an intellectually interesting alternative, the significant challenges associated with the introduction of the hydroxyl group at the trifluoromethylated carbon render it a less practical and more resource-intensive option for most research and development applications. The harsh and hazardous nature of the reagents required for the initial trifluoromethylation step in Route 2 further detracts from its appeal.
For researchers and drug development professionals, the adoption of Route 1 will likely result in a more streamlined, cost-effective, and predictable synthesis of this valuable fluorinated building block, thereby accelerating the pace of discovery and development programs.
References
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Ruppert, I.; Schlich, K.; Volbach, W. Die ersten CF₃-substituierten (Phosphanimine)-phosphoniumsalze. Tetrahedron Letters. 1984, 25 (21), 2195–2198.
- Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. 1997, 97 (3), 757–786.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
- Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition. 2002, 41 (19), 3668-3670.
- N-Boc-3-piperidone | 98977-36-7. Biosynth.
- Synthesis of Trifluoromethylated Alcohols Using TMSCF3: Applic
- Preparation method of trifluoromethyl piperidine compounds.
- Electrophilic Fluorin
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. The Journal of Organic Chemistry. 2009, 74 (15), 5485–5490.
- Synthesis of N-Substituted piperidines
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
- Boc De-protection. Reddit.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters. 2020, 61 (25), 151978.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. 2007, 9 (19), 3845–3848.
- Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. 2018, 22 (11), 1562-1569.
- Synthetic route for the synthesis of trifluoromethyl containing piperidines.
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- Synthesis of 3-(m-trifluoromethylphenyl)-1-piperidine-carboxaldehyde. PrepChem.com.
- 4-(trifluoromethyl)piperidine properties. Sigma-Aldrich.
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Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the integrity of scientific work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, a fluorinated heterocyclic compound, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion during handling or from contaminated surfaces can be toxic. This underscores the need for stringent hygiene practices and clear labeling. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant damage upon eye contact, making safety goggles or a face shield mandatory during handling and disposal. |
| Respiratory Irritation | H335: May cause respiratory irritation | As a solid, the compound can form dust. Inhalation of this dust can irritate the respiratory tract. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3] |
Core Principle: The trifluoromethyl group (-CF3) places this compound squarely in the category of halogenated organic waste .[3] Halogenated compounds are often subject to specific disposal regulations because their incineration can produce acidic and highly corrosive gases (like hydrogen fluoride and hydrogen chloride) if not performed in specialized, high-temperature incinerators equipped with scrubbers.[4] Therefore, it is critically important not to mix this waste with non-halogenated organic waste streams.[4][5]
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is non-negotiable. The choice of PPE is directly dictated by the hazards identified above.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[3]
-
Eye/Face Protection: Use chemical safety goggles that adhere to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust and a chemical fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This involves segregation, containment, labeling, and coordination with your institution's Environmental Health and Safety (EHS) office.
Decision & Action Flow for Disposal
Caption: Disposal decision workflow for 3-(Trifluoromethyl)piperidin-3-ol HCl.
Protocol for Waste Accumulation
-
Waste Segregation:
-
Crucial Step: Designate a specific waste container exclusively for Halogenated Organic Waste .[3][6]
-
Rationale: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and violates regulatory standards.[5] Non-halogenated waste can often be fuel-blended, while halogenated waste requires more complex incineration.
-
Incompatibilities: Do not mix this waste with strong bases, acids, or strong oxidizing agents in the same container to avoid potentially hazardous reactions.[4]
-
-
Container Selection and Labeling:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw-top cap). The container must be in good condition and leak-proof.[1]
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[5]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[4] List any solvents used to rinse containers, along with their approximate percentages.[3]
-
Identify the applicable hazards on the label by checking boxes for "Toxic" and "Irritant".[1][5]
-
-
Safe Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[7]
-
The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]
-
Keep the container closed at all times except when you are actively adding waste.[4][5]
-
-
Final Disposal:
-
When the waste container is nearly full (no more than 3/4 capacity), or if you are generating waste infrequently, do not let it accumulate for extended periods.
-
Arrange for pickup by contacting your institution's EHS office or a licensed hazardous waste disposal contractor.[1] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]
-
The standard and required final disposal method is incineration at an approved and permitted hazardous waste disposal plant.[1][4]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Control and Contain: If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container holding the spill cleanup materials as "Halogenated Organic Waste" and dispose of it according to the protocol described in Section 3.[5]
By adhering to this structured and scientifically-grounded disposal plan, laboratory professionals can uphold their commitment to safety and environmental stewardship, ensuring that valuable research does not come at the cost of compliance or well-being.
References
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. National Institutes of Health. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 3-(Trifluoromethyl)piperidin-3-ol Hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(Trifluoromethyl)piperidin-3-ol hydrochloride. As a specialized chemical intermediate, its unique structure—combining a piperidine ring, a hydroxyl group, a trifluoromethyl group, and a hydrochloride salt—necessitates a cautious and well-informed approach. This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment: A Structural Causality Approach
The potential hazards of this compound are not defined by a single functional group, but by the interplay of its structural components. A thorough risk assessment requires understanding the contribution of each part to the overall toxicological and chemical profile.
-
Piperidine Core : The foundational piperidine structure is a potent base and is classified as toxic and corrosive.[1][2] It is known to cause severe skin burns and eye damage upon contact.[3] Inhalation can lead to respiratory irritation, coughing, and labored breathing.[2]
-
Hydrochloride Salt : As a hydrochloride salt, the compound is acidic and corrosive, particularly in the presence of moisture. Hydrochloric acid itself is a regulated toxic substance that can cause irreversible damage to skin, eyes, and internal organs upon contact.[4][5]
-
Trifluoromethyl (CF3) Group : The electron-withdrawing nature of the CF3 group can influence the reactivity and biological activity of the molecule. While specific data on this compound is limited, related trifluoromethylated piperidines are noted for their role in pharmaceuticals, indicating significant biological interactions.[6][7]
-
3-ol (Hydroxyl) Group : The presence of a hydroxyl group can sometimes moderate reactivity, but in related compounds like (S)-Piperidin-3-ol, it is associated with serious eye irritation and potential for allergic skin reactions.[8]
-
Analog Data : A close structural analog, 2-(Trifluoromethyl)piperidine hydrochloride, is classified under the Globally Harmonized System (GHS) as toxic if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[9]
Personal Protective Equipment (PPE): A Multi-Barrier System
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE must be based on the highest potential hazard identified.
PPE Specification Table
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Double-gloved Nitrile or Butyl Rubber Gloves[10] | Chemical Splash Goggles and Full Face Shield[11] | Fully-buttoned Laboratory Coat (Chemical Resistant) | N95 Particulate Respirator (at minimum); consider a full-face respirator with acid gas cartridges for larger quantities[10][11] |
| Solution Preparation & Handling | Chemical-resistant Nitrile or Butyl Rubber Gloves[5] | Chemical Splash Goggles and Full Face Shield[4] | Chemical-resistant Apron over Laboratory Coat | Required if not in a certified chemical fume hood. Use a respirator with an acid gas vapor cartridge[11][12] |
| Accidental Spill Cleanup | Heavy-duty Butyl Rubber Gloves | Full Face Shield over Chemical Splash Goggles | Chemical-resistant Suit or Full-body Apron[11] | Full-face Respirator with Acid Gas/Vapor Cartridge[4] |
Causality Behind PPE Choices:
-
Double Gloving : This provides a critical safety buffer. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Nitrile or butyl rubber is recommended for its resistance to a broad range of chemicals, including acids and organic compounds.[10]
-
Face Shield over Goggles : Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary barrier for the entire face from splashes and airborne particles.[11] This combination is critical given the severe corrosive potential.
-
Chemical Fume Hood : All operations involving this compound, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood.[12] This is the primary engineering control to prevent inhalation of powders or corrosive vapors.
-
Respiratory Protection : If a fume hood is unavailable or its performance is questionable, a respirator is mandatory. For solids, an N95 mask may suffice, but for solutions or potential acid gas release, a respirator with acid gas cartridges is necessary.[11]
Procedural Guidance: Step-by-Step Operational Plans
Adherence to a strict, step-by-step protocol is the foundation of safe handling.
Workflow for Safe Handling and Experimentation
Caption: Workflow for handling this compound.
Emergency Response Protocols
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. Do not hesitate, as chemical burns can develop rapidly.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[3] Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for halogenated compounds.
Rationale for Disposal Protocol:
-
Halogenated Waste Stream : Due to the trifluoromethyl group, this compound is a halogenated organic. It must not be mixed with non-halogenated solvent waste.[13] Halogenated waste requires specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.
-
Container Integrity : Waste containers must be chemically compatible, properly sealed to prevent leaks or vapor release, and clearly labeled.[13] This is crucial for the safety of waste handlers and for regulatory compliance.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never discharge chemical waste down the drain.[14] Work with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
By integrating a deep understanding of the chemical's structure with rigorous, multi-layered safety protocols, researchers can confidently and safely utilize this compound in their critical work.
References
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]
-
Vanderbilt University. (2018). Hydrochloric Acid Safety Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. Retrieved from [Link]
-
Scribd. (n.d.). Hydrochloric Acid Safety Guide. Retrieved from [Link]
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NUS Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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Sci-Hub. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes. Retrieved from [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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National Institutes of Health. (n.d.). Dissociative and sympathomimetic toxicity associated with recreational use of TFMPP and BZP. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. ehs.com [ehs.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-(Trifluoromethyl)piperidine hydrochloride | C6H11ClF3N | CID 66570552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. leelinework.com [leelinework.com]
- 11. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 12. scribd.com [scribd.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
